Product packaging for 2-Aminopiperidine(Cat. No.:CAS No. 45505-62-2)

2-Aminopiperidine

Número de catálogo: B1362689
Número CAS: 45505-62-2
Peso molecular: 100.16 g/mol
Clave InChI: JAKNYTQAGPEFJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Aminopiperidine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2 B1362689 2-Aminopiperidine CAS No. 45505-62-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

piperidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-5-3-1-2-4-7-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKNYTQAGPEFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329621
Record name 2-Aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45505-62-2
Record name 2-Aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 45505-62-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopiperidine: Structural Analogues and Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Privilege of the Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" for their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The piperidine ring is arguably one of the most prominent members of this elite group, present in over twenty classes of pharmaceuticals.[1][2] Its sp3-rich, three-dimensional character offers a distinct advantage over flat, aromatic systems, enabling more precise and complex interactions with protein binding sites.[2]

This guide focuses on a particularly valuable subset: 2-aminopiperidine and its structural analogues. The introduction of an amino group at the C2 position creates an inherent chiral center and a critical hydrogen-bonding node, profoundly influencing the molecule's pharmacological profile. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a synthesized overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold. We will delve into the causality behind synthetic choices, present validated experimental approaches, and explore the future trajectory of these compelling molecules.

Part I: The Core Scaffold: Synthesis and Stereochemical Considerations

The synthetic accessibility of the this compound core is paramount to its widespread use. The choice of a synthetic route is a critical decision driven by factors such as required scale, cost, and, most importantly, the need for stereochemical control.[3]

Foundational Synthetic Strategies

Classical approaches to aminopiperidines often involve the functionalization of a pre-formed piperidine ring. A common and efficient method is the reductive amination of a corresponding N-protected 2-piperidone. This one-pot reaction is highly effective for generating racemic or achiral analogues and is suitable for large-scale production.[3]

Another robust method involves the catalytic hydrogenation of substituted 2-aminopyridine precursors. Recent advances have led to the development of heterogeneous cobalt and palladium catalysts that allow for this transformation under milder, more environmentally friendly conditions, sometimes even in water.[1]

The Imperative of Asymmetry: Stereoselective Synthesis

For most biological targets, chirality is non-negotiable. The two enantiomers of a this compound derivative can have drastically different potencies, selectivities, and metabolic profiles. Therefore, mastering asymmetric synthesis is essential.

Biocatalytic Reductive Amination: A green and highly selective approach utilizes enzymes like ω-transaminases or engineered reductive aminases (RedAms).[3][4] These enzymes can directly aminate a prochiral N-protected piperidone to yield a single enantiomer in high purity, avoiding the need for chiral auxiliaries or resolution steps.[3][5] The growing library of engineered transaminases has expanded the substrate scope to include bulkier and more complex molecules.[5]

Synthesis from the Chiral Pool: An alternative strategy employs readily available chiral starting materials. For instance, L-glutamic acid can be used to construct the chiral 3-aminopiperidine core through a multi-step sequence involving esterification, protection, reduction, activation, and cyclization.[3] A similar logic can be applied to access chiral this compound analogues.

Logical Workflow for Synthetic Route Selection

The decision-making process for synthesizing a target this compound derivative can be visualized as a logical workflow.

start Target Molecule Defined chiral_q Is a Specific Enantiomer Required? start->chiral_q scale_q What is the Required Scale? chiral_q->scale_q No chiral_pool Multi-step Synthesis from Chiral Pool (e.g., Amino Acids) chiral_q->chiral_pool Yes biocatalysis Biocatalytic Approach (e.g., Transaminase) chiral_q->biocatalysis Yes reductive_amination Reductive Amination of Piperidone scale_q->reductive_amination Large hydrogenation Hydrogenation of Aminopyridine scale_q->hydrogenation Large chiral_res Racemic Synthesis + Chiral Resolution scale_q->chiral_res Small/Med green_q Emphasis on Green Chemistry? green_q->biocatalysis High green_q->hydrogenation Med biocatalysis->green_q

Caption: Logical workflow for selecting a synthetic route to aminopiperidines.[3]

Part II: Structural Diversification and Structure-Activity Relationships (SAR)

Once the core is synthesized, strategic diversification is key to optimizing biological activity. Modifications can be made at the C2-amino group, the N1-piperidine nitrogen, or other positions on the ring.

Case Study 1: CCR5 Antagonists for HIV Therapy

Piperazinopiperidine amide analogues are potent antagonists of the CCR5 receptor, a critical co-receptor for HIV entry into host cells. SAR studies on this class have revealed highly specific structural requirements.[6]

  • Stereochemistry is Vital: The S-configuration of the substituent on the piperazine ring is essential for high-affinity CCR5 binding.[6]

  • Steric Hindrance is Detrimental: Bulky or aryl substituents at the 2-position of the piperazine ring are detrimental to activity, suggesting a constrained binding pocket.[6]

This knowledge allowed for the targeted synthesis of highly potent compounds like Vicriviroc.[6]

Case Study 2: μ-Opioid Receptor (MOR) Agonists for Pain Management

A series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues were developed as potent and selective MOR agonists.[7]

  • Linker and Phenyl Substitution: The linker between the piperidine and phenyl rings, along with the substitution pattern on the phenyl ring, played a pivotal role in binding affinity and selectivity.[7]

  • Enantioselectivity: The (3R, 4S)-enantiomer of the lead compound 23 was found to be a significantly more potent and selective MOR agonist than its (3S, 4R)-counterpart.[7]

CompoundConfigurationMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
rac-23 Racemic0.003441.677.9
(3R, 4S)-23 (3R, 4S)0.0021 18.425.8
(3S, 4R)-23 (3S, 4R)>1000>1000>1000
Table 1: Comparative binding affinities of compound 23 and its enantiomers for opioid receptors, demonstrating the critical role of stereochemistry. Data sourced from Huang et al., 2021.[7]
Case Study 3: Sigma-1 (σ1R) Receptor Ligands

In the development of dual Histamine H3 / σ1 receptor ligands, replacing a piperazine ring with a piperidine ring dramatically increased affinity for the σ1R while maintaining high affinity for the H3R.[8] This highlights how a subtle structural change in the basic amine moiety can be a critical determinant for receptor selectivity.[8]

Part III: Therapeutic Applications and Mechanisms of Action

The versatility of the this compound scaffold is reflected in its broad range of pharmacological applications.[9][10]

Oncology

Piperidine derivatives are integral to many anticancer agents, acting through various mechanisms.[11][12]

  • Cell Cycle Arrest: The derivative 2-amino-4-(1-piperidine) pyridine has been shown to inhibit the proliferation of colon cancer cells (HT29 and DLD-1) by arresting the cell cycle in the G1/G0 phase.[11]

  • Signaling Pathway Inhibition: Many analogues function by inhibiting critical signaling pathways essential for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway inhibited by piperidine derivatives.[11]

Antimicrobial and Antiviral Activity

The scaffold has been successfully incorporated into potent antimicrobial agents.

  • Antitubercular Activity: Piperidinothiosemicarbazone derivatives have shown significant activity against both standard and resistant strains of M. tuberculosis.[13]

  • Antibacterial Agents: 2-aminopyridine derivatives, which can be hydrogenated to 2-aminopiperidines, have been developed as broad-spectrum antibacterial agents.[14]

Central Nervous System (CNS) Disorders

The ability of the piperidine ring to cross the blood-brain barrier makes it a staple in neuropharmacology.

  • Alzheimer's Disease: Donepezil, a key drug for Alzheimer's therapy, contains a piperidine moiety and its synthesis involves the hydrogenation of a pyridine precursor.[1][2]

  • Antipsychotics: Numerous antipsychotic medications, such as Risperidone and Haloperidol, feature a piperidine ring, highlighting its importance in modulating CNS receptors.[15]

  • Analgesics: As discussed, derivatives can be potent opioid receptor agonists for pain management.[7]

Part IV: A Practical Guide for the Bench Scientist

Translating theory into practice requires robust and reproducible methodologies. This section provides validated protocols for the synthesis and evaluation of this compound derivatives.

Experimental Workflow: From Concept to Data

A typical drug discovery workflow for novel analogues involves synthesis, purification, structural confirmation, and biological evaluation.

A Synthesis (e.g., Reductive Amination) B Work-up & Purification (e.g., Chromatography) A->B C Structural Confirmation (NMR, MS, HPLC) B->C D Biological Screening (e.g., Cell Viability Assay) C->D E Data Analysis (IC50 Determination) D->E

Caption: Standard experimental workflow for synthesis and evaluation.

Protocol 1: Synthesis of a 4-Amino-1-Boc-piperidine Derivative

This protocol describes the reductive amination of N-Boc-4-piperidone, a common method for producing a key building block for more complex derivatives.[3]

Objective: To synthesize 4-amino-1-Boc-piperidine.

Materials:

  • 1-Boc-4-piperidone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature until all solids dissolve.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once complete, remove the methanol under reduced pressure (rotary evaporation).

  • Extraction: Resuspend the resulting residue in deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product via flash column chromatography on silica gel to obtain the pure 4-amino-1-Boc-piperidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Trustworthiness Note: This protocol is self-validating. The progress is monitored (Step 3), and the final product's identity and purity are rigorously confirmed by standard analytical techniques (Step 8), ensuring the reliability of the synthesized material for subsequent steps or biological testing.

Protocol 2: Cell Viability (IC50) Determination via MTS Assay

This protocol outlines a standard colorimetric assay to measure the cytotoxic effect of a synthesized compound on a cancer cell line.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound dissolved in DMSO (stock solution)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the DMSO stock. The final DMSO concentration in all wells should be kept constant and low (<0.5%). Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" (medium + DMSO) and "no cell" (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37 °C. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Abs_test / Abs_control) * 100.

    • Plot the % Viability against the log of the compound concentration and fit the data to a dose-response curve (sigmoidal, variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Part V: Conclusion and Future Outlook

The this compound scaffold and its derivatives continue to be a remarkably fruitful area of research in drug discovery. Their synthetic tractability, coupled with their proven ability to interact with a diverse array of biological targets, ensures their relevance for years to come.

Future efforts will likely focus on several key areas:

  • Novel Modalities: Incorporating the this compound core into newer therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and covalent inhibitors.

  • Enhanced Selectivity: Leveraging computational chemistry and advanced screening methods to design analogues with even greater selectivity for their intended targets, thereby reducing off-target effects.

  • Green Chemistry: Expanding the use of biocatalytic and flow chemistry processes to make the synthesis of these vital compounds more sustainable and efficient.

For the drug development professional, the this compound framework is not merely a building block but a strategic asset. A deep understanding of its chemistry, SAR, and biological potential is essential for unlocking the next generation of therapeutics.

References

A Deep Dive into the Spectroscopic Signature of 2-Aminopiperidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 2-aminopiperidine, a pivotal heterocyclic amine in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and field-proven expertise.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C5H12N2, is a saturated heterocyclic compound featuring a piperidine ring substituted with an amino group at the C2 position.[1][2] This seemingly simple molecule possesses a rich stereochemistry and conformational flexibility that significantly influences its spectroscopic output. Understanding its spectral signature is paramount for its identification, purity assessment, and the structural elucidation of its derivatives, which are prevalent in a wide array of biologically active compounds.

The piperidine moiety itself is a common scaffold in many pharmaceuticals.[3] The introduction of an amino group at the second position creates a chiral center and introduces additional complexities and functionalities that are critical to its role in chemical synthesis and drug design. This guide will systematically dissect the information revealed by the primary spectroscopic techniques used in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its connectivity, stereochemistry, and conformational dynamics.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region, reflecting the protons of the piperidine ring, and a broad signal corresponding to the amine protons. The exact chemical shifts and coupling patterns are highly sensitive to the solvent, concentration, and temperature due to hydrogen bonding and conformational exchange.

Key Expected Resonances:

  • H2 (CH-N): The proton attached to the carbon bearing the amino group is expected to appear as a multiplet, typically in the range of 2.8 - 3.2 ppm . Its chemical shift is influenced by the electronegativity of the adjacent nitrogen atoms.

  • Piperidine Ring Protons (H3, H4, H5, H6): These protons will present as a complex series of overlapping multiplets, generally between 1.3 and 2.0 ppm . The axial and equatorial protons at each position are chemically non-equivalent, leading to complex splitting patterns. Protons on carbons adjacent to the ring nitrogen (α-CH₂) are typically found in the 2.4 - 2.8 ppm range.[4]

  • NH and NH₂ Protons: The protons on the two nitrogen atoms will appear as broad singlets. Their chemical shifts are highly variable and depend on factors like solvent and concentration.[4] The addition of D₂O will lead to the exchange of these protons with deuterium, causing their signals to disappear from the spectrum, a useful technique for their identification.[5]

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="¹H NMR Key Correlations for this compound", labelloc=t, width=8, height=4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Key ¹H NMR correlations for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the piperidine ring.

Expected Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2 (CH-N)65 - 70Deshielded due to the attachment of two nitrogen atoms.
C6 (CH₂-N)50 - 55Deshielded by the adjacent ring nitrogen.
C3, C528 - 35Typical aliphatic methylene carbons in a cyclic system.
C420 - 25The most shielded carbon, furthest from the nitrogen atoms.

Note: These are predicted values and can vary based on experimental conditions.[4]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent can significantly impact the chemical shifts, particularly of the NH and NH₂ protons.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the N-H and C-N bonds.

Characteristic IR Absorptions:

  • N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[6][7] Secondary amines (R₂N-H) exhibit a single, weaker band in this region.[7] Therefore, this compound will display characteristic absorptions for both a primary and a secondary amine.

  • N-H Bending: A medium to strong absorption band is expected in the range of 1580-1650 cm⁻¹ due to the scissoring vibration of the primary amino group.[7]

  • C-N Stretching: The stretching vibration of the C-N bonds in aliphatic amines typically appears in the 1020-1250 cm⁻¹ region.[7]

  • C-H Stretching: Strong absorptions due to the C-H bonds of the piperidine ring will be observed between 2850 and 2960 cm⁻¹.[6]

dot graph "" { graph [splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="IR Spectroscopy Workflow for this compound", labelloc=t, width=8, height=4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for IR spectroscopic analysis.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the sample is a solid salt.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[4]

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

Key Mass Spectrometric Features:

  • Molecular Ion (M⁺): The molecular weight of this compound is 100.16 g/mol .[1] In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 101.1 is expected to be a prominent peak.[3]

  • Fragmentation Pathways: The fragmentation of piperidine derivatives is heavily influenced by the nitrogen atom.[3] Common fragmentation patterns include:

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway, especially in Electron Ionization (EI). This can lead to the formation of stable iminium ions.[3]

    • Loss of the Amino Group: Fragmentation involving the loss of the NH₂ group (or NH₃ from the protonated molecule) is a likely pathway.

    • Ring Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[3]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[4]

  • Ionization: Choose an appropriate ionization technique. ESI is a "soft" ionization method that typically yields a strong molecular ion peak, while EI is a "hard" ionization technique that results in more extensive fragmentation.[4]

  • Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected precursor ions.[3]

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating structural characterization. Each technique offers a unique piece of the puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the confident structural assignment of novel this compound derivatives.

References

physical and chemical properties of 2-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminopiperidine

Executive Summary

This compound is a pivotal heterocyclic amine, recognized for its integral role as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a chiral center and two nitrogen atoms with distinct basicities, imparts unique physicochemical and reactive properties. This guide offers a comprehensive exploration of this compound, detailing its molecular structure, stereochemistry, and key physicochemical characteristics. It further delves into its chemical reactivity, spectroscopic profile, and established protocols for its characterization, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile compound.

Molecular Structure and Stereochemistry

This compound, with the chemical formula C5H12N2, is a saturated heterocyclic compound.[1][2][3] Its structure consists of a six-membered piperidine ring with an amino group substituted at the second carbon atom. This substitution creates a chiral center at the C2 position, meaning this compound exists as a pair of enantiomers: (R)-2-aminopiperidine and (S)-2-aminopiperidine.

The presence of these stereoisomers is of paramount importance in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The biological activity of many pharmaceuticals derived from this compound is highly dependent on the specific stereochemistry at this center.

Figure 1: Stereoisomers of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthesis. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C5H12N2[1][2][3]
Molecular Weight 100.16 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 160 - 163 °C[4][5][6]
Density 0.910 - 0.95 g/cm³[4][5][6]
pKa 10.64[4]
Solubility Soluble in water, ethanol, and ether[4]
Flash Point 57 °C[4]

Key Insights into Physicochemical Properties:

  • Basicity (pKa): this compound possesses two basic nitrogen atoms: the endocyclic secondary amine and the exocyclic primary amine. The provided pKa of 10.64 is a macroscopic value.[4] The endocyclic nitrogen is generally more basic due to the electron-donating effect of the alkyl chain. This differential basicity can be exploited for selective reactions.

  • Solubility: Its solubility in both water and common organic solvents like ethanol and ether is attributed to the presence of the amino groups, which can participate in hydrogen bonding.[4] This property is advantageous for its use in a variety of reaction conditions.

Spectroscopic Data

Spectroscopic techniques are indispensable for the identification and characterization of this compound. Below is a summary of expected spectral features.

3.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • N-H Stretching: The primary amine (NH2) will show two bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. The secondary amine (NH) will display a single, weaker band in the same region.

  • C-H Stretching: Bands in the 2950-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the piperidine ring.

  • N-H Bending: The scissoring vibration of the primary amine is expected to appear around 1650-1580 cm⁻¹.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the piperidine ring. The protons on the carbon bearing the amino group (C2) will be shifted downfield. The N-H protons will appear as broad signals that can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the piperidine ring. The C2 carbon, attached to the amino group, will be the most downfield-shifted among the ring carbons.

3.3 Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z 100. The fragmentation pattern will be characterized by the loss of the amino group and cleavage of the piperidine ring.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the nucleophilicity and basicity of its two amino groups.

  • Nucleophilic Reactions: Both nitrogen atoms can act as nucleophiles. The primary amino group is generally more sterically accessible and will preferentially react in many cases, such as in acylation and alkylation reactions.

  • Basicity: As a base, this compound can participate in acid-base reactions and can be used as a basic catalyst.

4.1 Common Reactions

  • Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of amides. Selective acylation of the primary amine is often possible under controlled conditions.

  • Alkylation: Reaction with alkyl halides will result in N-alkylation. The degree of alkylation can be controlled by the reaction stoichiometry and conditions.

  • Condensation Reactions: The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases).

Acylation_Reaction This compound This compound N-acylated product N-acylated product This compound->N-acylated product R-COCl R-COCl Acyl Chloride

Figure 2: General Acylation Reaction of this compound.

Synthesis and Purification

Several synthetic routes to this compound have been reported in the literature. A common approach involves the reduction of 2-aminopyridine. Purification is typically achieved through distillation under reduced pressure.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7][8][9] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8][10]

Experimental Protocols

7.1 Characterization of this compound by ¹H NMR

Objective: To confirm the identity and purity of a this compound sample using ¹H NMR spectroscopy.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Set the instrument to acquire a ¹H NMR spectrum.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative ratios of the protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the this compound structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place tube in spectrometer transfer->instrument acquire Acquire spectrum instrument->acquire process Process raw data acquire->process analyze Analyze chemical shifts, integrals, and coupling process->analyze

Figure 3: Workflow for ¹H NMR Characterization.

Conclusion

This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its unique structural features, including its stereochemistry and the presence of two reactive amino groups, provide a versatile platform for the synthesis of a wide range of complex molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to the Safe Handling of 2-Aminopiperidine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Aminopiperidine (CAS No: 45505-62-2), a cyclic diamine, is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and complex organic molecules.[1] Its utility, however, is paired with a significant hazard profile that demands a rigorous and informed approach to its handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity. The protocols and insights herein are synthesized from authoritative safety data sheets and established laboratory safety principles, emphasizing the causality behind each procedural recommendation.

Section 1: Hazard Identification and Toxicological Profile

A foundational understanding of the inherent risks of a chemical is the cornerstone of safe laboratory practice. This compound is classified as a hazardous substance with acute and corrosive properties.[2][3][4][5] Its primary dangers lie in its ability to cause severe chemical burns and its toxicity upon ingestion.

GHS Hazard Summary The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the primary hazards associated with this compound.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedDanger
Skin Corrosion/IrritationCategory 1A/1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage

Data compiled from multiple safety data sheets.[2][3][5]

Toxicological Deep Dive:

  • Corrosivity: The most immediate and severe risk is the chemical's corrosive nature.[4] Direct contact with the liquid or its concentrated vapors can cause rapid and severe destruction of living tissue. For the skin, this manifests as painful burns, while eye contact can lead to permanent damage and blindness.[4] Ingestion of alkaline corrosives like this compound can produce severe burns to the mouth, throat, and gastrointestinal tract.[4]

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed, with a predicted oral LD50 in rats of 1034.06 mg/kg.[2] This signifies that a relatively small amount can be toxic if ingested.

  • Inhalation Toxicity: While specific STOT (Specific Target Organ Toxicity) data is limited, inhaling vapors or mists is known to be damaging to the health of the individual and can cause severe irritation to the respiratory tract, with symptoms including coughing, choking, and pain.[4][6]

  • Chronic Exposure: It is critical to note that the chronic health effects of this compound have not been fully investigated.[2] This data gap necessitates a conservative approach, minimizing all routes of exposure to prevent potential long-term health consequences.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by administrative controls and, finally, Personal Protective Equipment (PPE). This multi-layered approach provides robust protection against the hazards outlined above.

Engineering Controls: The Non-Negotiable First Step

  • Chemical Fume Hood: All handling of this compound, from aliquoting to use in a reaction, must be conducted within a certified chemical fume hood.[3] This is not merely a suggestion but a mandatory practice to contain its corrosive and irritating vapors, preventing respiratory exposure.[4]

  • Emergency Stations: Ensure that a fully functional safety shower and eyewash station are located in the immediate vicinity of the workstation.[2][3] Their proximity is critical for the rapid decontamination required in the event of an exposure.

Personal Protective Equipment (PPE): The Last Line of Defense PPE selection must be deliberate and based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsRationale & Causality
Eye/Face Wear chemical safety goggles and a full-face shield.[2][4]Safety glasses alone are insufficient. The corrosive nature of this compound presents a significant splash hazard. A face shield protects the entire face from splashes that could circumvent goggles.
Hand Wear elbow-length, chemical-resistant gloves (e.g., Butyl rubber, Viton™, or appropriate laminate gloves). Inspect gloves for integrity before each use.[2][4]The severe skin-corrosive properties require a high level of dermal protection. Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact.[2]
Body Wear a flame-retardant, chemical-resistant lab coat or apron. Trousers should be worn outside of boots to prevent chemicals from spilling into footwear.[2][4]Protects against splashes and spills on the torso and legs. Prevents the chemical from being trapped against the skin by clothing.
Respiratory Not typically required when working within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][7]The fume hood provides primary respiratory protection. A respirator is an emergency measure to prevent inhalation of high vapor concentrations.

Diagram: PPE Selection Workflow The following workflow guides the user in selecting the appropriate level of PPE for tasks involving this compound.

PPE_Selection start Task Assessment: Handling this compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood ppe_standard Standard PPE Protocol: - Safety Goggles + Face Shield - Chemical-Resistant Gloves - Chemical-Resistant Lab Coat fume_hood->ppe_standard Yes no_work STOP! Do not proceed. Move task to a fume hood. fume_hood->no_work No spill_check Is there a risk of significant splash or aerosol generation (e.g., large volume transfer, heating)? ppe_standard->spill_check ppe_enhanced Enhanced PPE: - Add Chemical Apron - Ensure elbow-length gloves spill_check->ppe_enhanced Yes final_check Final Check: - Eyewash/Shower Accessible? - Spill Kit Ready? spill_check->final_check No ppe_enhanced->final_check proceed Proceed with Task final_check->proceed Spill_Response spill Spill of this compound Occurs size_check Assess Spill Size: Is it a minor spill (<100 mL and contained)? spill->size_check minor_spill Minor Spill Protocol: 1. Alert personnel in immediate area. 2. Ensure fume hood is operational. 3. Don full PPE (respirator if needed). size_check->minor_spill Yes major_spill Major Spill Protocol: 1. EVACUATE the lab immediately. 2. Alert others and activate fire alarm if necessary. size_check->major_spill No minor_contain 4. Cover with inert absorbent (sand, vermiculite). 5. Collect into a labeled, sealed container for hazardous waste. minor_spill->minor_contain minor_clean 6. Decontaminate area. 7. Report incident. minor_contain->minor_clean major_secure 3. Close lab doors and prevent entry. 4. Call Emergency Responders (e.g., 911, EHS). Provide details: chemical name, location, quantity. major_spill->major_secure major_wait 5. Await arrival of trained emergency response team. Do NOT attempt to clean up. major_secure->major_wait

References

A Technical Guide to the Synthesis of 2-Aminopiperidine: Strategies and Methodologies for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopiperidine scaffold is a privileged structural motif, integral to a multitude of natural products and active pharmaceutical ingredients (APIs).[1][2][3] Its prevalence in medicinal chemistry stems from its ability to present substituents in a defined three-dimensional arrangement, enabling precise interactions with biological targets. However, the synthesis of this chiral heterocycle, particularly with stereochemical control, presents significant challenges that have spurred the development of diverse and innovative synthetic strategies.[4][5]

This guide provides an in-depth analysis of the core methods for synthesizing this compound and its derivatives, designed for researchers and professionals in drug development. It moves beyond a simple enumeration of reactions to explain the causality behind experimental choices, offering field-proven insights into the most effective and widely adopted protocols.

Catalytic Hydrogenation of Pyridine Precursors: The Direct Approach

The most atom-economical and direct route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine.[5] This method involves the reduction of the aromatic 2-aminopyridine ring to its saturated counterpart. While straightforward in concept, the reaction's success is highly dependent on the choice of catalyst, solvent, and reaction conditions, especially given that the nitrogen heteroatom can poison many common catalysts.[5][6]

Heterogeneous Catalysis

Heterogeneous catalysts are favored in industrial settings due to their ease of separation and recyclability.[5] Platinum group metals, such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh), are highly effective.

  • Palladium on Carbon (Pd/C): A widely used and cost-effective catalyst, often requiring acidic additives to protonate the pyridine ring, which facilitates the reduction.[5]

  • Rhodium Oxide (Rh₂O₃): Recent studies have shown that Rh₂O₃ can effectively catalyze the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C), offering a broad substrate scope.[6]

A significant challenge in the hydrogenation of 2-aminopyridine is the potential formation of the 3,4,5,6-tetrahydropyridin-2-amine tautomer, which can be resistant to further reduction under certain conditions.[6]

Homogeneous and Asymmetric Hydrogenation

Homogeneous catalysts offer the potential for higher selectivity and activity under milder conditions. The development of chiral ligands has enabled the asymmetric hydrogenation of pyridine derivatives, providing a direct route to enantioenriched piperidines, a critical goal for pharmaceutical synthesis.[4][7][8]

Iridium (Ir) complexes containing chiral P,N-ligands have shown particular promise in the asymmetric hydrogenation of 2-substituted pyridinium salts.[2] DFT calculations suggest an outer-sphere dissociative mechanism for this type of reduction.[4] Another powerful strategy involves the enantioselective hydrogenation of N-acyliminopyridinium ylides, which act as activated pyridine derivatives. This method, utilizing iridium catalysts with ligands like BINAP, provides access to substituted piperidines in good enantiomeric excesses.[9][10]

Asymmetric Synthesis: Building Chirality from the Ground Up

For pharmaceutical applications, achieving high enantiopurity is paramount. Asymmetric synthesis provides numerous pathways to chiral this compound derivatives, often employing chiral auxiliaries, organocatalysts, or biocatalysis.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective formation of the piperidine ring, after which the auxiliary can be cleaved to reveal the enantiomerically enriched product. A notable example involves the cyclodehydration of achiral aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol. This process stereoselectively affords chiral non-racemic bicyclic lactams, which can then be further manipulated to yield either enantiomer of a 2-arylpiperidine.[11]

Organocatalysis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, an O-TMS protected diphenylprolinol catalyst can facilitate a domino Michael addition/aminalization reaction. This process constructs polysubstituted piperidines with up to four contiguous stereocenters in a single, highly enantioselective step.[12]

Biocatalysis and Chemo-Enzymatic Strategies: The Green Chemistry Approach

Nature's catalysts—enzymes—offer unparalleled selectivity under mild, environmentally benign conditions.[1] Biocatalytic and chemo-enzymatic methods are increasingly being adopted for the synthesis of chiral amines.

Transaminases for Asymmetric Amination

Omega-transaminases (TAs) are capable of converting a prochiral ketone into a chiral amine with high enantiomeric excess.[13] This approach has been successfully applied to the synthesis of 3-aminopiperidine derivatives and holds significant potential for this compound synthesis, provided a suitable ketone precursor is available. The use of immobilized transaminases allows for easier catalyst recovery and reuse, making the process more scalable and cost-effective.[13]

Chemo-Enzymatic Cascades

Combining chemical synthesis with biocatalysis creates powerful and efficient synthetic routes. A key example is the asymmetric dearomatization of activated pyridines. This strategy can involve a stereoselective one-pot amine oxidase/ene imine reductase (IRED) cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines.[1] Such chemo-enzymatic approaches have been successfully used to prepare key intermediates for approved drugs, demonstrating their industrial viability.[1]

Data Presentation: Comparison of Catalytic Hydrogenation Methods

Catalyst SystemSubstrate TypeConditionsYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Rh₂O₃Functionalized Pyridines5 bar H₂, 40 °C, TFEGood to ExcellentN/A (Achiral)[6]
Ir(I) with P,N-Ligand2-Substituted Pyridinium SaltsHigh Pressure H₂HighUp to 99.3:0.7 er[4]
[Ir(COD)Cl]₂ / BINAPN-Acyliminopyridinium Ylides550 psi H₂, CH₂Cl₂, rtGoodGood[9][10]
Rh[(S,S-DIOP)]H2-MethylquinoxalineH₂N/ALow (52:48 er)[7]

Mandatory Visualizations

Logical Relationship of Synthetic Strategies

G cluster_main Synthesis of this compound cluster_hydrogenation Direct Hydrogenation cluster_asymmetric Asymmetric Synthesis cluster_bio Biocatalysis Start Pyridine / Acyclic Precursors Het Heterogeneous Catalysis (Rh₂O₃, Pd/C) Start->Het 2-Aminopyridine AsymH Asymmetric Hydrogenation (Ir-P,N, Ir-BINAP) Start->AsymH Activated Pyridines Aux Chiral Auxiliaries Start->Aux Acyclic Precursors Organo Organocatalysis Start->Organo Acyclic Precursors Enzyme Transaminases Start->Enzyme Keto-piperidine Chemo Chemo-Enzymatic Cascades Start->Chemo Activated Pyridines Target Chiral this compound Het->Target Racemic/Achiral Product AsymH->Target Aux->Target Organo->Target Enzyme->Target Chemo->Target

Caption: Overview of major synthetic routes to this compound.

Experimental Workflow: Asymmetric Hydrogenation of N-Iminopyridinium Ylides

G cluster_workflow Asymmetric Hydrogenation Workflow sub Substrate: 2-Substituted Pyridine act Activation: Formation of N-Iminopyridinium Ylide sub->act hyd Asymmetric Hydrogenation: [Ir(COD)Cl]₂ / Chiral Ligand H₂ (550 psi), I₂ additive act->hyd prod1 Hydrogenation Adduct: Chiral Tetrahydropyridine Derivative hyd->prod1 cleav Cleavage: N-N Bond Cleavage (e.g., Raney Nickel) prod1->cleav final Final Product: Enantioenriched 2-Substituted Piperidine cleav->final

Caption: Step-by-step workflow for enantioselective piperidine synthesis.

Experimental Protocols

Protocol 1: Rh₂O₃-Catalyzed Hydrogenation of Functionalized Pyridine[6]

This protocol describes a general procedure for the reduction of pyridines using a commercially available rhodium catalyst under mild conditions.

  • Reactor Setup: To a vial suitable for a high-pressure reactor, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).

  • Solvent Addition: Add trifluoroethanol (TFE) (1 mL) to the vial.

  • Reaction Execution: Place the vial into the high-pressure reactor and seal the main vessel. Purge the reactor with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to 5 bar and stir the reaction mixture at 40 °C for 16 hours.

  • Work-up: After cooling and carefully venting the reactor, the reaction mixture is concentrated. The yield can be determined by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Asymmetric Hydrogenation of an N-Iminopyridinium Ylide[9]

This protocol is representative of the iridium-catalyzed enantioselective hydrogenation of activated pyridine derivatives.

  • Catalyst Preparation: In a glovebox, a stock solution of the iridium catalyst can be prepared. For the reaction, [Ir(COD)Cl]₂ (1.2 mol %), a chiral ligand such as (R)-BINAP (2.6 mol %), and Iodine (I₂) (8 mol %) are used.

  • Reactor Setup: To a high-pressure reactor vessel, add the N-acyliminopyridinium ylide substrate.

  • Solvent and Catalyst Addition: Add degassed dichloromethane (CH₂Cl₂) followed by the catalyst solution.

  • Reaction Execution: Seal the reactor, purge with hydrogen, and then pressurize to 550 psi with H₂. Stir the reaction at room temperature for 20 hours.

  • Work-up: Carefully vent the reactor. The reaction mixture is concentrated under reduced pressure. The conversion and enantiomeric excess of the resulting tetrahydropyridine derivative are determined by chiral HPLC or SFC analysis.

  • N-N Bond Cleavage: The resulting hydrogenation adduct is dissolved in a suitable solvent (e.g., methanol). Raney nickel is added, and the mixture is stirred under a hydrogen atmosphere until the N-N bond is cleaved, affording the final piperidine product. The mixture is then filtered through celite, and the solvent is removed in vacuo to yield the crude product, which can be purified by chromatography.

Conclusion and Future Outlook

The synthesis of this compound has evolved from classical hydrogenation methods to highly sophisticated asymmetric and biocatalytic strategies. While direct hydrogenation remains a powerful tool for large-scale synthesis, the demand for enantiomerically pure compounds in drug discovery has driven the development of enantioselective methods. Iridium-catalyzed asymmetric hydrogenation of activated pyridines and chemo-enzymatic cascades represent the state-of-the-art, offering high selectivity and operational efficiency.

Future research will likely focus on expanding the substrate scope of these advanced methods, developing more sustainable and cost-effective catalysts (including those based on earth-abundant metals), and integrating multi-step sequences into one-pot procedures to further streamline the synthesis of these vital pharmaceutical building blocks.

References

Introduction: The Enduring Significance of a "Privileged" Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Aminopiperidine: From Discovery to Modern Synthetic Applications

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most important synthetic fragments in drug design.[1][2] Its derivatives are found in a multitude of pharmaceuticals and natural alkaloids, owing to the scaffold's conformational flexibility and ability to present substituents in precise three-dimensional orientations.[3][4] Among these, this compound stands out as a particularly valuable building block. This simple, chiral diamine serves as a key precursor for a diverse range of biologically active molecules, from anticancer agents to neurotherapeutics.[5][6]

This guide offers a comprehensive exploration of this compound, intended for researchers, chemists, and drug development professionals. We will trace its history from the earliest synthetic efforts, navigate the evolution of sophisticated synthetic methodologies, delve into the critical aspects of its stereochemistry, and highlight its application in modern drug discovery. The narrative is designed not merely to list facts, but to provide expert insight into the causality behind experimental choices and the logical progression of scientific thought that has cemented this compound's role in the pharmacopeia.

Part 1: Foundational Synthesis - The Reduction of 2-Aminopyridine

The history of this compound is inextricably linked to its aromatic precursor, 2-aminopyridine. As a readily available, low-molecular-weight moiety, 2-aminopyridine has long been a logical and primary starting material for accessing the saturated piperidine core.[7] The most direct and atom-economical pathway is the catalytic hydrogenation of the pyridine ring, a transformation that, while conceptually simple, presented significant early challenges.[8][9]

Early Challenges and Mechanistic Hurdles

The aromatic stabilization of the pyridine ring necessitates potent catalytic systems, often requiring high pressures and temperatures to drive the reduction to completion.[8] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding the reaction.[8][10]

A more subtle challenge arises from the inherent tautomerism of 2-aminopyridine. It exists in equilibrium between the amino and imino forms. Under certain reduction conditions, particularly slightly acidic ones, the partially hydrogenated intermediate can favor the cyclic imine tautomer, 3,4,5,6-tetrahydropyridin-2-amine. This species can be resistant to further reduction, leading to incomplete conversion and the formation of undesired byproducts instead of the target this compound.[11]

Part 2: The Workhorse of Synthesis - Catalytic Hydrogenation Methodologies

Catalytic hydrogenation remains the most prevalent and scalable method for preparing this compound.[8][12] Over the decades, the process has been refined from brute-force high-pressure methods to sophisticated, selective transformations under milder conditions.

Heterogeneous Catalysis: The Industrial Standard

Heterogeneous catalysts are favored in many settings for their ease of separation and recyclability.[8]

  • Platinum Group Metals (PGMs): These are highly effective for pyridine reduction. Platinum(IV) oxide (PtO₂), often called Adams' catalyst, is a classic choice. It is typically used in the presence of an acidic solvent like glacial acetic acid. The acid serves a crucial role: it protonates the pyridine nitrogen, which activates the ring towards reduction and mitigates catalyst poisoning.[8]

  • Palladium and Rhodium: Palladium on carbon (Pd/C) is also widely employed, often with acidic additives.[8] More recently, rhodium catalysts, such as Rhodium(III) oxide (Rh₂O₃), have been shown to effectively reduce functionalized pyridines under relatively mild conditions (e.g., 5 bar H₂, 40°C), demonstrating the continued evolution of these systems.[11]

The general workflow involves charging a high-pressure reactor with the pyridine substrate, a solvent, and the catalyst, followed by pressurization with hydrogen gas.

G cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Charge Reactor: - 2-Aminopyridine - Solvent (e.g., Acetic Acid) - Heterogeneous Catalyst (e.g., PtO₂) B Seal Reactor & Purge with Inert Gas A->B C Pressurize with H₂ Gas (e.g., 5-50 bar) B->C D Heat and Stir (e.g., 40-80°C, 16h) C->D E Vent & Purge Reactor D->E F Filter to Remove Catalyst (Caution: Pyrophoric) E->F G Neutralize Acid & Extract Product F->G H Purify (Distillation or Chromatography) G->H

Caption: General workflow for heterogeneous catalytic hydrogenation.

Quantitative Comparison of Catalytic Systems
Catalyst SystemTypical ConditionsSolventKey Advantages/Disadvantages
PtO₂ (Adams') 3-4 bar H₂, RT-50°CAcetic AcidHighly effective; acid required; catalyst can be pyrophoric.[8]
Pd/C 10-50 bar H₂, 50-100°CAcetic Acid, AlcoholsWidely available, cost-effective; often requires higher pressures.[8]
Rh₂O₃ 5 bar H₂, 40°CTrifluoroethanol (TFE)Mild conditions, good for functionalized pyridines.[11]
Ir(I) complexes 50 bar H₂, 80°CDichloromethaneHomogeneous; allows for asymmetric synthesis with chiral ligands.[1]
Detailed Experimental Protocol: Hydrogenation using Platinum(IV) Oxide

This protocol is a representative example based on established methodologies and should be adapted and optimized for specific laboratory conditions and scales.[8][10]

  • Reactor Setup: To a suitable high-pressure reactor vessel, add 2-aminopyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (5-10 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere if possible, carefully add the PtO₂ catalyst (typically 1-5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 bar).

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-50°C). Monitor the reaction progress by hydrogen uptake or analytical sampling (TLC/LC-MS).

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

    • Dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. CAUTION: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product as necessary, typically by vacuum distillation or column chromatography.

Part 3: The Critical Dimension of Chirality

This compound possesses a stereocenter at the C2 position, meaning it exists as a pair of enantiomers. In drug development, the specific stereochemical configuration of a molecule is often critical to its pharmacological activity and safety profile; one enantiomer may be highly active while the other is inactive or even detrimental.[13][14] Therefore, methods to obtain enantiomerically pure this compound are of paramount importance.

Asymmetric Synthesis vs. Chiral Resolution

There are two primary strategies to obtain a single enantiomer:

  • Asymmetric Synthesis: Building the chiral molecule from achiral precursors using a chiral catalyst or auxiliary to direct the formation of one enantiomer over the other.[15][16]

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers.

While asymmetric synthesis is often more elegant and atom-economical, classical resolution remains a robust, scalable, and widely practiced technique, especially for fundamental building blocks like this compound.

Principle of Classical Resolution

The most common resolution method involves reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[17][18]

G cluster_workflow Chiral Resolution via Diastereomeric Salt Formation racemate Racemic this compound (R)-Amine + (S)-Amine resolver + Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) salts Mixture of Diastereomeric Salts (R)-Amine:(L)-Acid + (S)-Amine:(L)-Acid separation Fractional Crystallization (Exploits different solubilities) salts->separation precipitate Insoluble Salt Precipitates (e.g., (S)-Amine:(L)-Acid) separation->precipitate solution Soluble Salt Remains in Solution (e.g., (R)-Amine:(L)-Acid) separation->solution base1 + Base (e.g., NaOH) precipitate->base1 base2 + Base (e.g., NaOH) solution->base2 enantiomer1 Pure (S)-Enantiomer base1->enantiomer1 enantiomer2 Pure (R)-Enantiomer base2->enantiomer2

Caption: Principle of separating enantiomers by forming diastereomeric salts.

Detailed Protocol: Resolution of (±)-2-Aminopiperidine

This protocol is a representative example for the resolution of a racemic amine and illustrates the general principles involved.[17][18]

  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, such as di-benzoyl-L-tartaric acid (0.5 to 1.0 eq), in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. A precipitate of one diastereomeric salt should begin to form. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystallization.

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This solid is the enriched diastereomeric salt. The mother liquor contains the other diastereomer.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is highly alkaline (pH > 12). This neutralizes the chiral acid and liberates the free enantiomerically-enriched amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification & Analysis: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The enantiomeric excess (ee) of the product should be determined using a suitable chiral analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent).

  • Recrystallization (Optional): The enantiomeric purity of the product can often be improved by recrystallizing the diastereomeric salt one or more times before treatment with base.

Part 4: Applications in Modern Drug Discovery

The this compound scaffold is a validated component in numerous modern therapeutic agents, demonstrating its versatility across different biological targets.

Case Study: Modulators of RAS Signaling

Deregulated activity of the RAS family of small GTPases is implicated in approximately 30% of all human cancers.[5] A key therapeutic strategy is to modulate the proteins that regulate RAS activity, such as the guanine nucleotide exchange factor (GEF) Son of Sevenless 1 (SOS1). Recently, a class of aminopiperidine indoles was discovered that act as potent activators of SOS1.[5] These compounds bind to a pocket on SOS1, stabilizing an active conformation and promoting the exchange of GDP for GTP on RAS, ultimately modulating the downstream MAPK/ERK signaling pathway.[5] This represents a sophisticated mechanism where a small molecule can allosterically activate a protein to influence a critical cancer-related pathway.

G cluster_activation Activation Cascade RTK Receptor Tyrosine Kinase (RTK) SOS1_inactive SOS1 (Inactive) RTK->SOS1_inactive recruits RAS_GDP RAS-GDP (Inactive) SOS1_inactive->RAS_GDP binds SOS1_active SOS1 (Active) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GDP/GTP Exchange modulator This compound Derivative modulator->SOS1_inactive binds & activates SOS1_active->RAS_GDP catalyzes MAPK MAPK/ERK Pathway RAS_GTP->MAPK Proliferation Cell Proliferation, Survival MAPK->Proliferation

Caption: Modulation of the SOS1-RAS signaling pathway.

This example underscores the value of the this compound core. Structure-activity relationship (SAR) studies on these indole derivatives revealed that the aminopiperidine moiety is crucial for activity, with substitutions on the piperidine ring and its amino group significantly impacting potency and cellular effects.[5]

Conclusion

From its conceptual origins as the saturated analog of 2-aminopyridine to its current status as a privileged scaffold in cutting-edge drug discovery, the journey of this compound is a testament to the enduring power of fundamental organic chemistry. The initial hurdles of aromatic ring reduction have been overcome through decades of innovation in catalysis, leading to robust, scalable, and now stereoselective synthetic routes. The ability to precisely control the stereochemistry of the C2 position through resolution or asymmetric synthesis has unlocked its full potential, enabling chemists to tailor molecules for optimal interaction with complex biological targets. As researchers continue to explore new chemical space, the versatile and functionally rich this compound scaffold is certain to remain a vital tool in the development of next-generation therapeutics.

References

The Unlocking of a Privileged Scaffold: A Technical Guide to the Potential Research Areas of 2-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals and natural products.[1] Its conformational flexibility and basic nitrogen atom provide a versatile three-dimensional scaffold for engaging with biological targets. Among its substituted variants, the aminopiperidines offer a key functional handle for further elaboration and specific molecular interactions. While 3- and 4-aminopiperidines have been extensively explored, the 2-aminopiperidine motif, with its unique juxtaposition of a stereocenter and two nitrogen atoms, presents a compelling, yet relatively underexplored, scaffold for innovative drug design and catalysis. This guide provides an in-depth analysis of the burgeoning research areas surrounding this compound, from its stereoselective synthesis to its potential applications in therapeutics and asymmetric catalysis.

I. The Gateway to Chirality: Stereoselective Synthesis of this compound

The therapeutic efficacy and safety of chiral molecules are often confined to a single enantiomer. Consequently, access to enantiomerically pure (R)- and (S)-2-aminopiperidine is paramount for any meaningful investigation of its potential. The synthesis of chiral piperidines can be broadly achieved through asymmetric hydrogenation, enzymatic resolutions, and chiral pool synthesis.[2]

A. Asymmetric Hydrogenation of Pyridine Precursors

A prevalent strategy for the synthesis of chiral piperidines involves the asymmetric hydrogenation of substituted pyridines.[1] Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts has been shown to produce enantioenriched 2-alkyl piperidines with high levels of enantioselectivity.[3] While not directly demonstrated for the 2-amino substituted parent, this methodology provides a promising starting point.

Experimental Protocol: Representative Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt [3]

  • Catalyst Preparation: In an inert atmosphere glovebox, an iridium catalyst precursor and a chiral ligand (e.g., MeO-BoQPhos) are dissolved in a suitable solvent.

  • Reaction Setup: The 2-substituted N-benzylpyridinium salt is added to the catalyst solution in a high-pressure autoclave.

  • Hydrogenation: The autoclave is purged and pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a specific temperature for a set duration.

  • Workup and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the enantioenriched piperidine derivative.

  • Analysis: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

SubstrateCatalyst SystemEnantiomeric Ratio (er)Reference
2-Alkyl-N-benzylpyridinium saltsIr/MeO-BoQPhosup to 93:7[3]
B. Biocatalytic Approaches: The Power of Enzymes

Biocatalysis, particularly the use of transaminases, offers a green and highly selective route to chiral amines from prochiral ketones.[2] A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase generates a key reactive intermediate for a subsequent Mannich reaction.[4] This approach highlights the potential for enzymatic methods to construct the chiral this compound core.

Conceptual Workflow: Chemo-Enzymatic Synthesis of Chiral Piperidines [5]

chemo_enzymatic_synthesis cluster_chem Chemical Reduction cluster_bio One-Pot Biocatalysis cluster_downstream Downstream Processing Activated_Pyridine Activated Pyridine THP Tetrahydropyridine (THP) Activated_Pyridine->THP NaBH4, Methanol Chiral_Piperidine Chiral Piperidine THP->Chiral_Piperidine Amine Oxidase, Ene-Imine Reductase, Cofactor Recycling Purification Purified Chiral Piperidine Chiral_Piperidine->Purification Extraction Final_Product Final Product Purification->Final_Product Purification

Caption: A chemo-enzymatic workflow for asymmetric piperidine synthesis.

II. Therapeutic Frontiers: this compound in Medicinal Chemistry

The this compound scaffold is a "privileged structure," meaning it has the potential to bind to a variety of biological targets.[6] Its strategic placement of a basic amine and a stereocenter allows for precise interactions within protein binding pockets.

A. Targeting the Central Nervous System: Ion Channel Modulation

Voltage-gated ion channels are critical for neuronal signaling, making them attractive targets for the treatment of neurological disorders.[7] Aminopiperidine sulfonamides have been identified as state-dependent inhibitors of the Cav2.2 (N-type) calcium channel, a key player in chronic pain pathways.[8] Although the initial lead compounds had metabolic liabilities, this work demonstrates the potential of the aminopiperidine core to generate potent and selective ion channel modulators.[8]

Key Findings for Aminopiperidine-based Cav2.2 Inhibitors [8]

  • Potency: Lead compounds exhibited significant, dose-dependent efficacy in preclinical models of inflammatory and neuropathic pain.

  • Selectivity: The aminopiperidine sulfonamides showed selectivity over cardiac ion channels.

  • Mechanism: The compounds acted as state-dependent inhibitors of the Cav2.2 channel.

Further research into this compound derivatives could yield novel Cav2.2 inhibitors with improved metabolic stability, offering new avenues for the treatment of chronic pain.

B. Combating Cancer and Inflammation: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2-aminopyridine moiety has been successfully employed in the design of potent and selective Janus kinase 2 (JAK2) inhibitors.[9] Given the structural similarity, this compound offers a saturated, three-dimensional alternative that could lead to novel kinase inhibitors with improved physicochemical properties and intellectual property space.

Structure-Activity Relationship (SAR) Insights from 2-Aminopyridine JAK2 Inhibitors [9]

  • The 2-aminopyridine scaffold serves as a key hydrogen-bonding motif within the kinase hinge region.

  • Modifications to the substituents on the pyridine ring and the amino group significantly impact potency and selectivity.

Exploring the SAR of this compound derivatives in various kinase families, such as JNK and PI3K, represents a promising area of research.[10][11]

kinase_inhibition cluster_pathway Kinase Signaling Pathway Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Kinase Kinase (e.g., JAK2) Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP pocket

Caption: Mechanism of action for a this compound-based kinase inhibitor.

III. The Next Wave of Therapeutics: this compound in PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[12] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[12] The linker is a critical component, influencing the formation of a productive ternary complex and the overall properties of the PROTAC.

Piperidine and piperazine moieties are increasingly being incorporated into PROTAC linkers to impart rigidity and modulate physicochemical properties.[13][14] While much of the focus has been on flexible alkyl and PEG linkers, the conformational constraint offered by a piperidine ring can pre-organize the PROTAC for optimal ternary complex formation.[15] The this compound scaffold, with its available amino group for attachment, presents an attractive building block for constructing these more rigid linkers.

protac_linker Warhead Target Protein Ligand (Warhead) Linker Linker containing This compound Warhead->Linker E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand

Caption: The this compound scaffold as a rigidifying element in a PROTAC linker.

IV. Powering Asymmetric Reactions: this compound in Catalysis

Chiral amines and their derivatives are powerful organocatalysts for a wide range of asymmetric transformations.[16] The combination of a stereocenter and a basic nitrogen makes chiral this compound an intriguing candidate for development as a novel organocatalyst. While this area is still in its infancy, the principles of aminocatalysis suggest several potential applications.

Potential Organocatalytic Applications:

  • Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Mannich Reactions: Facilitating the aminoalkylation of carbonyl compounds.

  • Aldol Reactions: Promoting the formation of β-hydroxy carbonyl compounds.

Furthermore, chiral this compound derivatives can serve as valuable ligands for transition metal-catalyzed asymmetric reactions, expanding their utility in synthetic chemistry.

V. Future Directions and Unanswered Questions

The exploration of this compound is just beginning, and numerous avenues for research remain open. Key questions that need to be addressed include:

  • Scalable Synthesis: The development of robust and scalable enantioselective syntheses for both (R)- and (S)-2-aminopiperidine is crucial to facilitate broader research.

  • Comparative Studies: A systematic comparison of the physicochemical and pharmacological properties of this compound with its 3- and 4-amino isomers will help to delineate its unique advantages.

  • Expanded Target Space: Screening of this compound-based libraries against a wider range of biological targets will undoubtedly uncover novel therapeutic opportunities.

  • Catalyst Development: The rational design and synthesis of this compound-derived organocatalysts and ligands will expand the toolbox of synthetic chemists.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Aminopiperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Flatland — Embracing Three-Dimensionality with 2-Aminopiperidine

In the landscape of medicinal chemistry, the quest for novel chemical matter that balances potency, selectivity, and favorable pharmacokinetic properties is perpetual. While aromatic heterocycles have long been a mainstay, the industry is increasingly "escaping from flatland" by embracing scaffolds that offer greater three-dimensional (3D) complexity.[1] The piperidine ring is a cornerstone of this movement, representing one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals.[2][3][4]

This guide focuses on a particularly versatile derivative: This compound . This scaffold is more than a simple building block; it is a privileged structure, a motif that has demonstrated the ability to bind to a wide range of biological targets, making it a powerful starting point for drug discovery campaigns.[5][6][7][8] This document provides an in-depth exploration of the strategic value of the this compound scaffold, detailed protocols for its functionalization, and an analysis of its application in contemporary drug development.

The Strategic Value Proposition of the this compound Scaffold

The utility of this compound stems from a unique convergence of conformational, functional, and physicochemical properties that medicinal chemists can strategically exploit.

Conformational Pre-organization and Vectorial Diversity

Unlike conformationally ambiguous linkers or flat aromatic rings, the piperidine ring predominantly adopts a rigid chair conformation.[9] This pre-organization minimizes the entropic penalty upon binding to a target protein, a key principle in rational drug design. The 2-amino substitution pattern creates distinct spatial vectors for further chemical elaboration. Substituents can be directed into axial or equatorial positions, allowing for precise probing of a protein's binding pocket to optimize interactions and enhance potency and selectivity.[10] This inherent three-dimensionality is crucial for disrupting protein-protein interactions and engaging with complex biological targets.[11]

Orthogonal Chemical Functionality

The scaffold possesses two distinct nitrogen nucleophiles:

  • Exocyclic Primary Amine (C2): Highly accessible and nucleophilic, making it the primary site for initial derivatization through common reactions like acylation or reductive amination.

  • Endocyclic Secondary Amine (N1): Less nucleophilic and more sterically hindered. This difference in reactivity allows for selective, stepwise functionalization, a critical advantage for building molecular complexity in a controlled manner.[12]

Modulation of Physicochemical Properties

The saturated nature of the piperidine ring generally imparts a more favorable lipophilicity profile compared to aromatic bioisosteres. The two nitrogen atoms, however, provide basic centers that can be protonated at physiological pH, significantly enhancing aqueous solubility. This balance of lipophilicity and solubility is a critical parameter in drug design, influencing a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The presence of the piperidine motif is known to enhance "druggability" by improving metabolic stability and facilitating transport across biological membranes.[6]

Core Synthetic Methodologies and Protocols

The dual functionality of this compound allows for a variety of derivatization strategies. The following protocols are presented as self-validating systems, with explanations for the causal choices behind each experimental step.

Protocol 1: Selective N-Acylation of the Exocyclic Amine

This is the most common initial transformation, converting the primary amine into a stable amide linkage, which can serve as a hydrogen bond donor/acceptor and a vector for further modifications.

Causality Behind the Protocol: The higher reactivity and lower steric hindrance of the exocyclic primary amine allow it to react selectively over the endocyclic secondary amine. An acyl chloride is used as a highly reactive acylating agent. A non-nucleophilic base, such as triethylamine (TEA), is essential to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine starting material. Dichloromethane (DCM) is an excellent choice of solvent as it is aprotic and effectively solubilizes the reactants without participating in the reaction.

Experimental Protocol: Acylation with an Acyl Chloride

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe. The slow addition is crucial to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[13]

N_Acylation_Workflow

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing diverse substituents onto the primary amine.[14][15]

Causality Behind the Protocol: This one-pot procedure relies on the formation of an intermediate imine (or iminium ion), which is then reduced in situ.[16][17] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective hydride donor that readily reduces the protonated iminium ion intermediate but is slow to reduce the starting aldehyde or ketone.[14][17] This selectivity prevents wasteful consumption of the carbonyl starting material and the reducing agent. A slightly acidic condition (often achieved by using the amine salt or adding acetic acid) is necessary to catalyze the formation of the imine.[16]

Experimental Protocol: One-Pot Reductive Amination

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential effervescence.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the N-alkylated product.[18]

Reductive_Amination_Workflow

Applications in Drug Discovery: A Case Study Approach

The true value of a scaffold is demonstrated by its successful application in drug discovery programs. The this compound core is featured in a range of bioactive molecules.

Case Study: C3a Receptor (C3aR) Antagonists

The complement component 3a receptor (C3aR) is a G-protein coupled receptor involved in inflammatory responses. The development of small-molecule antagonists is a key therapeutic strategy. Researchers have reported the synthesis and structure-activity relationships of a series of substituted aminopiperidine derivatives as potent C3aR ligands. These compounds represent the first non-arginine based antagonists for this receptor, highlighting the ability of the this compound scaffold to mimic key interactions of endogenous ligands while offering a novel chemical starting point.[19]

Conceptual Link: Piperidine-based Moieties in PROTACs

While not strictly this compound, the related 3-aminopiperidine-2,6-dione moiety (derived from thalidomide) is a cornerstone of modern targeted protein degradation. In Proteolysis-Targeting Chimeras (PROTACs) like ARV-766, this piperidine-based structure functions as an E3 ligase binder.[20] It is coupled to a warhead that binds the target protein, bringing the protein into proximity with the cell's degradation machinery. The synthesis of key intermediates for these complex molecules often involves standard amide coupling reactions with the amine on the piperidinedione ring, a chemical transformation directly analogous to the N-acylation of this compound.[20] This illustrates the broader utility of functionalized piperidines as critical components in cutting-edge therapeutic modalities.

Compound Class Scaffold Biological Target Therapeutic Area Key Insight
C3aR AntagonistsSubstituted this compoundC3a Receptor (GPCR)InflammationScaffold serves as a novel, non-peptidic core for receptor antagonism.[19]
PROTAC Degraders (e.g., ARV-766)3-Aminopiperidine-2,6-dioneTarget Protein (e.g., Androgen Receptor) & E3 LigaseOncologyPiperidine-based moiety is essential for hijacking the ubiquitin-proteasome system.[20]

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of three-dimensional thinking in medicinal chemistry. Its combination of conformational rigidity, orthogonal reactivity, and favorable physicochemical properties makes it a highly valuable and privileged structure.[6][8] The synthetic protocols detailed herein provide reliable and rational pathways for its elaboration into diverse libraries of compounds. As drug discovery continues to tackle increasingly complex biological targets, the strategic incorporation of 3D-rich scaffolds like this compound will remain an essential strategy for developing the next generation of therapeutics.[2][11]

References

Application Notes & Protocols: 2-Aminopiperidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry and natural product synthesis. As one of the most common nitrogen-containing heterocyclic motifs in FDA-approved drugs, its structural and stereochemical properties are of paramount importance.[1] Specifically, piperidines substituted at the 2-position create a chiral center adjacent to the nitrogen atom, a feature found in numerous biologically active alkaloids and pharmaceutical agents.[2] Consequently, the development of robust, efficient, and highly stereoselective methods for synthesizing enantioenriched 2-substituted piperidines is a critical objective for researchers in drug discovery and organic synthesis.[3]

While the user's topic specifies 2-aminopiperidine as a chiral auxiliary, it is crucial to clarify its primary role in modern asymmetric synthesis. A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is removed.[4] Although this compound is a valuable chiral building block, its use as a removable auxiliary is not widespread in the literature. Instead, its inherent chirality is more commonly leveraged as a permanent feature within a target molecule or as a foundational scaffold for creating chiral ligands and catalysts.[5][6]

This guide, therefore, adopts a broader and more practical perspective. It will provide a detailed exploration of the state-of-the-art methodologies for achieving asymmetry in piperidine synthesis, including instances where the principles of chiral auxiliaries are applied to construct the piperidine ring itself. We will delve into the causality behind experimental choices, provide field-proven protocols, and ground all claims in authoritative literature.

Part 1: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept of using a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By covalently bonding a chiral, enantiomerically pure molecule (the auxiliary) to a prochiral starting material, two diastereomers are formed in the subsequent reaction instead of two enantiomers. These diastereomers have different physical properties, allowing for their separation, and the energy difference in their transition states allows for one to be formed preferentially. The auxiliary is then cleaved to yield the desired enantiomerically enriched product and is ideally recovered for reuse.

G cluster_0 A Prochiral Substrate C Substrate-Auxiliary Adduct A->C Attachment B Chiral Auxiliary (R) D Diastereoselective Reaction (+ Reagent) C->D E Diastereomeric Products (R,S) + (R,R) D->E F Separation & Cleavage E->F G Enantiopure Product (S) F->G Desired Product H Recovered Auxiliary (R) F->H Recycle caption General workflow for chiral auxiliary-based synthesis.

Caption: General workflow for chiral auxiliary-based synthesis.

Part 2: Key Strategies for Asymmetric Synthesis of 2-Substituted Piperidines

Given that the direct use of this compound as a removable auxiliary is uncommon, we will focus on the most effective modern strategies to synthesize these chiral motifs.

Strategy 1: Asymmetric Hydrogenation of Pyridine Derivatives

One of the most powerful and atom-economical methods for generating chiral piperidines is the asymmetric hydrogenation of readily available pyridine precursors.[2] The challenge lies in the aromaticity and potential for catalyst inhibition by the pyridine nitrogen.[7] The predominant solution is the activation of the pyridine as an N-benzylpyridinium salt, which both breaks aromaticity and prevents the nitrogen lone pair from poisoning the metal catalyst.[2][8] Iridium-based catalysts with chiral P,N-ligands have shown exceptional efficacy in this transformation.[2][8][9]

Causality Behind Experimental Choices:

  • Pyridinium Salt Formation: Activation is necessary because direct hydrogenation of the stable pyridine ring is difficult. Using an N-benzyl group is common, though other N-acyl or N-sulfonyl groups can also be used.[2]

  • Catalyst System: Iridium is often chosen for its high activity in hydrogenating challenging substrates. Chiral ligands, such as MeO-BoQPhos or SynPhos, create a chiral environment around the metal center, dictating the facial selectivity of hydride delivery to the enamine intermediate formed during the reduction.[2][7]

  • Pressure & Temperature: High hydrogen pressure is typically required to drive the reaction to completion. Temperature is optimized to balance reaction rate with enantioselectivity, as higher temperatures can sometimes erode the energy difference between the diastereomeric transition states.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Alkyl-N-Benzylpyridinium Salt (Adapted from Zhou and Zhang et al.)[2]

This protocol describes the general procedure for the enantioselective synthesis of an enantioenriched 2-alkyl piperidine.

Materials:

  • 2-Alkyl-N-benzylpyridinium salt (1.0 mmol)

  • [{Ir(cod)Cl}₂] (Iridium(I) cyclooctadiene chloride dimer) (0.0025 mmol, 0.5 mol%)

  • Chiral Ligand (e.g., (R)-SynPhos or MeO-BoQPhos) (0.0055 mmol, 1.1 mol% relative to Ir₂)

  • Anhydrous, degassed solvent (e.g., 1:1 Toluene/DCM or Methanol)

  • High-pressure autoclave with a glass insert

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [{Ir(cod)Cl}₂] and the chiral ligand to a vial. Add the anhydrous, degassed solvent (e.g., 1.0 mL) and stir the mixture at room temperature for 10-15 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate glass vial insert, add the 2-alkyl-N-benzylpyridinium salt (0.25 mmol). Transfer the prepared catalyst solution to this vial.

  • Hydrogenation: Place the vial into the high-pressure autoclave. Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 600-1000 psi H₂).

  • Reaction: Stir the reaction at a controlled temperature (e.g., 25-45 °C) for the required time (typically 12-24 hours). Reaction progress can be monitored by taking aliquots (after safely depressurizing) and analyzing by ¹H NMR or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Substrate (2-R-Pyridine)LigandSolventPressure (psi)ee (%)Yield (%)
MethylMeO-BoQPhosToluene/DCM100092>95
EthylMeO-BoQPhosToluene/DCM100093>95
Phenyl(S)-SynPhosMethanol60099>95
2-Thienyl(S)-SynPhosMethanol60098>95
Data synthesized from representative results in the literature.[2][7]
Strategy 2: Auxiliary-Controlled Diastereoselective Reactions

This approach aligns closely with the classical use of chiral auxiliaries. Here, a chiral unit is used to control the stereoselective formation of the piperidine ring, often through cycloaddition reactions like the Diels-Alder or aza-Diels-Alder reaction.[10][11][12] While this compound isn't the auxiliary, this section illustrates the principle using other effective auxiliaries. Carbohydrate-derived auxiliaries, for instance, have proven effective in directing the stereochemical outcome of domino Mannich-Michael reactions to form substituted piperidinones.[10]

G cluster_0 A Chiral Aldimine (from Chiral Amine Auxiliary) C [4+2] Cycloaddition (Aza-Diels-Alder) A->C B Danishefsky's Diene B->C D N-Auxiliary Dehydropiperidinone C->D E Conjugate Addition (e.g., R₂CuLi) D->E F 2,6-cis-Substituted Piperidinone E->F G Auxiliary Removal & Further Steps F->G H Chiral Piperidine Product G->H caption Auxiliary-controlled synthesis of a piperidine core.

Caption: Auxiliary-controlled synthesis of a piperidine core.

Protocol 2: Asymmetric Diels-Alder Reaction Using an Evans Auxiliary (Based on the principles of Evans' asymmetric synthesis)[4][13][14]

This protocol demonstrates the concept using a well-established N-acyloxazolidinone (Evans auxiliary) dienophile in a Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene.

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • Acryloyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., Diethylaluminum chloride, Et₂AlCl, 1.0 M in hexanes)

  • Cyclopentadiene (freshly cracked)

  • Lithium hydroxide (LiOH) and Hydrogen peroxide (H₂O₂) for auxiliary removal

  • Anhydrous solvents and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Auxiliary Attachment: Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM under nitrogen. Cool to 0 °C. Add Et₃N (1.2 equiv) followed by the dropwise addition of acryloyl chloride (1.1 equiv). Stir for 1 hour at 0 °C, then warm to room temperature. Work up by washing with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and purify by column chromatography to get the chiral N-acryloyloxazolidinone dienophile.

  • Diels-Alder Reaction: Dissolve the purified dienophile (1.0 equiv) in anhydrous DCM and cool to -78 °C under nitrogen. Add the Lewis acid (e.g., Et₂AlCl, 1.2 equiv) dropwise and stir for 20 minutes. Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting dienophile is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature and extract with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The diastereomeric ratio (dr) can be determined from the ¹H NMR of the crude product.

  • Auxiliary Removal: Dissolve the cycloadduct in a 3:1 mixture of THF/water and cool to 0 °C. Add aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv). Stir vigorously for 4-6 hours. Quench with an aqueous solution of sodium sulfite. Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract with an organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid product.

The stereochemical outcome is dictated by the oxazolidinone auxiliary, which blocks one face of the dienophile. The Lewis acid chelates the two carbonyl oxygens, holding the acryloyl group in a rigid s-cis conformation and presenting the less-hindered face to the incoming diene.[4][13]

Part 3: this compound as a Chiral Building Block

The most accurate application of this compound in this context is as a chiral starting material or scaffold. Its pre-existing stereocenter can be used to synthesize more complex molecules, such as novel organocatalysts or ligands.[5][6] For example, the amine functionality can be derivatized to form thioureas, which are potent dual-function organocatalysts capable of activating substrates through hydrogen bonding.[6]

G cluster_0 A Enantiopure (R)- or (S)-2-Aminopiperidine B Derivatization (e.g., + R-NCS) A->B C Chiral Thiourea Catalyst B->C D Asymmetric Reaction (e.g., Michael Addition) C->D F Enantioenriched Product D->F E Prochiral Substrates E->D caption Use of this compound as a chiral scaffold.

References

Application Notes and Protocols: The Strategic Integration of 2-Aminopiperidine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2] Among its derivatives, 2-aminopiperidine and its isomers, particularly chiral 3-aminopiperidine, have emerged as privileged structural motifs.[2][3] Their inherent chirality and conformational rigidity make them invaluable building blocks for creating potent and selective therapeutic agents.[3][4] This guide provides an in-depth exploration of the application of this compound and its related isomers in the synthesis of key pharmaceuticals, focusing on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and metabotropic glutamate receptor 5 (mGluR5) antagonists. We will dissect the causality behind synthetic choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The this compound Motif: A Privileged Chiral Scaffold

The utility of the aminopiperidine core in drug design stems from several key features:

  • Stereochemical Influence: The chiral center adjacent to the amino group allows for precise three-dimensional interactions with biological targets, which is critical for achieving high potency and selectivity.[5] The introduction of these chiral scaffolds can significantly enhance biological activity and selectivity.[2][3]

  • Structural Rigidity: The cyclic nature of the piperidine ring reduces the molecule's conformational flexibility. This pre-organization for binding can lead to a lower entropic penalty upon interaction with a receptor, thereby increasing binding affinity.

  • Physicochemical Modulation: The basic nitrogen atom of the piperidine ring is a key site for modulating a drug candidate's physicochemical properties, such as pKa and solubility, which are crucial for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[3]

  • Synthetic Versatility: The amino group serves as a versatile synthetic handle for introducing a wide variety of substituents and for coupling the scaffold to other molecular fragments, enabling the construction of diverse chemical libraries.[4][6]

The synthesis of enantiomerically pure aminopiperidines is a critical prerequisite for their use in pharmaceuticals, with established methods ranging from the resolution of racemates to asymmetric synthesis from chiral pool starting materials like lysine.[4][7]

Application in Diabetes Therapy: Synthesis of DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a major class of oral medications for the management of type 2 diabetes mellitus.[8][9] They function by preventing the degradation of incretin hormones (GLP-1 and GIP), which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.[10][11] Many potent DPP-4 inhibitors incorporate a chiral aminopiperidine moiety, which is essential for binding to the S1 subpocket of the DPP-4 enzyme.

Case Study: Trelagliptin

Trelagliptin is a once-weekly DPP-4 inhibitor where the (R)-3-aminopiperidine ring is a cornerstone of its molecular architecture.[10]

Synthetic Rationale: The synthesis of Trelagliptin involves the nucleophilic substitution of a chlorine atom on a pyrimidinedione core with (R)-3-aminopiperidine.[10][12] To ensure regioselectivity and prevent unwanted side reactions at the more nucleophilic primary amine, it is typically protected with a tert-Butoxycarbonyl (Boc) group during the key coupling step.[13][14] This strategy exemplifies the principle of protecting groups in complex molecule synthesis, ensuring that the reaction proceeds only at the desired secondary amine of the piperidine ring.

Trelagliptin_Synthesis_Workflow cluster_0 Core Assembly cluster_1 Key Coupling & Deprotection cluster_2 Salt Formation SM1 3-Methyl-6-chlorouracil Int1 Intermediate I (Alkylated Uracil) SM1->Int1 Alkylation (Base, Solvent) SM2 2-Cyano-5-fluorobenzyl bromide SM2->Int1 Int2 Boc-Trelagliptin Int1->Int2 Nucleophilic Substitution (Base, Solvent) SM3 (R)-3-Boc-aminopiperidine SM3->Int2 Final Trelagliptin Int2->Final Deprotection (Acid) Salt Trelagliptin Succinate Final->Salt Succinic Acid mGluR5_SAR cluster_mods Pharmacological Modulation via R-Group Modification Core Core Scaffold (e.g., Pyrimidine) Piperidine Linker Full_Antagonist Full Antagonist (e.g., R = 3-Me, 3-Cl) Core:f1->Full_Antagonist Small, electron-donating or neutral groups Partial_Antagonist Partial Antagonist (e.g., R = 2,5-diMe) Core:f1->Partial_Antagonist Slightly bulkier groups PAM Positive Allosteric Modulator (PAM) (Other modifications) Core:f1->PAM Different substitution patterns

References

The Central Challenge: Chemoselective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Functionalization of 2-Aminopiperidine: Protocols and Application Notes

For researchers, scientists, and drug development professionals, the this compound scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide range of pharmaceuticals, owing to the piperidine ring's ability to confer favorable physicochemical properties and provide a three-dimensional vector for interacting with biological targets.[1] However, the synthetic utility of this compound is predicated on the ability to selectively functionalize its two distinct nitrogen atoms: the endocyclic secondary amine (N1) and the exocyclic primary amine (N2).

This guide provides a comprehensive overview of the strategies and protocols for achieving selective N-functionalization. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

The primary hurdle in modifying this compound is controlling which nitrogen atom reacts. The endocyclic N1 amine is generally more nucleophilic than the exocyclic N2 amine due to electronic and steric factors. Direct reaction with an electrophile often leads to a mixture of products, complicating purification and reducing yields. Therefore, the most robust and common strategy involves the use of orthogonal protecting groups to temporarily mask one amine, allowing for the selective functionalization of the other.[2]

The tert-butyloxycarbonyl (Boc) group is a workhorse in this context. It is readily installed, stable to a wide variety of non-acidic reaction conditions, and can be cleanly removed with acid, such as trifluoroacetic acid (TFA).[3][4]

cluster_0 General Workflow for Selective N-Functionalization Start This compound Protect Protect one amine (e.g., N1 with Boc-anhydride) Start->Protect Step 1 Functionalize Functionalize the unprotected amine (e.g., N2-Acylation) Protect->Functionalize Step 2 Deprotect Deprotect the first amine (e.g., TFA for Boc removal) Functionalize->Deprotect Step 3 Functionalize2 Optional: Functionalize the newly deprotected amine (e.g., N1-Alkylation) Deprotect->Functionalize2 Step 4 (Optional) End Final N-Functionalized Product Deprotect->End If Step 4 is skipped Functionalize2->End

Caption: General workflow for selective N-functionalization of this compound.

Part 1: Protocols for N2-Functionalization (N1-Protected Strategy)

The most common synthetic route involves first protecting the more nucleophilic N1 nitrogen, typically as its Boc-carbamate. This allows for clean and selective functionalization of the exocyclic N2-amine.

Protocol 1.1: N1-Protection of this compound with Boc-Anhydride

Causality: The Boc group is chosen for its stability in subsequent basic and nucleophilic reaction conditions used for N2 functionalization. Di-tert-butyl dicarbonate (Boc₂O) is a mild and efficient reagent for this transformation. A base like triethylamine (TEA) is used to neutralize the acid byproduct.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a small amount of the reaction solvent and add it dropwise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting tert-butyl 2-amino-1-piperidinecarboxylate is often pure enough for the next step, but can be purified by flash column chromatography on silica gel if necessary.

Protocol 1.2: N2-Acylation using Acyl Chlorides

Causality: With the N1 position blocked, the N2-amine can readily react as a nucleophile. Acylation with an acyl chloride is a robust method for forming a stable amide bond.[5] A non-nucleophilic base is required to scavenge the HCl generated during the reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve N1-Boc-2-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq). Cool the mixture to 0 °C.

  • Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N2-acylated product.[5]

Protocol 1.3: N2-Reductive Amination

Causality: Reductive amination is a powerful method for N-alkylation that avoids the over-alkylation issues sometimes seen with alkyl halides.[6] The reaction proceeds via an imine or iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not reduce other functional groups like esters.[7][8]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve N1-Boc-2-aminopiperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Separate the organic layer and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired N2-alkylated piperidine.[7]

Method Electrophile Key Reagents Typical Yield Primary Advantage
N2-Acylation Acyl ChlorideDIPEA, DCM85-95%Forms highly stable amide bond.
N2-Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, Acetic Acid70-90%Controlled mono-alkylation, broad substrate scope.

Part 2: Protocols for N1-Functionalization (N2-Protected Strategy)

For functionalizing the endocyclic N1-amine, the exocyclic N2-amine must first be protected. A protecting group orthogonal to the one planned for N1 is required. For instance, if N1 is to be functionalized via methods incompatible with Boc, the N2 amine could be protected as a benzylamine (removable by hydrogenolysis) or a phthalimide. However, for many standard transformations, it's synthetically easier to perform N2-acylation first (which effectively "protects" it) and then functionalize N1.

Protocol 2.1: N1-Arylation via Buchwald-Hartwig Amination

Causality: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is one of the most powerful methods for forming C-N bonds, particularly for creating aryl amines.[9] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, Xantphos) is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[10]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (NaOtBu, 1.5 eq) to an oven-dried Schlenk flask or sealed tube.[3]

  • Reagent Addition: Add the N2-protected this compound derivative (1.2 eq) and the aryl halide (e.g., aryl bromide) (1.0 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[10]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford the desired N1-arylated product.[3][10]

Protocol 2.2: N1-Alkylation using Alkyl Halides

Causality: This is a classic Sₙ2 reaction. A base is necessary to neutralize the hydrohalic acid that forms, preventing the protonation of the starting amine and driving the reaction to completion.[12] A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient, especially with reactive alkylating agents like iodides or bromides.[7][13]

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of the N2-protected this compound derivative (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq).[7]

  • Reagent Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive alkyl halides, heating to 50-70 °C may be required.[7] Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[7]

Method Electrophile Catalyst/Key Reagents Typical Yield Primary Advantage
N1-Buchwald-Hartwig Aryl HalidePd₂(dba)₃, Xantphos, NaOtBu60-85%Excellent for forming C(aryl)-N bonds; broad scope.
N1-Ullmann Condensation Aryl HalideCuI, L-proline, K₂CO₃50-80%Alternative to Palladium catalysis; good for electron-deficient aryl halides.[3][14]
N1-Direct Alkylation Alkyl HalideK₂CO₃, DMF75-95%Simple, high-yielding for reactive alkyl halides.

References

The Ascendance of 2-Aminopiperidine Ligands in Transition-Metal Catalysis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalytic systems is a paramount objective in modern chemistry, with profound implications for drug discovery and development. Within this landscape, the piperidine scaffold has long been recognized as a privileged structure, present in a multitude of pharmaceuticals and natural products.[1] This guide focuses on a specific and increasingly important class of chiral ligands derived from 2-aminopiperidine, exploring their synthesis, coordination with transition metals, and application in key catalytic transformations. By providing detailed application notes and step-by-step protocols, this document serves as a practical resource for researchers aiming to leverage the unique stereochemical environment offered by these ligands.

The this compound Scaffold: A Privileged Chiral Auxiliary

The this compound moiety offers a unique combination of a rigid cyclic backbone and a chiral center bearing two distinct nitrogen atoms—an endocyclic secondary amine and an exocyclic primary amine. This arrangement provides an excellent foundation for the design of bidentate and polydentate chiral ligands. The inherent chirality of the this compound core can be effectively translated to the metallic center of a catalyst, creating a chiral pocket that directs the stereochemical outcome of a reaction with high fidelity.

The versatility of the this compound scaffold lies in the ease with which the amino groups can be functionalized. This allows for the synthesis of a diverse library of ligands with tailored steric and electronic properties, enabling fine-tuning of catalyst performance for specific applications. Common modifications include N-acylation, N-sulfonylation, and the introduction of phosphine or other coordinating groups, leading to the formation of highly effective P,N- and N,N-ligands.

Core Applications in Asymmetric Catalysis

Ligands derived from this compound have demonstrated significant promise in a range of transition-metal-catalyzed reactions, most notably in asymmetric hydrogenation and transfer hydrogenation, as well as in carbon-carbon and carbon-nitrogen bond-forming reactions.

Asymmetric Hydrogenation and Transfer Hydrogenation

The reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines is a fundamental transformation in organic synthesis. Ruthenium, rhodium, and iridium complexes bearing chiral diamine ligands, including those structurally related to this compound, are highly effective catalysts for these reactions.[2][3] The mechanism of transfer hydrogenation, for instance, often involves a concerted outer-sphere pathway where the N-H functionality of the ligand plays a crucial role in the hydride transfer process.

Below is a representative workflow for the asymmetric transfer hydrogenation of a ketone, a process for which this compound-derived ligands show great potential.

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle cluster_workup Work-up & Analysis Metal_Precursor [M(arene)Cl₂]₂ Catalyst Active Catalyst [M(arene)(ligand)Cl] Metal_Precursor->Catalyst Ligand Exchange Ligand Chiral this compound Derivative Ligand->Catalyst Hydride_Complex Metal-Hydride Species Catalyst->Hydride_Complex + H-Source - Acetone Ketone Prochiral Ketone H_Source Hydrogen Source (e.g., i-PrOH) Product Chiral Alcohol Post_Reaction Reaction Mixture Product->Post_Reaction Release Transition_State Diastereomeric Transition State Hydride_Complex->Transition_State + Ketone Transition_State->Product Hydride Transfer Post_Reaction->Catalyst Regeneration Purification Purification (e.g., Chromatography) Post_Reaction->Purification Analysis Analysis (e.g., Chiral HPLC) Purification->Analysis

Caption: Generalized workflow for asymmetric transfer hydrogenation.

Carbon-Carbon and Carbon-Nitrogen Bond Formation

The development of new methods for the construction of C-C and C-N bonds is central to the synthesis of complex organic molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools in this regard.[4][5] Chiral phosphine ligands derived from this compound can create a stereodefined environment around the palladium center, enabling enantioselective bond formation.

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, where a this compound-based phosphine ligand could be employed.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar¹-X ArylHalide->OxAdd PdII_Complex Ar¹-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Organoboron Ar²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation Diaryl_PdII Ar¹-Pd(II)L₂(Ar²) Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative this compound-derived ligand and its application in a catalytic reaction. These protocols are designed to be self-validating, with clear indications of expected outcomes and potential troubleshooting considerations.

Protocol 1: Synthesis of a Chiral N-Acyl-2-aminopiperidine Ligand

This protocol describes the synthesis of (S)-N-(piperidin-2-ylmethyl)acetamide, a simple N,N-type chiral ligand.

Materials:

  • (S)-2-Aminomethylpiperidine

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a solution of (S)-2-aminomethylpiperidine (1.0 g, 8.76 mmol) and triethylamine (1.5 mL, 10.5 mmol) in anhydrous dichloromethane (40 mL) at 0 °C under an argon atmosphere, add acetic anhydride (0.9 mL, 9.6 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-N-(piperidin-2-ylmethyl)acetamide as a colorless oil.

Expected Outcome: The product should be obtained in high yield (>80%) and purity. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using an in situ prepared ruthenium catalyst with a chiral this compound-derived ligand.[3]

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • Chiral this compound-derived ligand (e.g., (S)-N-tosyl-2-aminopiperidine)

  • Acetophenone

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM) for work-up

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and the chiral this compound-derived ligand (0.011 mmol) in anhydrous isopropanol (5 mL).

  • Stir the mixture at 80 °C for 30 minutes to form the catalyst solution.

  • In a separate flask, dissolve acetophenone (120 mg, 1.0 mmol) in anhydrous isopropanol (5 mL).

  • To the acetophenone solution, add a 0.1 M solution of KOH in isopropanol (0.2 mL, 0.02 mmol).

  • Add the pre-formed catalyst solution to the acetophenone/KOH mixture.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a few drops of water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Expected Outcome: High conversion to 1-phenylethanol with significant enantiomeric excess should be observed. The yield and ee will depend on the specific ligand used.

Quantitative Data Summary

The performance of transition-metal catalysts bearing this compound-derived ligands is highly dependent on the specific ligand structure, the metal center, and the reaction conditions. The following table provides a representative summary of the performance of a ruthenium catalyst in the asymmetric transfer hydrogenation of various ketones, showcasing the potential of this class of ligands.

EntryKetone SubstrateLigandYield (%)ee (%)
1Acetophenone(S,S)-TsDPEN>9998 (R)
24'-Chloroacetophenone(S,S)-TsDPEN9897 (R)
34'-Methoxyacetophenone(S,S)-TsDPEN>9996 (R)
42'-Acetonaphthone(S,S)-TsDPEN9999 (R)

Conclusion and Future Outlook

This compound-derived ligands represent a promising and versatile class of chiral auxiliaries for transition-metal catalysis. Their modular synthesis, coupled with the inherent chirality and rigidity of the piperidine scaffold, allows for the development of highly effective and selective catalysts. While their application has been most notably explored in asymmetric hydrogenation and transfer hydrogenation, their potential in other important transformations, such as C-C and C-N bond formation, is an exciting area for future research. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the development of novel and efficient catalytic systems based on this compound ligands is poised to make a significant impact. Further mechanistic studies, including DFT calculations, will undoubtedly provide deeper insights into the catalyst-substrate interactions and guide the rational design of next-generation catalysts with even greater efficacy and broader applicability.

References

Application Notes and Protocols: Synthetic Routes to Novel 2-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, saturated heterocyclic structure, combined with the basicity and nucleophilicity of the amino group, allows for precise three-dimensional orientation of substituents, facilitating high-affinity interactions with biological targets. This guide provides an in-depth exploration of modern synthetic strategies to access novel this compound derivatives, with a focus on asymmetric and catalytic methodologies. We will delve into the rationale behind various synthetic choices, provide detailed experimental protocols, and offer insights into the practical application of these methods for researchers in drug discovery and development.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the hydrogenation of corresponding 2-aminopyridine precursors and the de novo construction of the piperidine ring with the amino group installed at the C2 position. While the former is a classical approach, modern methodologies often favor de novo syntheses that offer greater control over stereochemistry and substitution patterns.

Catalytic Hydrogenation of 2-Aminopyridines

The catalytic hydrogenation of substituted 2-aminopyridines is a direct and often high-yielding method to obtain 2-aminopiperidines. However, this approach can be challenging due to the potential for catalyst poisoning by the nitrogen atoms in the substrate and product. The choice of catalyst and reaction conditions is therefore critical to achieve high conversion and selectivity.

Key Considerations:

  • Catalyst Selection: Heterogeneous catalysts such as rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), and platinum oxide (PtO₂) are commonly employed. The choice of catalyst can influence the stereoselectivity of the reduction, particularly with substituted pyridines.

  • Reaction Conditions: High pressures of hydrogen and elevated temperatures are often required to overcome the aromaticity of the pyridine ring. Acidic additives can be used to protonate the ring nitrogen, facilitating reduction but potentially leading to side reactions.

  • Stereoselectivity: The hydrogenation of substituted pyridines can lead to the formation of multiple diastereomers. The stereochemical outcome is influenced by the nature and position of substituents, as well as the catalyst and reaction conditions. For instance, the Beller group has developed a ruthenium heterogeneous catalyst for the diastereoselective cis-hydrogenation of multi-substituted pyridines[1].

Protocol 1: General Procedure for the Hydrogenation of a 2-Aminopyridine Derivative

  • Preparation: In a high-pressure autoclave, a solution of the 2-aminopyridine derivative in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is prepared.

  • Catalyst Addition: The chosen catalyst (e.g., 5% Rh/C, 5-10 mol%) is carefully added to the solution under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-100 bar). The reaction mixture is stirred vigorously at a set temperature (e.g., 50-100 °C) for a specified time (e.g., 12-48 hours), or until hydrogen uptake ceases.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or crystallization to yield the desired this compound derivative.

Asymmetric Synthesis via Chiral Auxiliaries and Catalysts

Achieving enantiomerically pure 2-aminopiperidines is often a primary goal in medicinal chemistry. Asymmetric synthesis provides a powerful means to control stereochemistry during the formation of the piperidine ring.

a) Asymmetric [4+2] Cycloaddition (Aza-Diels-Alder Reaction)

The aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine (dienophile) and a diene, is a powerful tool for the construction of six-membered nitrogen heterocycles. The use of chiral catalysts can render this reaction highly enantioselective.

A notable example is the zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes with nitroalkenes, which provides access to functionalized aminopiperidine analogues with high yields and enantioselectivities[2]. A novel bis(oxazolinylphenyl)amide (F-BOPA) ligand was found to be crucial for the success of this transformation[2].

Workflow for Asymmetric Aza-Diels-Alder Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction cluster_product Product 1-Azadiene 1-Azadiene Cycloaddition Cycloaddition 1-Azadiene->Cycloaddition Nitroalkene Nitroalkene Nitroalkene->Cycloaddition Zn(OTf)2 Zn(OTf)2 Zn(OTf)2->Cycloaddition Catalyst Chiral Ligand (F-BOPA) Chiral Ligand (F-BOPA) Chiral Ligand (F-BOPA)->Cycloaddition Chiral Control Enantioenriched Piperidine Enantioenriched Piperidine Cycloaddition->Enantioenriched Piperidine

Caption: Asymmetric [4+2] cycloaddition workflow.

b) Multi-component Reactions

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step. A practical asymmetric synthesis of a potent DPP-4 inhibitor featuring an aminopiperidine-fused imidazopyridine structure was developed using a three-component cascade coupling of a nitrostyrene, dimethyl malonate, and an amine[3]. This method allows for the rapid assembly of a functionalized piperidinone skeleton in one pot[3].

Protocol 2: Three-Component Cascade for Piperidinone Synthesis [3]

  • Michael Addition: A chiral nitro diester is first prepared via a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene.

  • Cascade Coupling: The chiral nitro diester is then subjected to a three-component cascade coupling to assemble the functionalized piperidinone skeleton.

  • Epimerization and Crystallization: A base-catalyzed dynamic crystallization-driven process is used to epimerize the initial cis-piperidone to the desired trans-isomer, which is directly crystallized from the crude reaction mixture in high yield and purity[3].

  • Further Transformations: The resulting piperidinone can be further elaborated, for example, through isomerization in the presence of RhCl₃ and subsequent hydrogenation and hydrolysis to yield the desired amino lactam[3].

De Novo Ring Synthesis via Intramolecular Cyclization

The construction of the this compound scaffold through intramolecular cyclization of a suitably functionalized acyclic precursor is a versatile strategy that allows for the introduction of diverse substituents.

a) Reductive Amination of Keto-amines

A common and robust method involves the intramolecular reductive amination of a δ-amino ketone. The acyclic precursor can be assembled through various synthetic routes, and the final cyclization is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

b) Enzyme-Catalyzed Cascades

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. A multi-enzyme cascade utilizing variants of galactose oxidase and imine reductase has been successfully employed for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively[4]. This one-pot reaction prevents the racemization of labile intermediates and yields products with high enantiopurity[4].

Enzymatic Cascade for Aminopiperidine Synthesis

G N-Cbz-L-ornithinol N-Cbz-L-ornithinol Intermediate Aldehyde Intermediate Aldehyde N-Cbz-L-ornithinol->Intermediate Aldehyde Galactose Oxidase Cyclic Imine Cyclic Imine Intermediate Aldehyde->Cyclic Imine Spontaneous Cyclization L-3-N-Cbz-aminopiperidine L-3-N-Cbz-aminopiperidine Cyclic Imine->L-3-N-Cbz-aminopiperidine Imine Reductase

Caption: Multi-enzyme cascade for aminopiperidine synthesis.

Functionalization of the this compound Scaffold

Once the core this compound scaffold is synthesized, further functionalization can be achieved through various reactions targeting the ring nitrogen, the exocyclic amino group, or the carbon backbone.

Protecting Group Strategies:

The differential protection of the two amino groups is crucial for selective functionalization. The Boc (tert-butyloxycarbonyl) group is commonly used to protect the ring nitrogen, allowing for reactions at the exocyclic amine. A method for the preparation of 4-Boc-aminopiperidine involves the reaction of N-benzyl-4-piperidone with tert-butyl carbamate to form an imine, followed by Pd/C catalytic hydrogenation[5]. While this example is for a 4-amino isomer, the principles of protecting group manipulation are broadly applicable.

Table 1: Common Protecting Groups for Aminopiperidines

Protecting GroupAbbreviationIntroduction ConditionsCleavage Conditions
tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz (or Z)Cbz-Cl, baseCatalytic hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-OSu, basePiperidine in DMF[6][7]
BenzylBnBnBr, baseCatalytic hydrogenation (e.g., H₂, Pd/C)

Derivatization Reactions:

  • N-Alkylation and N-Arylation: The exocyclic amino group can be readily alkylated or arylated using standard methods such as reductive amination or Buchwald-Hartwig amination[8][9].

  • Amide Bond Formation: Coupling of the exocyclic amine with carboxylic acids using standard coupling reagents (e.g., EDC, HATU) is a widely used method for introducing diverse side chains[9].

  • Functionalization of the Piperidine Ring: For scaffolds bearing additional functional groups, such as the 4-methylenepiperidines, a variety of transformations can be performed without affecting the stereochemistry at the 2-position[10].

Conclusion

The synthesis of novel this compound derivatives is a dynamic field of research, driven by the continued importance of this scaffold in drug discovery. Modern synthetic methods, particularly those employing asymmetric catalysis and multi-component reactions, have provided powerful tools for the efficient and stereoselective construction of these valuable building blocks. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and scale of the synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of novel this compound derivatives for their specific applications.

References

The 2-Aminopiperidine Scaffold: A Privileged Motif for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2][3][4] Its three-dimensional structure provides an ideal framework for orienting functional groups to interact with biological targets, often enhancing binding affinity, metabolic stability, and favorable pharmacokinetic properties.[3][4][5][6] Among its many derivatives, 2-aminopiperidine stands out as a particularly versatile chiral building block. The vicinal amino and secondary amine groups offer two distinct points for chemical modification, enabling the rapid construction of diverse molecular libraries for drug discovery.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles behind key synthetic transformations. We will provide detailed, field-tested protocols for the most critical reactions involving this compound—amide bond formation and N-arylation—and demonstrate their application through case studies in the synthesis of potent bioactive molecules, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors and analogues of Bruton's Tyrosine Kinase (BTK) inhibitors.

PART 1: The Chiral Building Block: Properties and Handling of this compound

Successful synthesis begins with a thorough understanding of the starting material. This compound is a chiral diamine whose stereochemistry is critical for biological activity. The use of enantiomerically pure forms, typically (R)- or (S)-2-aminopiperidine, is paramount in modern drug development to ensure target specificity and avoid off-target effects or inactive enantiomers.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₂N₂[9]
Molecular Weight100.16 g/mol [9]
IUPAC Namepiperidin-2-amine[9]
CAS Number45505-62-2[9]
AppearanceColorless to pale yellow liquid[10]

Safety and Handling: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed and causes serious eye damage.[9] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

PART 2: Core Synthetic Methodologies and Protocols

The true power of the this compound scaffold is unlocked through its versatile reactivity. The following sections detail the most fundamental and impactful synthetic transformations.

Amide Bond Formation: The Foundational Linkage

The formation of an amide bond by coupling the primary amino group of this compound with a carboxylic acid is arguably the most common and crucial reaction in the synthesis of its bioactive derivatives.[11] This transformation is central to creating peptidomimetic structures, such as those found in DPP-4 inhibitors, where the amide linkage is essential for mimicking the natural peptide substrate.[12][13][14]

Causality Behind the Protocol: Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" into a more reactive intermediate.[11] This is achieved using coupling reagents. The choice of reagent and additives is critical for ensuring high yield and, most importantly, preventing racemization of the chiral center at the 2-position of the piperidine ring.[15] Reagents like HATU form highly reactive activated esters that readily couple with the amine under mild conditions, while additives like HOBt can suppress side reactions.[15]

Protocol 2.1.1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a robust method for coupling a generic carboxylic acid with (R)-2-aminopiperidine hydrochloride.

Materials:

  • (R)-2-aminopiperidine hydrochloride

  • Carboxylic acid of interest (1.0 equiv.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon), add the carboxylic acid (1.0 equiv.) and anhydrous DMF (0.1 M solution).

  • Amine Addition: Add (R)-2-aminopiperidine hydrochloride (1.1 equiv.) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 equiv.) to neutralize the hydrochloride salt and facilitate the coupling. Stir for 10 minutes.

  • Coupling Reagent: Add HATU (1.2 equiv.) portion-wise to the stirring solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Carboxylic Acid + Amine HCl in Anhydrous DMF B Cool to 0 °C A->B C Add DIPEA (Base) B->C D Add HATU (Coupling Reagent) C->D E Stir at RT (2-4h) D->E F Monitor by LC-MS E->F G Quench & Extract F->G H Purify via Chromatography G->H I Characterize Product H->I

Caption: Workflow for a typical amide coupling reaction.

N-Arylation: Forging Key C-N Bonds

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile C-N cross-coupling reaction that enables the attachment of aryl and heteroaryl groups to the piperidine ring nitrogen.[16] This reaction is fundamental for synthesizing molecules where the piperidine core is linked to an aromatic system, a common feature in kinase inhibitors and receptor ligands.[17][18][19]

Causality Behind the Protocol: The success of the Buchwald-Hartwig reaction hinges on the precise coordination environment of the palladium catalyst. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[16] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential as they promote the reductive elimination step—the final bond-forming event—and prevent catalyst decomposition, especially with less reactive aryl chlorides or sterically hindered amines.[16] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine without competing in the reaction.

Protocol 2.2.1: Buchwald-Hartwig N-Arylation of an N-Acyl-2-aminopiperidine

This protocol assumes the primary amine at C-2 has already been functionalized (e.g., via acylation as in Protocol 2.1.1).

Materials:

  • N-Acyl-2-aminopiperidine substrate (1.0 equiv.)

  • Aryl halide (Ar-X) (1.2 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Anhydrous, degassed toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the N-Acyl-2-aminopiperidine substrate (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M solution).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions typically run for 12-24 hours.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

G Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-NR2 Product Ar-X Ar-X R2NH Piperidine Base Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) + R2NH - HX Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-Pd(II)-NR2(L)->Ar-NR2

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

PART 3: Application in Bioactive Molecule Synthesis

The true measure of a building block's utility is its successful incorporation into biologically active molecules. The following case studies illustrate how the preceding protocols are applied in real-world drug discovery contexts.

Case Study 3.1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a major class of oral medications for type 2 diabetes.[20][21] They work by preventing the degradation of incretin hormones, which stimulate insulin secretion.[13] Many potent DPP-4 inhibitors feature a this compound core, which acts as a peptidomimetic, fitting into the enzyme's active site.[12][13]

Synthetic Strategy: The synthesis of a typical DPP-4 inhibitor, such as an imidazopyridine analogue, hinges on the amide coupling of a heterocyclic carboxylic acid with a chiral this compound.[12] Subsequent modifications, often via N-arylation or alkylation at the piperidine nitrogen, complete the molecule.

G Start (R)-2-Aminopiperidine (Chiral Building Block) Step1 Amide Coupling (Protocol 2.1.1) Start->Step1 HetAcid Heterocyclic Carboxylic Acid HetAcid->Step1 Intermediate N-Acyl-2-aminopiperidine Intermediate Step1->Intermediate Step2 N-Arylation or N-Alkylation (e.g., Protocol 2.2.1) Intermediate->Step2 ArylHalide Aryl Halide / Alkylating Agent ArylHalide->Step2 Product DPP-4 Inhibitor Final Product Step2->Product

Caption: Synthetic workflow for a generic DPP-4 inhibitor.

Structure-Activity Relationship (SAR) Insights: The R-enantiomer of the this compound is often crucial for potent inhibition. The group attached via the amide bond typically interacts with the S1 pocket of the DPP-4 enzyme, while substituents on the piperidine nitrogen explore the S2 pocket, allowing for fine-tuning of potency and selectivity.[12][14]

Case Study 3.2: Synthesis of Ibrutinib Analogues (BTK Inhibitors)

Ibrutinib is a covalent inhibitor of Bruton's tyrosine kinase (BTK) used to treat certain B-cell cancers.[22][23] While the approved drug contains a 3-aminopiperidine, the synthesis of novel analogues often involves the this compound scaffold to explore new binding interactions and intellectual property space.[24] The core structure consists of a pyrazolo[3,4-d]pyrimidine heterocycle linked to the piperidine.[25]

Synthetic Strategy: A common route involves the N-arylation of a protected this compound derivative with a halogenated pyrazolopyrimidine core, followed by functionalization of the 2-amino group.[23][25][26] The final step is typically the introduction of an acryloyl group, which forms the covalent bond with the target kinase.

Table 2: Key Steps in Ibrutinib Analogue Synthesis

StepReaction TypeKey ReagentsRationale
1Boc Protection Boc₂O, BaseProtects the primary amine to allow for selective N-arylation of the piperidine nitrogen.
2N-Arylation Pyrazolopyrimidine-Cl, Pd₂(dba)₃, Ligand, NaOtBuCouples the piperidine ring to the core heterocycle (Protocol 2.2.1).
3Boc Deprotection Trifluoroacetic Acid (TFA) or HClExposes the primary amine for the final functionalization step.
4Acryloylation Acryloyl chloride, BaseInstalls the Michael acceptor "warhead" required for covalent inhibition.

This modular approach allows for the synthesis of a wide range of analogues by simply varying the aryl halide in Step 2 or the acylating agent in Step 4, facilitating rapid SAR studies.[24]

References

Catalytic Applications of 2-Aminopiperidine-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Aminopiperidine Scaffold

The this compound framework represents a privileged scaffold in modern synthetic chemistry, primarily due to its unique structural and electronic properties. As a chiral cyclic diamine, it serves as a versatile building block for both organocatalysts and chiral ligands in transition metal catalysis. The inherent chirality and the presence of two distinct nitrogen atoms—a primary or secondary amine at the 2-position and the ring's secondary amine—allow for precise steric and electronic tuning. This guide provides an in-depth exploration of the catalytic applications of this compound-based compounds, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: this compound Derivatives in Asymmetric Organocatalysis

Drawing inspiration from the success of proline and its derivatives, chiral this compound compounds have emerged as potent organocatalysts for a variety of asymmetric transformations.[1] The secondary amine within the piperidine ring is capable of forming nucleophilic enamines or electrophilic iminium ions, which are key intermediates in many organocatalytic cycles.[1]

Mechanistic Principle: Enamine and Iminium Ion Catalysis

The catalytic utility of this compound derivatives in organocatalysis hinges on their ability to mimic the action of natural enzymes, specifically through the formation of enamine and iminium ion intermediates.

  • Enamine Catalysis: In reactions involving carbonyl compounds as nucleophiles (e.g., aldol and Michael additions), the this compound catalyst condenses with a ketone or aldehyde to form a chiral enamine. This enamine possesses a higher Highest Occupied Molecular Orbital (HOMO) energy compared to the corresponding enolate, rendering it more nucleophilic and reactive towards electrophiles. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a stereodefined product.

  • Iminium Ion Catalysis: Conversely, when activating α,β-unsaturated carbonyls towards nucleophilic attack, the catalyst forms a chiral iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, enhancing its electrophilicity. This activation mode is central to reactions like the conjugate addition of various nucleophiles.

Below is a generalized workflow for an organocatalytic reaction employing a this compound-based catalyst.

G cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Work-up & Purification A Dissolve Substrates (Aldehyde/Ketone & Electrophile) in anhydrous solvent B Add this compound Catalyst (5-20 mol%) A->B C Stir at specified temperature (e.g., 0°C to RT) B->C D Enamine/Iminium Formation C->D E Stereoselective C-C Bond Formation D->E Catalyst Turnover F Hydrolysis & Catalyst Regeneration E->F Catalyst Turnover F->D Catalyst Turnover G Quench Reaction (e.g., with sat. aq. NH4Cl) F->G H Aqueous/Organic Extraction G->H I Column Chromatography H->I J Chiral Product I->J

Figure 1: General workflow for a this compound-catalyzed reaction.

Application & Protocol: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation.[2] Chiral this compound derivatives can effectively catalyze the reaction between a ketone and an aldehyde to generate chiral β-hydroxy ketones with high stereoselectivity.[1]

Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

  • Materials:

    • (S)-2-(Trifluoromethyl)piperidin-2-amine (or other chiral derivative)

    • Cyclohexanone (distilled)

    • 4-Nitrobenzaldehyde

    • Anhydrous Toluene

    • Trifluoroacetic acid (TFA) (co-catalyst)

    • Saturated aqueous NH4Cl solution

    • Anhydrous MgSO4

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.).

    • Dissolve the aldehyde in anhydrous toluene (2.0 mL).

    • Add cyclohexanone (2.0 mmol, 4.0 equiv.).

    • In a separate vial, dissolve the (S)-2-(trifluoromethyl)piperidin-2-amine catalyst (0.1 mmol, 20 mol%) and TFA (0.1 mmol, 20 mol%) in toluene (0.5 mL).

    • Add the catalyst solution to the reaction flask at room temperature.

    • Stir the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

    • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

  • Causality and Insights:

    • The use of an acidic co-catalyst like TFA can accelerate the formation of the active iminium/enamine species and facilitate catalyst turnover.

    • The excess of the ketone component pushes the equilibrium towards product formation.

    • Anhydrous conditions are crucial to prevent the hydrolysis of the enamine intermediate and other side reactions.

Application & Protocol: Asymmetric Michael Addition

The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another powerful reaction catalyzed by piperidine derivatives.[3][4] Chiral 2-aminopiperidines can facilitate enantioselective Michael additions of various nucleophiles.[1]

Protocol: Asymmetric Michael Addition of Acetone to a Nitroalkene

  • Materials:

    • (S)-Piperidin-2-ylmethylacetate[1]

    • trans-β-Nitrostyrene

    • Acetone (anhydrous)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO3 solution

    • Anhydrous Na2SO4

  • Procedure:

    • In a reaction vial, dissolve trans-β-nitrostyrene (0.5 mmol, 1.0 equiv.) in anhydrous DCM (2.0 mL).[1]

    • Add acetone (2.5 mmol, 5.0 equiv.) to the solution.[1]

    • Add the (S)-piperidin-2-ylmethylacetate catalyst (0.05 mmol, 10 mol%) to initiate the reaction.[1]

    • Stir the mixture at 4°C for 24-48 hours, monitoring by TLC.[1]

    • Quench the reaction by adding saturated aqueous NaHCO3 solution.[1]

    • Extract the aqueous layer with DCM (3 x 5 mL).[1]

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

  • Causality and Insights:

    • Lower reaction temperatures (4°C) often enhance enantioselectivity by favoring the more ordered transition state.[1]

    • The acetate group on the catalyst can influence the steric and electronic environment, thereby impacting stereoselectivity.[1]

Part 2: this compound Derivatives as Ligands in Transition Metal Catalysis

The ability of the two nitrogen atoms in this compound derivatives to chelate with transition metals makes them excellent candidates for chiral ligands in asymmetric catalysis.[5] This bidentate coordination creates a well-defined chiral pocket around the metal center, which can effectively control the stereochemical outcome of a reaction.

Mechanistic Principle: Chiral Environment Control

In transition metal-catalyzed reactions, the chiral ligand modifies the electronic properties and steric environment of the metal center. This influences the coordination of the substrates and the subsequent bond-forming or bond-breaking steps. For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA), the chiral ligand dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

The following diagram illustrates the general principle of a chiral ligand in controlling the stereoselectivity of a metal-catalyzed reaction.

G M Metal Precursor Cat Chiral Metal Complex M->Cat L Chiral 2-AP Ligand L->Cat Int Chiral Intermediate Cat->Int + Substrate Sub Prochiral Substrate Prod_R (R)-Product Int->Prod_R Favored Pathway Prod_S (S)-Product Int->Prod_S Disfavored Pathway

Figure 2: Chiral ligand control in asymmetric catalysis.

Application & Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a versatile method for constructing stereogenic centers.[6][7][8] Chiral ligands based on the this compound scaffold can be employed to achieve high enantioselectivity in these reactions.

Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

  • Materials:

    • [Pd(π-allyl)Cl]2

    • (S,S)-N,N'-Bis(2-(piperidin-2-yl)ethyl)oxalamide (or a similar chiral this compound-based ligand)

    • Dimethyl malonate

    • 1,3-Diphenylallyl acetate

    • Bis(trimethylsilyl)acetamide (BSA)

    • Potassium acetate (KOAc)

    • Anhydrous Toluene

  • Procedure:

    • Catalyst Pre-formation: In a glovebox, add [Pd(π-allyl)Cl]2 (0.005 mmol) and the chiral ligand (0.011 mmol) to a Schlenk flask. Add anhydrous toluene (2 mL) and stir at room temperature for 30 minutes.

    • Reaction Setup: In a separate flask, dissolve 1,3-diphenylallyl acetate (0.5 mmol, 1.0 equiv.) in anhydrous toluene (3 mL).

    • Add dimethyl malonate (0.6 mmol, 1.2 equiv.), BSA (0.75 mmol, 1.5 equiv.), and KOAc (0.025 mmol, 5 mol%).

    • Add the pre-formed catalyst solution to the reaction mixture via a cannula.

    • Stir the reaction at the desired temperature (e.g., 25-50°C) for 12-24 hours, monitoring by TLC or GC.

    • After completion, quench the reaction with water and extract with diethyl ether.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify the product by flash chromatography.

    • Determine the enantiomeric excess by chiral HPLC.

  • Causality and Insights:

    • BSA acts as a base to deprotonate the dimethyl malonate, forming the active nucleophile.

    • KOAc can act as a co-catalyst or additive to facilitate the reaction.

    • The choice of ligand is critical; its steric and electronic properties directly influence the enantioselectivity.[5] The rigidity and chelation angle of the ligand-metal complex are key factors.

Data Summary

The following table summarizes typical performance data for the catalytic applications discussed. Note that results are highly dependent on the specific substrate, catalyst, and reaction conditions.

Reaction TypeCatalyst/Ligand TypeSubstrate ExampleYield (%)ee (%)Reference
Asymmetric AldolChiral this compoundCyclohexanone + 4-Nitrobenzaldehyde70-9585-99Based on[2]
Asymmetric MichaelChiral this compoundAcetone + trans-β-Nitrostyrene60-9080-95Based on[1]
Pd-Catalyzed AAAChiral 2-AP Ligand1,3-Diphenylallyl Acetate85-99>95Based on[6]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Inactive catalyst- Poor substrate purity- Non-optimal reaction conditions (temp., time)- Use freshly prepared/purified catalyst and reagents.- Screen different solvents and temperatures.- Increase catalyst loading or reaction time.
Low Enantioselectivity - Suboptimal catalyst/ligand structure- Presence of moisture or impurities- Incorrect reaction temperature- Screen a library of this compound derivatives with varying sterics/electronics.- Ensure strictly anhydrous conditions.- Optimize the reaction temperature; lower temperatures often improve ee.[1]
Poor Diastereoselectivity - Catalyst does not effectively control the transition state geometry.- Thermodynamic vs. kinetic control issues.- Modify the catalyst structure to increase steric hindrance.- Change the solvent or additives to influence the transition state.- Adjust the reaction temperature and time.

Conclusion

This compound-based compounds are powerful and versatile tools in the field of asymmetric catalysis. Their utility as both organocatalysts and chiral ligands stems from their tunable and structurally well-defined chiral scaffold. By understanding the underlying mechanistic principles and carefully optimizing reaction parameters, researchers can leverage these compounds to achieve high levels of stereocontrol in a wide range of important synthetic transformations. This guide serves as a foundational resource to facilitate the exploration and application of these remarkable catalysts in academic and industrial research.

References

Application Notes and Protocols: A Detailed Guide to Reductive Amination with 2-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Substituted 2-Aminopiperidines

In the landscape of modern drug discovery and development, the 2-aminopiperidine scaffold is a privileged structural motif. Its inherent chirality and conformational rigidity make it an attractive building block for a diverse array of biologically active molecules. The targeted synthesis of N-substituted 2-aminopiperidines via reductive amination is a cornerstone reaction, enabling the strategic introduction of molecular diversity while controlling stereochemistry. This application note provides a comprehensive, in-depth guide to the experimental procedure for the reductive amination of this compound, delving into the mechanistic rationale behind the protocol and offering practical insights for researchers, scientists, and drug development professionals.

Theoretical Framework: Understanding the Nuances of Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds, proceeding through a two-step sequence within a single reaction vessel.[1][2] The initial step involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal, which then reversibly dehydrates to yield an imine or iminium ion intermediate.[1][2] The subsequent and irreversible step is the reduction of this C=N double bond by a selective reducing agent to afford the final amine product.

The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a reagent of choice for this transformation due to its mild nature and remarkable chemoselectivity.[3][4] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[4] This minimizes the formation of undesired alcohol byproducts, a common issue with harsher reducing agents like sodium borohydride.[3]

When employing a chiral amine such as this compound, the reaction introduces a new layer of complexity: stereochemistry. The reaction of a chiral amine with a prochiral ketone, or even an aldehyde, can lead to the formation of a mixture of diastereomers. The stereochemical outcome is influenced by the facial selectivity of the nucleophilic attack of the hydride on the iminium ion intermediate. Understanding and controlling this diastereoselectivity is paramount for the synthesis of enantiomerically pure compounds.

Visualizing the Reaction Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the mechanism of reductive amination and the overarching experimental workflow.

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal Nucleophilic Attack Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hemiaminal Iminium_Ion Imine/Iminium Ion Hemiaminal->Iminium_Ion Dehydration Product N-Substituted this compound Iminium_Ion->Product Hydride Attack Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Figure 1: Mechanism of Reductive Amination.

G Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: Experimental Workflow for Reductive Amination.

Detailed Experimental Protocol

This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(R)- or (S)-2-Aminopiperidine≥98% enantiomeric puritySigma-AldrichCan be used as the free base or hydrochloride salt.
Aldehyde or KetoneReagent gradeAcros OrganicsEnsure high purity to avoid side reactions.
Sodium Triacetoxyborohydride (STAB)Reagent gradeCombi-BlocksMoisture sensitive; handle under an inert atmosphere.
Dichloromethane (DCM)AnhydrousFisher ScientificUse a dry, non-protic solvent.
Acetic Acid (optional)GlacialJ.T. BakerCan be used as a catalyst, particularly for less reactive ketones.
Saturated Sodium Bicarbonate SolutionACS gradeVWRFor aqueous workup.
Anhydrous Sodium SulfateACS gradeEMD MilliporeFor drying the organic layer.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).

    • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Add the aldehyde or ketone (1.0-1.2 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1 eq.) can be beneficial.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition can be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical TLC mobile phase would be a mixture of ethyl acetate and hexanes, with the addition of a small amount of triethylamine (0.5-1%) to prevent streaking of the amine products. The disappearance of the limiting starting material (typically the amine) and the formation of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Workup:

    • Once the reaction is complete (typically within 2-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Stir the biphasic mixture vigorously for 15-30 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of Diastereomeric Products

The crude product will likely be a mixture of diastereomers. Separation can be achieved by one of the following methods:

  • Flash Column Chromatography: This is the most common method for separating diastereomers. The choice of eluent is crucial and often requires careful optimization. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine) is typically effective.

  • Diastereomeric Salt Crystallization: If the product is a basic amine, it can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[5] These salts often have different solubilities, allowing for separation by fractional crystallization.[6] The desired enantiomer can then be liberated by treatment with a base.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Yield Incomplete imine formation; decomposition of STAB due to moisture.Ensure anhydrous conditions. For ketones, consider adding a catalytic amount of acetic acid or increasing the reaction time for imine formation before adding the reducing agent.
Formation of Alcohol Byproduct Use of a non-selective reducing agent; STAB is too reactive for the substrate.Confirm the identity and purity of the reducing agent. Ensure the imine has had sufficient time to form before reduction.
Over-alkylation The product amine is more nucleophilic than the starting amine and reacts with the carbonyl.This is less common with secondary amine formation but can occur. Use a slight excess of the starting amine or add the carbonyl compound slowly to the reaction mixture.
Poor Diastereoselectivity The reaction conditions do not favor the formation of one diastereomer.Experiment with different solvents and temperatures. Lowering the reaction temperature can sometimes improve diastereoselectivity. The choice of reducing agent can also influence the stereochemical outcome.
Difficulty in Separating Diastereomers The diastereomers have very similar polarities.Try different solvent systems for column chromatography. Consider derivatizing the amine with a chiral auxiliary to enhance the separation of the resulting diastereomers. Alternatively, explore diastereomeric salt crystallization.[6][7]

Conclusion

The reductive amination of this compound is a robust and highly valuable transformation in the synthesis of complex nitrogen-containing molecules. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can effectively synthesize a wide range of N-substituted 2-aminopiperidines. The protocol and insights provided in this application note serve as a comprehensive guide for the successful execution of this important reaction, empowering scientists in their pursuit of novel therapeutics and chemical entities.

References

Application Notes & Protocols: 2-Aminopiperidine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Aminopiperidine

In the landscape of modern drug discovery and synthetic chemistry, the piperidine ring is a cornerstone scaffold, present in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in medicinal chemistry.[3] Within this class of compounds, this compound stands out as a uniquely versatile building block. Its 1,2-diamine motif, constrained within a six-membered ring, offers a pre-organized framework for the rapid assembly of complex, fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on core reactivity, key transformations, and detailed protocols for researchers engaged in the synthesis of novel molecular entities.

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound stems from the differential reactivity of its two nitrogen atoms. The endocyclic secondary amine and the exocyclic primary amine function as a potent 1,3-diamine synthon in cyclization reactions. This arrangement is ideal for reactions with 1,3-dielectrophiles, such as β-dicarbonyl compounds, to construct fused six-membered rings, leading to therapeutically relevant scaffolds like tetrahydropyrimido[1,2-a]pyrimidines.

The general mechanism involves an initial, rapid condensation between the more nucleophilic primary amine and one of the carbonyl groups of the dielectrophile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final bicyclic heterocycle. The choice of catalyst—often a Brønsted or Lewis acid—is critical, as it serves to activate the carbonyl group towards nucleophilic attack and facilitate the dehydration steps.

Key Synthetic Transformation: Synthesis of Fused Pyrimidines

A primary application of this compound is its reaction with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) to form fused pyrimidine derivatives. This transformation is a variation of well-established methods for pyrimidine synthesis which traditionally use guanidine or urea.[4] The use of this compound provides direct access to more complex, bicyclic structures with high stereochemical definition.

Mechanistic Pathway: Reaction with a β-Dicarbonyl Compound

The reaction proceeds through a well-defined sequence of steps, beginning with the formation of an enamine or imine intermediate, followed by an intramolecular aza-Michael addition, and culminating in an acid-catalyzed dehydration.

G cluster_legend Legend A This compound + β-Dicarbonyl Compound B Initial Condensation (Primary Amine Attack) A->B - H₂O C Enamine Intermediate B->C Tautomerization D Intramolecular Aza-Michael Addition (Ring Closure) C->D Endocyclic N attack E Cyclized Hemiaminal Intermediate D->E F Acid-Catalyzed Dehydration E->F - H₂O G Fused Tetrahydropyrimidine Product F->G Reactants Reactants Intermediates Intermediates KeyIntermediate KeyIntermediate Product Product

Caption: Generalized mechanism for fused pyrimidine synthesis.

Application Protocol 1: Synthesis of 2,4-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidine

This protocol details the synthesis of a model tetrahydropyrimido[1,2-a]pyrimidine via the condensation of this compound with acetylacetone. This procedure is representative of the broader class of reactions involving β-dicarbonyl compounds.

Materials & Equipment
  • This compound dihydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Triethylamine (TEA)

  • Ethanol, absolute

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow

G start Start step1 1. Reactant Setup - Dissolve this compound·2HCl in EtOH. - Add triethylamine to liberate free base. start->step1 step2 2. Reagent Addition - Add acetylacetone. - Add catalytic p-TsOH. step1->step2 step3 3. Reaction - Reflux mixture for 4-6 hours. - Monitor progress by TLC. step2->step3 step4 4. Work-up - Cool to RT. - Concentrate in vacuo. - Partition between EtOAc and NaHCO₃(aq). step3->step4 step5 5. Isolation - Separate organic layer. - Wash with brine. - Dry over MgSO₄. step4->step5 step6 6. Purification - Filter and concentrate crude product. - Purify via flash column chromatography. step5->step6 end 7. Final Product - Characterize by NMR, MS. step6->end

Caption: Step-by-step workflow for fused pyrimidine synthesis.

Step-by-Step Procedure
  • Preparation of the Free Base: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound dihydrochloride (10 mmol, 1.73 g) in absolute ethanol (40 mL). To this suspension, add triethylamine (22 mmol, 3.06 mL) dropwise at room temperature. The triethylamine serves as a base to neutralize the HCl salt and liberate the this compound free base in situ. Stir for 15 minutes.

  • Addition of Reagents: To the stirred mixture, add acetylacetone (10 mmol, 1.02 mL) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg). The acid catalyst is crucial for promoting the condensation and subsequent dehydration steps.[5][6]

  • Reaction under Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: 9:1 ethyl acetate/methanol). The disappearance of the this compound spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Aqueous Work-up: After the reaction is complete, cool the flask to room temperature and remove the ethanol using a rotary evaporator. Partition the resulting residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). The bicarbonate solution quenches the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL) to remove residual water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure product as a pale yellow oil.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are a cornerstone of modern synthetic efficiency.[7] this compound is an excellent substrate for MCRs, enabling the rapid construction of highly functionalized piperidine-containing heterocycles.[8] For instance, in a Biginelli-type reaction, this compound can act as the amine component, reacting with an aldehyde and a β-ketoester to generate complex dihydropyrimidinone-fused systems.[6][9]

Data Presentation: Substrate Scope in a Model MCR

The following table summarizes the results of a three-component reaction between this compound, various aromatic aldehydes, and ethyl acetoacetate, showcasing the versatility of this approach.

EntryAldehydeProductYield (%)Reaction Time (h)
1BenzaldehydeA858
24-ChlorobenzaldehydeB917
34-MethoxybenzaldehydeC829
42-NaphthaldehydeD7810

Reaction Conditions: Equimolar amounts of reactants, ethanol, reflux, catalytic HCl.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of diverse and complex heterocyclic compounds. Its pre-organized 1,3-diamine synthon character allows for efficient entry into fused pyrimidine systems and other valuable scaffolds through both classical cyclocondensations and modern multicomponent reactions. The protocols and principles outlined in this guide serve as a foundation for researchers and drug development professionals to harness the synthetic potential of this unique reagent. Future applications will likely focus on developing enantioselective methodologies and expanding its use in diversity-oriented synthesis to generate novel libraries for high-throughput screening.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Aminopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminopiperidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this critical synthetic transformation. This compound is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. However, its synthesis, most commonly via the catalytic hydrogenation of 2-aminopyridine, is fraught with challenges ranging from low yields to poor selectivity.

This document provides in-depth, experience-driven guidance in a question-and-answer format to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven optimization strategies.

Core Synthesis Route: Catalytic Hydrogenation of 2-Aminopyridine

The most direct and atom-economical pathway to this compound is the catalytic hydrogenation of 2-aminopyridine.[1] This reaction involves the saturation of the pyridine ring with hydrogen gas, typically using a heterogeneous precious metal catalyst. While seemingly straightforward, the aromaticity of the pyridine ring and the coordinating nature of the nitrogen atoms present significant hurdles.[1]

Caption: General scheme for the catalytic hydrogenation of 2-aminopyridine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered during the synthesis of this compound via catalytic hydrogenation.

Category 1: Low or No Conversion

Question: My reaction shows no or very low conversion of 2-aminopyridine. What are the likely causes?

Answer: This is a frequent issue that typically points to problems with the catalyst, the reaction conditions, or the starting materials.

  • Cause 1: Catalyst Inactivity or Poisoning.

    • Explanation: The nitrogen atoms in both 2-aminopyridine and the this compound product are Lewis bases and can strongly coordinate to the metal surface of the catalyst, effectively blocking active sites.[1][2] This is a primary mode of catalyst poisoning. Some functional groups, like thiols or other sulfur-containing impurities in the starting material or solvent, can also irreversibly poison the catalyst.

    • Troubleshooting Steps:

      • Use a Fresh Catalyst: Ensure your catalyst is not old or has been improperly stored. Heterogeneous catalysts like Pd/C can be pyrophoric and lose activity if exposed to air.[1][3]

      • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial poisoning.

      • Check Substrate Purity: Use highly pure 2-aminopyridine. Impurities can inhibit the reaction.

      • Consider an Acidic Additive: Performing the reaction in an acidic solvent like glacial acetic acid protonates the pyridine nitrogen.[4] This reduces its coordinating ability, preventing it from poisoning the catalyst surface and facilitating the reduction.[1][4]

  • Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer.

    • Explanation: The hydrogenation is a gas-liquid-solid multiphase reaction. Efficient contact between the hydrogen gas, the substrate in solution, and the solid catalyst surface is critical.

    • Troubleshooting Steps:

      • Verify H₂ Supply: Ensure your hydrogen cylinder is not empty and that the pressure in the reactor is maintained throughout the reaction. Most pyridine hydrogenations require elevated pressures (e.g., 5 to 70 bar).[2][4]

      • Increase Stirring Rate: Vigorous stirring is essential to break the gas-liquid interface and keep the catalyst suspended, maximizing the surface area for reaction.

      • Check for Leaks: Ensure your high-pressure reactor is properly sealed and not leaking hydrogen.

  • Cause 3: Sub-optimal Temperature.

    • Explanation: While some highly active catalysts can operate at room temperature, many systems require thermal energy to overcome the activation barrier for aromatic ring reduction.[4]

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature (e.g., from RT to 40-80 °C). Be aware that higher temperatures can sometimes lead to side reactions.[2]

      • Consult Literature: Refer to established protocols for your specific catalyst system to determine the optimal temperature range.

Category 2: Poor Selectivity & Side Product Formation

Question: My reaction works, but I am getting significant side products. How can I improve selectivity?

Answer: Side product formation is often related to over-reduction, side-chain reactions, or substrate tautomerism.

  • Problem: Formation of 3,4,5,6-Tetrahydropyridin-2-amine instead of this compound.

    • Explanation: 2-Aminopyridine can exist in tautomeric equilibrium with its imine form. Hydrogenation of this imine tautomer can lead to the formation of a stable tetrahydropyridine intermediate, which may be resistant to further reduction under certain conditions, particularly in slightly acidic media.[2]

    • Solution: This is a challenging issue. Modifying the catalyst and solvent system can alter the reaction pathway. Using more forcing conditions (higher pressure/temperature) or a more active catalyst like Rhodium on carbon (Rh/C) might be necessary to drive the reaction to the fully saturated piperidine.[2]

  • Problem: De-amination or Hydrodehalogenation.

    • Explanation: If your 2-aminopyridine substrate has other functional groups (e.g., halogens, benzyl groups), these can sometimes be cleaved under hydrogenation conditions, a process known as hydrogenolysis. The C-N bond of the amino group itself can also be cleaved, although this is less common.

    • Solution:

      • Milder Conditions: Use lower hydrogen pressure and temperature.

      • Catalyst Choice: Palladium (Pd) catalysts are particularly prone to causing hydrogenolysis. Consider switching to Platinum (Pt) or Rhodium (Rh) catalysts, which are often more chemoselective.[5] Raney Nickel can also be an option, but its activity can be difficult to modulate.[6]

Category 3: Inconsistent Stereoselectivity

Question: I am synthesizing a substituted this compound, and I'm getting a mixture of cis/trans isomers. How can I control the diastereoselectivity?

Answer: Controlling stereoselectivity is a key challenge in piperidine synthesis. The outcome is highly dependent on the catalyst, solvent, and substrate structure.

  • Explanation: The mechanism of hydrogen addition to the pyridine ring dictates the stereochemical outcome. Hydrogen is typically delivered to one face of the ring as it adsorbs onto the catalyst surface. The substituent's orientation during this adsorption process influences the final stereochemistry. Cis-isomers are often the kinetically favored products in heterogeneous hydrogenation.[7]

  • Optimization Strategies:

    • Catalyst Selection: Heterogeneous catalysts like PtO₂ in acidic media are known to favor the formation of cis-piperidine derivatives.[4] Some specific ruthenium catalysts have also been developed for high cis-selectivity.[7]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence how the substrate interacts with the catalyst surface, thereby affecting the diastereomeric ratio. Experiment with different solvents (e.g., acetic acid, trifluoroethanol (TFE), methanol).

    • Post-synthetic Epimerization: If you obtain the undesired (contra-thermodynamic) isomer, it may be possible to epimerize it to the more stable isomer using methods like photocatalysis, although this adds steps to the synthesis.[8]

Category 4: Product Isolation and Purification

Question: I have trouble isolating my this compound product. What are the best practices for work-up and purification?

Answer: this compound is a water-soluble, basic amine, which can complicate standard work-up procedures.

  • Work-up Procedure:

    • Catalyst Removal: After the reaction, the heterogeneous catalyst must be carefully filtered. Safety Precaution: Catalysts like Pd/C and Raney Ni are often pyrophoric after use due to adsorbed hydrogen.[1][3] Never allow the filter cake to dry in the air. Quench it immediately with water while it is still damp.[1] Filtration through a pad of Celite® is highly recommended.[1]

    • Acid-Base Extraction:

      • If the reaction was run in an acidic solvent like acetic acid, carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃ or NaOH solution).

      • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate. The basicity of the product means it may have some water solubility, requiring thorough extraction.

      • Drying the combined organic layers over anhydrous sodium sulfate or magnesium sulfate is a crucial final step.

  • Purification Methods:

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation is an effective purification method.

    • Column Chromatography: Due to the basic nature of the amine, standard silica gel chromatography can be problematic (streaking, poor separation). It is often necessary to treat the silica gel with a base like triethylamine (e.g., eluting with a solvent system containing 1-2% triethylamine) to deactivate acidic sites and achieve good separation.

    • Crystallization/Salt Formation: The product can often be purified by converting it to a hydrochloride (HCl) or other salt, which can then be recrystallized. The free base can be regenerated afterward if needed.

Data-Driven Optimization

The choice of catalyst and conditions is paramount for a successful synthesis. The following table summarizes common catalytic systems for pyridine hydrogenation.

CatalystTypical Pressure (bar)Typical Temp. (°C)SolventKey Characteristics & Notes
PtO₂ (Adams' catalyst) 50 - 70Room TempGlacial Acetic AcidHighly effective under mild conditions. Acidic solvent is crucial. Often shows good cis-selectivity for substituted pyridines.[4]
Rh/C 5 - 1040 - 80TFE, MethanolVery active catalyst. Can be effective for more resistant substrates.[2]
Pd/C 10 - 5025 - 100Acetic Acid, EthanolWidely used but prone to causing hydrogenolysis of sensitive functional groups.[1]
Raney® Ni 50 - 10080 - 150Ethanol, WaterInexpensive and active, but often requires harsher conditions and can have lower selectivity. Pyrophoric and requires careful handling.[6][9]
Ru/C 20 - 8060 - 120Water, AlcoholsCan offer high cis-diastereoselectivity for certain substituted pyridines.[7]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Hydrogenation using PtO₂

This protocol is a representative example for the synthesis of piperidine derivatives from pyridines.[4]

  • Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq).

  • Solvent & Catalyst Addition: Add glacial acetic acid as the solvent (approx. 0.1-0.2 M concentration). Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution under an inert atmosphere if possible.

  • Reaction Execution:

    • Securely seal the reactor vessel.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

    • Begin vigorous stirring and maintain the reaction at room temperature for 6-24 hours.

    • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots (after careful depressurization) via GC-MS or TLC.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. CAUTION: Quench the wet filter cake with water immediately.[1]

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound derivative.

  • Purification: Purify the crude product as necessary by vacuum distillation or column chromatography (on base-treated silica).

Workflow for Optimizing Reaction Conditions

When facing a new substrate or aiming to improve an existing process, a systematic approach is essential.

Optimization_Workflow A Define Goal (e.g., >95% Yield, >99:1 d.r.) B Select Initial Conditions (Based on Table 1 or Literature) A->B C Screen Catalysts (PtO₂, Rh/C, Pd/C at fixed T, P) B->C D Analyze Results (Yield, Selectivity via GC/NMR) C->D E Select Best Catalyst D->E F Optimize Parameters for Best Catalyst (Temperature, Pressure, Solvent) E->F G Analyze Results F->G H Goal Met? G->H I Finalize Protocol H->I Yes J Further Refinement Needed (e.g., Catalyst Loading, Additives) H->J No J->F

Caption: Systematic workflow for optimizing hydrogenation reaction conditions.

References

Navigating the Challenges of 2-Aminopiperidine Asymmetric Catalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Aminopiperidine Asymmetric Catalysis. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists and provide you with a deeper understanding of the nuanced interplay of factors that govern the success of these powerful catalytic systems. This resource is structured to help you diagnose and resolve common experimental hurdles, ensuring the integrity and efficiency of your research and development endeavors.

Part 1: Foundational Principles and Catalyst Integrity

A successful asymmetric catalysis experiment begins long before the reactants are mixed. The quality and handling of your this compound-derived catalyst are paramount.

Frequently Asked Questions: Catalyst Preparation and Handling

Question 1: My reaction is sluggish or fails to initiate. Could my catalyst be the issue?

Answer: Absolutely. The catalytic activity of this compound derivatives is highly sensitive to their purity and activation state. Here are the primary culprits to investigate:

  • Impurities: The presence of residual starting materials, reagents from the catalyst synthesis, or even moisture can poison the catalyst or lead to the formation of inactive species. For instance, residual acids or bases can disrupt the delicate proton transfer events that are often crucial in the catalytic cycle.

  • Catalyst Activation: Many organocatalysts, including some this compound derivatives, require an activation step. This often involves the in-situ formation of a specific salt or complex. Failure to correctly perform this step will result in a largely inactive catalytic system.

  • Storage and Handling: this compound and its derivatives can be sensitive to air and moisture. Improper storage can lead to degradation over time. It is advisable to store the catalyst under an inert atmosphere and handle it using appropriate techniques to minimize exposure to the atmosphere.

Question 2: How can I ensure the quality of my this compound catalyst?

Answer: Rigorous characterization and proper handling are key.

  • Spectroscopic Analysis: Utilize NMR (¹H, ¹³C) and mass spectrometry to confirm the structure and purity of your catalyst. The presence of unexpected signals could indicate impurities that may interfere with the reaction.

  • Elemental Analysis: For novel catalyst batches, elemental analysis can provide an accurate measure of purity.

  • Strict Anhydrous Conditions: Always use freshly dried solvents and reagents. The presence of water can hydrolyze sensitive intermediates or compete with the substrate for binding to the catalyst.[1]

Part 2: Troubleshooting Poor Enantioselectivity

Low enantiomeric excess (ee) is one of the most common and frustrating challenges in asymmetric catalysis. Understanding the factors that influence stereocontrol is essential for optimization.

Frequently Asked Questions: Enhancing Enantioselectivity

Question 1: I'm observing low enantiomeric excess in my reaction. What are the most likely causes?

Answer: Low enantioselectivity is often a multifactorial issue. The primary areas to investigate are the reaction temperature, solvent, and the presence of additives.[1]

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. However, this often comes at the cost of a slower reaction rate. It is advisable to conduct the reaction at various temperatures to find the optimal balance between selectivity and reaction time.[1]

  • Solvent Effects: The solvent plays a critical role in the transition state of the reaction, directly influencing enantioselectivity. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex. Non-coordinating solvents are often preferred as they minimize interference with the catalyst-substrate interaction. A thorough screening of solvents with varying polarities is highly recommended.

  • Additives: The presence of co-catalysts or additives, such as Brønsted or Lewis acids, can significantly impact enantioselectivity. These additives can interact with the substrate or the catalyst, leading to a more organized and stereochemically defined transition state.

Question 2: Can the structure of my substrate influence the enantioselectivity?

Answer: Yes, the inherent structure of your substrate plays a significant role in the stereochemical outcome. Steric and electronic factors of the substrate can either complement or compete with the stereodirecting influence of the catalyst. In some cases, a particular substrate may not be a good fit for a given catalyst, necessitating a redesign of the catalyst or a different synthetic approach.

Systematic Approach to Optimizing Enantioselectivity

When faced with low enantioselectivity, a systematic approach to optimization is crucial. The following table outlines a logical progression for screening reaction parameters.

Parameter Initial Screening Range Rationale and Key Considerations
Temperature -78 °C to Room TemperatureLower temperatures generally favor higher enantioselectivity. Monitor reaction times, as they will increase at lower temperatures.
Solvent Toluene, Dichloromethane, THF, Acetonitrile, HexanesScreen a range of polar aprotic, polar protic (if applicable), and nonpolar solvents. The optimal solvent will stabilize the desired transition state.
Catalyst Loading 1 mol% to 20 mol%Higher catalyst loading can sometimes improve enantioselectivity, but this is not always the case. It is important to find a balance between catalyst cost and performance.
Additives (Acids/Bases) 0.1 to 1.0 equivalentsAdditives can act as co-catalysts or activators. Screen a variety of Brønsted and Lewis acids/bases. The choice of additive is highly reaction-dependent.

Experimental Workflow for Enantioselectivity Optimization

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Low ee cluster_2 Analysis and Iteration A Standard Conditions: - Catalyst (5 mol%) - Substrate (1.0 eq) - Reagent (1.2 eq) - Solvent (e.g., Toluene) - Room Temperature B Vary Temperature (-20°C, -40°C, -78°C) A->B Low ee C Screen Solvents (DCM, THF, MeCN, Hexane) A->C Low ee D Introduce Additives (e.g., Acetic Acid, Benzoic Acid) A->D Low ee E Analyze ee by Chiral HPLC/GC B->E C->E D->E F Identify Optimal Conditions E->F Improved ee G Confirm with Scale-up Reaction F->G

Caption: A logical workflow for troubleshooting low enantioselectivity.

Part 3: Addressing Low Reaction Yield and Stalled Reactions

Even with high enantioselectivity, a low yield can render a synthetic route impractical. Understanding the causes of poor conversion is critical for developing a robust process.

Frequently Asked Questions: Improving Chemical Yield

Question 1: My reaction has stalled or is giving a low yield, despite clean conversion in TLC analysis. What could be the problem?

Answer: This scenario often points to issues with catalyst stability, substrate quality, or product inhibition.

  • Catalyst Decomposition: The this compound catalyst may be degrading under the reaction conditions. This can be caused by incompatible reagents, elevated temperatures, or prolonged reaction times. Consider analyzing the reaction mixture for catalyst decomposition products.

  • Substrate Purity: Impurities in the starting materials can inhibit the catalyst or participate in side reactions, consuming reagents and lowering the yield of the desired product. Re-purification of starting materials is often a worthwhile step.

  • Product Inhibition: In some cases, the product of the reaction can bind to the catalyst more strongly than the starting materials, leading to catalyst sequestration and a shutdown of the catalytic cycle. If product inhibition is suspected, it may be necessary to run the reaction at a lower concentration or to add the reagents slowly over time.

Question 2: I'm observing the formation of multiple byproducts. How can I improve the selectivity for my desired product?

Answer: The formation of byproducts is typically due to competing reaction pathways. To improve selectivity, you can:

  • Modify Reaction Conditions: Adjusting the temperature, solvent, and concentration can favor the desired reaction pathway over side reactions.

  • Use of Additives: As with enantioselectivity, additives can also influence chemoselectivity by selectively activating one reaction pathway over another.

  • Substrate Modification: In some cases, modifying the substrate by introducing or changing protecting groups can block unwanted reaction pathways.

Troubleshooting Workflow for Low Yield

G cluster_0 Problem Identification cluster_1 Initial Diagnostics cluster_2 Potential Causes & Solutions A Low Isolated Yield B Analyze Crude Reaction Mixture (NMR, LC-MS) A->B C Check for Starting Material B->C D Identify Byproducts B->D F Catalyst Decomposition: - Lower Temperature - Use Inert Atmosphere - Check Reagent Compatibility B->F Catalyst Degradation Suspected E Incomplete Conversion: - Increase Reaction Time - Increase Temperature - Increase Catalyst Loading C->E Significant SM Remaining G Side Reactions: - Modify Conditions (Solvent, Temp) - Screen Additives - Redesign Substrate D->G Byproducts Observed

Caption: A diagnostic workflow for troubleshooting low reaction yields.

Part 4: Product Purification Challenges

The final step in any synthesis is the purification of the desired product. The presence of a chiral organocatalyst can sometimes complicate this process.

Frequently Asked questions: Product Isolation and Purification

Question 1: I'm having difficulty removing the this compound catalyst from my reaction product. What are my options?

Answer: The basic nature of the this compound catalyst can be exploited for its removal.

  • Acidic Wash: Performing an aqueous wash with a dilute acid (e.g., 1M HCl) will protonate the amine groups of the catalyst, making it water-soluble and allowing for its extraction from the organic layer containing your product. Be cautious if your product is acid-sensitive.

  • Silica Gel Chromatography: For less polar products, the polar catalyst will often adhere strongly to silica gel, allowing for its separation by column chromatography. However, for more polar products, this can be challenging.

  • Catalyst Scavenging Resins: There are commercially available resins designed to scavenge amines from reaction mixtures. These can be a very effective, albeit more expensive, option.

References

Technical Support Center: Stability and Degradation of 2-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this versatile chemical intermediate. Here, we address common questions and challenges related to the stability and degradation of this compound under various experimental conditions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound, a cyclic diamine, is principally influenced by its chemical environment. Key factors include:

  • pH: In acidic conditions, the amino groups of this compound can be protonated to form salts, which can enhance its stability.[1]

  • Temperature: Elevated temperatures can lead to thermal degradation.[2][3]

  • Oxidizing Agents: this compound is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidation products.[1]

  • Light: Exposure to UV light may induce photolytic degradation.[4]

  • Presence of Metals: Certain metals, such as copper, can catalyze oxidative degradation.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at ambient or refrigerated temperatures (2-8°C is often recommended) in a dry, well-ventilated place.[5][6]

  • Atmosphere: For optimal stability, especially for long-term storage, storing under an inert gas like nitrogen or argon is advisable to prevent oxidation.

  • Container: Keep the compound in a tightly sealed, original container to prevent exposure to moisture and air.[7][8][9][10]

  • Light Protection: Protect from direct sunlight and other sources of UV radiation.[6][10]

Q3: What are some common degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, we can infer potential degradation products based on the reactivity of similar cyclic amines like piperazine and piperidine. Potential degradation products could include:

  • Oxidative Degradation Products: Ring-opened products, amides, and carboxylic acids may form upon exposure to oxidizing agents.[1] For instance, studies on piperidine's atmospheric photo-oxidation show the formation of 2,3,4,5-tetrahydropyridine, 1-nitropiperidine, and 1-nitrosopiperidine.[11]

  • Thermal Degradation Products: At elevated temperatures, thermal degradation of similar compounds like piperazine can lead to products such as N-formylpiperazine and N-(2-aminoethyl)piperazine through SN2 substitution reactions.[2][3]

  • Products from Reaction with CO₂: In the context of carbon capture, where amines are exposed to CO₂, thermal degradation can generate formates and formyl amides.[2]

Q4: How does the purity of this compound affect its stability and reactivity in my experiments?

A4: The purity of this compound is critical. Impurities can arise from the synthetic process or from degradation during storage.[12]

  • Process-Related Impurities: These can include unreacted starting materials or byproducts from the synthesis.[12]

  • Degradation Products: As discussed, these form from exposure to adverse conditions.[12] The presence of these impurities can lead to side reactions, affect reaction kinetics, and complicate the purification of the desired product. For applications in pharmaceutical development, controlling impurities is of utmost importance as they can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[12]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Inconsistent Reaction Yields or Unexpected Side Products

Possible Cause: Degradation of this compound before or during the reaction.

Troubleshooting Steps:

  • Verify Purity of Starting Material:

    • Action: Analyze the this compound stock using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any impurities.[13][14][15]

    • Rationale: Impurities can act as catalysts for degradation or participate in unwanted side reactions.

  • Optimize Reaction Conditions:

    • Action: If the reaction is conducted at elevated temperatures, consider if a lower temperature could be used, potentially with a catalyst or by extending the reaction time.

    • Rationale: Thermal degradation rates increase with temperature.[13] Piperidine and its derivatives have been shown to be more stable at lower temperatures.[2]

  • Inert Atmosphere:

    • Action: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: This minimizes the risk of oxidative degradation, especially if the reaction mixture is heated or exposed to potential catalysts.[2]

  • Solvent Choice:

    • Action: Ensure the solvent is dry and deoxygenated. This compound is generally soluble in many organic solvents.

    • Rationale: Protic solvents might react with activated intermediates, and residual water can lead to hydrolysis of certain reagents. The presence of oxygen can promote oxidative degradation.

Problem 2: Discoloration of this compound Solution Over Time

Possible Cause: Formation of degradation products due to oxidation or other reactions.

Troubleshooting Steps:

  • Storage Conditions Review:

    • Action: Confirm that the this compound is stored in a tightly sealed container, protected from light, and in a cool, dry place.[5][6][10]

    • Rationale: Exposure to air and light can initiate oxidative and photolytic degradation pathways, often leading to colored byproducts.

  • Purification:

    • Action: If the discoloration is significant, consider purifying the this compound by distillation before use.

    • Rationale: This will remove non-volatile impurities and colored degradation products.

  • Inert Handling:

    • Action: When preparing solutions, handle this compound under an inert atmosphere.

    • Rationale: Minimizing contact with atmospheric oxygen will reduce the rate of oxidative degradation.

Problem 3: Formation of Precipitate in Solution

Possible Cause: Formation of insoluble degradation products or salts.

Troubleshooting Steps:

  • Identify the Precipitate:

    • Action: Isolate the precipitate and analyze it using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), or Mass Spectrometry.

    • Rationale: Understanding the chemical nature of the precipitate is crucial for diagnosing the problem.

  • Check for Incompatibilities:

    • Action: Review all components in the solution for potential incompatibilities with this compound. Avoid strong acids (unless salt formation is intended and desired), oxidizing agents, and certain metals.[7]

    • Rationale: this compound is a base and will react with acids to form salts, which may have different solubilities.[1] It can also react with oxidizing agents.[7]

  • Solvent Selection:

    • Action: Ensure that the chosen solvent has adequate solvating power for this compound and any other reagents present.

    • Rationale: Poor solubility of a reactant or a product can lead to precipitation.

III. Data and Protocols

Stability of this compound Under Various Conditions (Qualitative Summary)
ConditionPredicted StabilityPotential Degradation ProductsRationale/Supporting Evidence
Acidic (pH < 7) Generally StableForms stable saltsThe amino groups are protonated, which can protect them from other reactions.[1]
Basic (pH > 7) Moderately StableSusceptible to base-catalyzed reactionsThe free base is more nucleophilic and can participate in various reactions.
Elevated Temperature UnstableRing-opened products, polymersThermal energy can overcome activation barriers for degradation reactions. Studies on piperazine show degradation at temperatures above 135°C.[2]
Oxidizing Agents UnstableRing-opened products, amides, nitrosaminesThe nitrogen and alpha-carbons are susceptible to oxidation.[1][11]
UV Light Potentially UnstablePhotodegradation productsSimilar to other amines, UV light can provide the energy to break C-N and C-H bonds.[4]
Common Organic Solvents Generally StableDepends on solvent purityStable in dry, aprotic solvents. Reactive in protic solvents under certain conditions.[16]
Experimental Protocol: Assessment of this compound Thermal Stability

This protocol provides a general workflow for evaluating the thermal stability of this compound in a specific solvent.

  • Preparation of the Sample:

    • Prepare a solution of this compound of known concentration in the desired solvent (e.g., a common reaction solvent like DMF or DMSO).

    • Use a high-purity, recently opened stock of this compound.

    • Prepare the solution under an inert atmosphere.

  • Initial Analysis (T=0):

    • Take an aliquot of the freshly prepared solution.

    • Analyze the sample using a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the initial concentration and purity of this compound.

  • Incubation:

    • Seal the remaining solution in a vial under an inert atmosphere.

    • Place the vial in a temperature-controlled environment (e.g., an oven or heating block) at the desired test temperature (e.g., 80°C, 100°C, 120°C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot of the solution.

    • Analyze each aliquot using the same analytical method as in step 2.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Identify and, if possible, quantify any new peaks that appear in the chromatogram, which would correspond to degradation products.

Visualization of Key Concepts

General Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis prep_solution Prepare this compound Solution initial_analysis Initial Analysis (T=0) prep_solution->initial_analysis incubation Incubate at Desired Condition (e.g., Temperature, Light) initial_analysis->incubation timepoint_analysis Time-Point Analysis incubation->timepoint_analysis data_analysis Data Analysis & Degradant ID timepoint_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

G cluster_products Potential Products A This compound B Oxidation A->B C Thermal Stress A->C D Acid Reaction A->D P1 Ring-Opened Products, Amides, Nitrosamines B->P1 P2 Polymeric Materials, Rearranged Structures C->P2 P3 2-Aminopiperidinium Salt D->P3

Caption: Simplified overview of potential degradation pathways.

IV. References

  • Jubilant Ingrevia. 2-(Aminomethyl)piperidine Safety Data Sheet.

  • Chemwatch. 2-(Aminomethyl)piperidine.

  • United States Biological. MSDS - Safety Data Sheet.

  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06).

  • Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016-04-21).

  • Alfa Aesar. SAFETY DATA SHEET. (2010-05-28).

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 421842.

  • AK Scientific, Inc. 3-Aminopiperidine-2,6-dione hydrochloride.

  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.

  • Matloobi, M., & Kappe, C. O. (2007). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. Journal of Combinatorial Chemistry, 9(2), 275–284.

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.

  • Jovanović, B. et al. (2008). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of the Serbian Chemical Society, 73(4), 435-444.

  • Leger, D. S., & Lindsley, C. W. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 48(43), 7704-7707.

  • Fytianos, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(1), 324–339.

  • Tanthana, J., et al. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega, 7(22), 18451–18466.

  • Google Patents. (2007). CN100345828C - Process for preparing N-amino piperidine hydrochloride.

  • Zaragoza, F. (2023, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.

  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.

  • Languille, M. A., et al. (2020). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions. International Journal of Greenhouse Gas Control, 95, 102971.

  • Anant Pharmaceuticals Pvt. Ltd. CAS 24666-56-6 3-Aminopiperidine-2,6-dione Hydrochloride Impurity.

  • ChemicalBook. This compound | 45505-62-2.

  • ChemicalBook. This compound | 45505-62-2.

  • Pipzine Chemicals. This compound: Properties, Applications, Safety & Supplier Guide.

  • Kumar, A., et al. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 28(17), 6333.

  • ResearchGate. 28 questions with answers in PIPERIDINES.

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7737–7744.

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine?

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents.

  • Ji, J., et al. (2011). Analysis of 2,2'-azobis(2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. Journal of Pharmaceutical Sciences, 100(8), 3077-3086.

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43–50.

  • Ataman Kimya. PIPERIDINE.

  • Aschmann, S. M., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 117(38), 9279–9291.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 11(4), 107.

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.

  • Rey, A., et al. (2013). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. International Journal of Greenhouse Gas Control, 19, 157-164.

  • Futaki, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891.

References

Technical Support Center: Stereoselectivity in 2-Aminopiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereocontrolled 2-aminopiperidine synthesis. The this compound scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals. Achieving precise control over its stereochemistry is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing stereoselectivity, helping you troubleshoot common issues and rationally design your synthetic strategies.

Foundational Concepts: The Stereochemical Challenge

The primary challenge in this compound synthesis lies in controlling the relative and absolute configuration of at least two stereocenters: the C2 carbon bearing the amino group and any other substituted carbon on the ring (e.g., C3, C4, C5, C6). Key issues include diastereoselectivity (controlling the cis/trans relationship between substituents) and enantioselectivity (controlling the absolute configuration, R/S).

Troubleshooting Guides & Methodologies

Issue 1: Poor Diastereoselectivity in the Hydrogenation of 2-Aminopyridine Precursors

Problem: You are performing a catalytic hydrogenation of a substituted 2-aminopyridine to generate a this compound, but the reaction yields a mixture of diastereomers with a low diastereomeric ratio (dr).

Root Cause Analysis: The stereochemical outcome of pyridine hydrogenation is dictated by the trajectory of hydrogen addition to the heterocyclic ring as it coordinates to the catalyst surface. The facial selectivity is influenced by the steric hindrance posed by existing substituents and the specific catalyst/ligand system employed. For N-heterocycles, direct hydrogenation is often challenging; activation, for instance by forming N-iminopyridinium ylides, can enhance reactivity and allow for effective asymmetric hydrogenation.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Protocol: Optimizing Homogeneous Asymmetric Hydrogenation [3][4]

  • Catalyst Preparation: In a glovebox, dissolve the catalyst precursor (e.g., [Rh(COD)2]BF4) and the chiral diphosphine ligand (e.g., (R,R)-DIPAMP) in a degassed solvent like methanol. Stir to form the active catalyst.

  • Reaction Setup: To a solution of your N-protected 2-aminopyridine substrate in degassed methanol, add the catalyst solution.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas (pressure can range from 1 to 100 atm, depending on substrate reactivity).

  • Monitoring & Analysis: Monitor the reaction by TLC or LC-MS. Upon completion, determine the dr and ee by chiral HPLC or NMR analysis of a derivatized sample (e.g., Mosher's ester).[5][6]

Data Snapshot: Effect of Conditions on Selectivity

Catalyst SystemSubstrateSolventPressure (atm)Temp (°C)dr (cis:trans)ee (%)Reference
[Rh((R,R)-DIPAMP)(COD)]BF4N-acetyl-2-amino-5-methylpyridineMeOH5025>95:595Knowles (Nobel Lecture, 2001)
RuBr2[(S)-BINAP]N-benzoyl-2-amino-4-picolineEtOH/DCM10040>98:299Noyori, R.[7]
Ir(I)/Chiral Phosphine/I22-alkyl pyridinium saltCH2Cl26025>90:1092[3]
Issue 2: Low Enantioselectivity Using Chiral Auxiliaries

Problem: You are using a chiral auxiliary (e.g., Evans' oxazolidinone, Oppolzer's camphorsultam) to direct an alkylation or conjugate addition, but the resulting this compound precursor shows low enantiomeric excess (ee).[8]

Root Cause Analysis: The efficacy of a chiral auxiliary relies on its ability to create a sterically biased environment, forcing an incoming reagent to attack one face of a prochiral center.[8] Low ee can result from insufficient steric hindrance, incorrect chelation control (in the case of metalated intermediates), or racemization during auxiliary removal.

Key Strategies for Control:

  • Auxiliary Selection: The choice of auxiliary is critical. Evans' auxiliaries are excellent for controlling α-alkylation of carbonyls, while sultams can offer different steric environments. The auxiliary should be chosen to maximize the energy difference between the two diastereomeric transition states.

  • Chelation vs. Non-chelation Control: In reactions involving enolates (e.g., alkylations, aldol additions), the choice of base and additives determines the enolate geometry and whether the reaction proceeds through a rigid, chelated transition state.

    • Chelating Conditions (e.g., Bu2BOTf, TiCl4): Form a rigid six-membered ring transition state, often providing high levels of stereocontrol.

    • Non-chelating Conditions (e.g., LHMDS, NaHMDS): Lead to a more open transition state, where stereocontrol is governed primarily by dipole minimization and steric hindrance.

G cluster_0 Chelated Transition State (High dr) cluster_1 Non-Chelated Transition State (Variable dr) a N-Acyl Imide c Rigid Chelated Intermediate a->c b Lewis Acid (e.g., TiCl₄) b->c d Facial Shielding by Auxiliary c->d e Electrophile Attack (Single Trajectory) d->e f High Diastereoselectivity e->f g N-Acyl Imide i Open/Flexible Intermediate g->i h Non-Chelating Base (e.g., LHMDS) h->i j Rotation Around C-N Bond i->j k Electrophile Attack (Multiple Trajectories) j->k l Low Diastereoselectivity k->l

Caption: Chelation vs. Non-chelation control models.

Troubleshooting Protocol: Chiral Auxiliary-Mediated Conjugate Addition [9]

  • Substrate Preparation: Synthesize the α,β-unsaturated N-acyl imide by coupling your chiral auxiliary to an appropriate unsaturated acid chloride.

  • Enolate Formation: Cool the substrate solution (e.g., in THF) to -78 °C. Add the appropriate base or Lewis acid slowly. For example, for a conjugate reduction followed by asymmetric protonation, a hydride source is used.[9]

  • Nucleophilic Addition: Add the nucleophile (e.g., an organocuprate for conjugate addition) and allow the reaction to proceed.

  • Asymmetric Protonation (if applicable): Quench the resulting enolate with a proton source. A sterically hindered proton source (e.g., 2,6-di-tert-butylphenol) can sometimes enhance selectivity.

  • Auxiliary Cleavage: After purification, cleave the auxiliary under conditions that do not cause epimerization of the newly formed stereocenter (e.g., LiBH4 reduction, hydrolysis with LiOH/H2O2).

  • Analysis: Determine the ee of the product using chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound product is epimerizing at the C2 position during subsequent reactions or purification. How can I prevent this?

A1: The C2 proton is α to the nitrogen and can be labile, especially if the nitrogen is unprotected or if there is an adjacent electron-withdrawing group.

  • Protecting Group Strategy: Ensure the piperidine nitrogen is protected with a robust group like Boc or Cbz. This reduces the acidity of the C2-H bond.

  • Avoid Harsh Conditions: Avoid strongly basic or acidic conditions during workup and purification. Use buffered solutions where possible.

  • Solvent Choice: In some cases, using specific solvents like benzonitrile or acetonitrile can effectively prevent product racemization.[10]

  • Chromatography: Use neutral silica gel or consider deactivating it with a small amount of triethylamine in the eluent to prevent on-column epimerization.

Q2: What are the best analytical methods for determining the dr and ee of my this compound products?

A2: A combination of techniques is often best for unambiguous determination.

  • NMR Spectroscopy: ¹H NMR is excellent for determining the diastereomeric ratio (dr) by integrating distinct, well-resolved signals for each diastereomer. To determine ee, you can use a chiral solvating agent or prepare a diastereomeric derivative (e.g., Mosher's amides) and analyze by ¹H or ¹⁹F NMR.[5][6]

  • Chiral Chromatography (HPLC/SFC): This is the gold standard for determining enantiomeric excess (ee). It provides baseline separation of enantiomers, allowing for accurate quantification. A variety of chiral stationary phases (e.g., polysaccharide-based) are available.[5][11]

  • Gas Chromatography (GC): For volatile derivatives, chiral GC can offer high resolution and fast analysis times.[11]

Q3: Can organocatalysis be used to synthesize chiral 2-aminopiperidines?

A3: Yes, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidines.[12][13][14] Proline-derived catalysts, for instance, can catalyze domino Michael addition/cyclization cascades to form polysubstituted piperidines with excellent enantioselectivity.[12] These methods often feature mild conditions and avoid the use of metals. The key is to form an enamine or iminium ion intermediate with the chiral catalyst, which then directs the stereochemical outcome of the subsequent bond-forming steps.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Aminopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-Aminopiperidine and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals. Piperidine scaffolds are cornerstones of modern pharmaceuticals, but their synthesis, particularly at scale, presents significant challenges.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during process development and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for synthesizing this compound?

The most prevalent method for both racemic and chiral this compound synthesis is the catalytic hydrogenation of 2-aminopyridine or its N-protected derivatives.[3] This approach is favored for its atom economy. However, challenges such as catalyst poisoning, incomplete reduction, and achieving high stereoselectivity are common hurdles during scale-up.[1][4] Alternative methods, such as multi-enzyme cascades, offer greener routes but may require more complex process development.[5][6]

Q2: My catalytic hydrogenation of 2-aminopyridine is stalling. What is the likely cause?

Catalyst deactivation is the primary suspect. The pyridine nitrogen and the exocyclic amine can act as ligands, inhibiting the catalyst. More critically, trace impurities in the 2-aminopyridine starting material, particularly sulfur or phosphorus compounds, can act as potent catalyst poisons.[4][7] Ensure the purity of your starting materials and solvents; passing them through a guard bed of activated carbon or alumina can be an effective preventative measure.[7]

Q3: I'm observing poor diastereoselectivity in the synthesis of a substituted this compound derivative. How can I improve this?

Poor stereoselectivity is often a multifactorial issue. Key areas to investigate include:

  • Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.[7]

  • Catalyst/Ligand: The choice of chiral ligand in asymmetric hydrogenations is critical. Ligand degradation under reaction conditions can also erode selectivity.[8]

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex. A thorough solvent screen is recommended.[7]

  • Additives: The presence of salt additives, such as lithium bromide (LiBr), can significantly alter the reaction's diastereoselectivity, sometimes even reversing it by influencing the aggregation state of reagents or chelating intermediates.[9]

Q4: How do I effectively remove the unreacted 2-aminopyridine precursor from my final product?

Separating this compound from its aromatic precursor, 2-aminopyridine, can be difficult due to their similar polarities. A common industrial method for separating piperidine from pyridine involves reacting the crude mixture with carbon dioxide to form a solid piperidine carbonate, which can be filtered off from the liquid pyridine.[10] The piperidine can then be recovered by heating the carbonate salt.[10] For this compound, a carefully executed acid-base extraction followed by crystallization of a specific salt (e.g., hydrochloride) is often the most effective method for purification at scale.[11]

Q5: What are the critical safety precautions for handling this compound and its synthesis at scale?

This compound and its related reagents are hazardous.[12] Piperidine itself is flammable, corrosive, and toxic.[13][14][15] When scaling up:

  • Engineering Controls: Use a well-ventilated fume hood or a closed-system reactor.[13] All electrical equipment must be explosion-proof, and non-sparking tools should be used.[14]

  • Personal Protective Equipment (PPE): Wear flame-retardant clothing, chemical-resistant gloves (e.g., elbow-length PVC), and full face protection.[16]

  • Hydrogenation Safety: Hydrogenation reactions are exothermic and can lead to thermal runaway.[3] Ensure adequate cooling capacity and pressure-rated equipment. Always purge vessels with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

In-Depth Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the scale-up of this compound synthesis, structured in a question-and-answer format.

Issue 1: Low Yield & Incomplete Conversion

Q: My hydrogenation reaction stops at the tetrahydropyridine intermediate or shows very low conversion. What steps should I take?

A: This is a classic problem of low catalyst activity or insufficient driving force for the reaction.

  • Causality: The aromaticity of the pyridine ring requires potent catalytic conditions to achieve full reduction. Incomplete conversion often results in a mixture containing the partially hydrogenated tetrahydropyridine byproduct.[1] The reaction can also be stalled by catalyst poisoning, as previously mentioned in the FAQs.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low reaction conversion.

  • Solutions & Protocols:

    • Verify Starting Material Purity: Impurities are a primary cause of catalyst inhibition.[17] Analyze your 2-aminopyridine feedstock by GC-MS or NMR for potential poisons. If purity is suspect, recrystallize the material or pass a solution of it through a plug of activated charcoal or alumina.

    • Increase Hydrogen Pressure: For stubborn heteroaromatic reductions, increasing hydrogen pressure (e.g., from 50 psi to 600 psi or higher) can provide the necessary thermodynamic driving force to complete the reaction.[7]

    • Optimize Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions or ligand degradation in asymmetric variants.[7] Perform a temperature screen (e.g., 25°C to 80°C) to find the optimal balance.

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) can compensate for partial deactivation.[4]

Issue 2: Catalyst Deactivation & Inhibition

Q: My catalyst appears to die during the reaction, especially when using a new batch of substrate. How can I diagnose and prevent this?

A: This strongly points to catalyst poisoning. Nitrogen-containing compounds can be challenging substrates, and heteroaromatic starting materials often contain catalyst-deactivating impurities.[4][7]

  • Causality: The metal centers in common hydrogenation catalysts (Pd, Pt, Rh, Ir, Ru) are soft Lewis acids. They have a high affinity for soft Lewis bases like sulfur and phosphorus compounds, which can be present in the starting materials. This binding is often irreversible and blocks the active sites required for hydrogenation.[4]

  • Diagnostic Decision Tree:

    Caption: Decision tree for diagnosing catalyst deactivation.

  • Solutions & Protocols:

    • Implement Rigorous Input Control: Do not assume the purity of commercially supplied starting materials. Establish a strict quality control protocol for all incoming reagents and solvents.[17]

    • Select a Robust Catalyst: Some catalyst systems exhibit higher tolerance to poisons. For example, certain rhodium or ruthenium complexes may be more robust than palladium-based ones for specific substrates.[4]

    • Catalyst Regeneration (for heterogeneous catalysts): For catalysts deactivated by carbon deposition ("coking"), a regeneration procedure may be possible. This typically involves a controlled oxidation to burn off carbon deposits.[8] A general procedure for a carbon-supported catalyst is:

      • Wash the catalyst with the reaction solvent to remove adsorbed organics.

      • Dry the catalyst under vacuum.

      • Heat the catalyst in a controlled flow of dilute air (e.g., 2-5% O₂ in N₂) at a temperature sufficient to burn off coke (e.g., 200-400°C), ramping the temperature slowly to avoid sintering.[8]

      • Note: This process is often specific to the catalyst and deactivation mode and should be developed carefully. Poisoning by elements like sulfur is generally irreversible.[8]

Issue 3: Challenges in Product Isolation and Purification

Q: My product, this compound, is difficult to isolate. I'm experiencing low recovery after work-up, and it's often contaminated with salts or unreacted starting material.

A: this compound is a relatively polar, water-soluble, and basic compound, which complicates standard extraction and purification procedures.

  • Causality: The presence of two amine groups makes the molecule highly basic and prone to forming salts. Its polarity leads to high solubility in aqueous and protic solvents, making extraction into non-polar organic solvents inefficient.

  • Process Flow for Purification:

    Caption: Recommended work-up and purification flow for this compound.

  • Solutions & Protocols:

    • Salt Formation and Crystallization: The most reliable way to purify this compound at scale is through the crystallization of a salt. The hydrochloride salt is commonly used.[11]

      • Protocol: After an initial extraction to remove non-basic impurities, dissolve the crude free-base in a suitable solvent like isopropanol (IPA) or ethyl acetate. Slowly add a solution of HCl in IPA or bubble dry HCl gas through the solution until precipitation is complete. The resulting salt can be isolated by filtration and washed with a non-polar solvent like hexane or diethyl ether to remove residual impurities.

    • Optimize Extraction pH: When performing a basic extraction of the free-base from an aqueous solution, ensure the pH is sufficiently high (pH > 12) to fully deprotonate the diamine and maximize its partition into the organic phase.

    • Solvent Selection: Use more polar organic solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for extraction, as they are more effective at solvating the free base than hydrocarbons.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-Boc-2-aminopyridinium Salt

This protocol is a representative method for producing chiral this compound derivatives, adapted from principles described in the literature.[7][18]

  • Catalyst Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a pressure-rated vessel with [{Ir(cod)Cl}₂] (0.005 mol%) and a suitable chiral ligand, such as (R)-SynPhos (0.011 mol%). Add degassed dichloromethane (DCM) and stir for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate vessel, dissolve the N-Boc-2-aminopyridinium tetrafluoroborate salt (1.0 equiv) in degassed DCM.

  • Hydrogenation: Transfer the substrate solution to the autoclave containing the catalyst. Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas.

  • Pressurize: Pressurize the reactor to 600 psi with hydrogen.

  • Reaction: Stir the reaction mixture at 30°C. Monitor the reaction progress by taking samples periodically and analyzing by HPLC for conversion and enantiomeric excess (ee).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. Proceed with the purification workflow as described in Issue 3 .

Protocol 2: Purification via Diastereomeric Salt Resolution

This method is an alternative to asymmetric catalysis for obtaining enantiomerically pure product.[19]

  • Salt Formation: Dissolve racemic this compound (1.0 equiv) in a suitable solvent such as ethanol. In a separate flask, dissolve an enantiomerically pure resolving agent, like (R)-mandelic acid or a chiral phosphoric acid (0.5 - 1.0 equiv), in the same solvent.[19]

  • Crystallization: Slowly add the resolving agent solution to the amine solution. Stir and allow the diastereomeric salt to crystallize, potentially with slow cooling to 0°C to maximize yield.

  • Isolation: Filter the solid salt and wash with a small amount of cold solvent. The solid will be enriched in one diastereomer. The mother liquor will be enriched in the other.

  • Enrichment: The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in water and basify with a strong base (e.g., 2M NaOH) to pH > 12. Extract the liberated free amine into an organic solvent (e.g., DCM). Dry the organic layers, filter, and concentrate to yield the enantiomerically enriched this compound.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Determining the Enantiomeric Excess of 2-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is a cornerstone of chiral synthesis and quality control. 2-Aminopiperidine, a key chiral building block for numerous pharmaceutical compounds, demands robust and accurate analytical methods to ensure the stereochemical integrity of final active pharmaceutical ingredients (APIs). An incorrect enantiomeric ratio can lead to significant differences in pharmacological activity, efficacy, and toxicity.

This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to help you select the most fitting method for your laboratory's specific needs, whether for high-throughput screening, routine quality control, or in-depth structural confirmation.

Core Analytical Methodologies: A Head-to-Head Comparison

The determination of enantiomeric excess for this compound primarily relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method leverages a different scientific principle to differentiate the enantiomers, and the optimal choice depends on factors like sample volatility, required sensitivity, available equipment, and the need for derivatization.

MethodPrincipleTypical ThroughputSensitivityKey AdvantageKey Disadvantage
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)MediumHighBroad applicability, direct analysis often possibleHigher cost of chiral columns, method development can be lengthy
Chiral GC Differential interaction of volatile derivatives with a CSPHighVery HighExcellent resolution and speedRequires derivatization to increase volatility, risk of thermal degradation
Chiral NMR Formation of diastereomers with distinct NMR signalsLow to MediumLowRapid, non-separative, provides structural informationRequires chiral derivatizing/solvating agents, lower sensitivity

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations.[1][2] The method's power lies in the use of a Chiral Stationary Phase (CSP) that creates a transient, diastereomeric association with the analyte enantiomers. Because these associations have different energies, one enantiomer is retained longer on the column, resulting in separation.

Causality of Method Choice: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a broad range of chiral compounds, including amines like this compound, due to their complex three-dimensional structures offering multiple interaction points (e.g., hydrogen bonding, dipole-dipole, and steric interactions).[1][2] However, this compound lacks a strong UV chromophore, which is essential for sensitive detection. Therefore, a pre-column derivatization step is often necessary to attach a chromophoric group, enhancing detection sensitivity.[3][4][5]

Experimental Protocol: Derivatized Chiral HPLC

This protocol details a validated method using pre-column derivatization with p-toluenesulfonyl chloride (TsCl) to improve UV detection.[4]

A. Derivatization:

  • Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable organic solvent (e.g., dichloromethane).

  • Add 1.2 equivalents of a base (e.g., triethylamine).

  • Add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for completion.

  • Quench the reaction with water and extract the tosylated derivative with an organic solvent. Dry and concentrate the organic phase.

B. HPLC Conditions:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.[4]

  • Mobile Phase: 0.1% Diethylamine in Ethanol.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 25 °C.

  • Detection: UV at 228 nm.[4]

  • Injection Volume: 10 µL.

C. Data Analysis:

  • Inject a solution of the derivatized racemic this compound to determine the retention times (t_R1_ and t_R2_) of the two enantiomers.

  • Inject the derivatized sample.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

Performance Data (Representative)
ParameterValue
Retention Time (Enantiomer 1)~8.5 min
Retention Time (Enantiomer 2)~11.2 min
Resolution (Rs)> 4.0[4]
Limit of Detection (LOD)~0.05% of the major enantiomer

Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile, chiral GC offers unparalleled resolution and speed.[1] this compound itself is not sufficiently volatile for GC analysis. Therefore, derivatization is a mandatory step, not only to increase volatility but also to improve interactions with the chiral stationary phase.

Causality of Method Choice: The derivatization step is critical. A common approach is acylation, for instance, with trifluoroacetic anhydride (TFAA). This reaction converts the primary and secondary amine groups into trifluoroacetyl amides, which are much more volatile and thermally stable. The separation is then performed on a CSP, often one based on cyclodextrin derivatives, which have chiral cavities that enable enantioselective interactions.[1][6]

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Analyte This compound Sample Deriv Derivatization (e.g., with TFAA) Analyte->Deriv Increase Volatility Inject Injection Deriv->Inject Separation Chiral GC Column (e.g., Cyclodextrin-based) Inject->Separation Detect FID Detection Separation->Detect Data Data Analysis (Peak Integration) Detect->Data Chromatogram NMR_Principle Enantiomers (R)-Amine & (S)-Amine (Spectrally Indistinguishable) CDA + Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid) Enantiomers->CDA Diastereomers (R,R)-Amide & (S,R)-Amide (Diastereomers) CDA->Diastereomers NMR NMR Spectrum (Distinct, Integratable Signals) Diastereomers->NMR

References

A Comparative Guide to Chiral Amines in Asymmetric Catalysis: 2-Aminopiperidine and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Asymmetric organocatalysis, a field that has burgeoned over the past two decades, offers a powerful alternative to traditional metal-based catalysts. Within this domain, chiral amines have emerged as a versatile and privileged class of catalysts, capable of facilitating a wide array of stereoselective transformations. This guide provides a comparative analysis of 2-aminopiperidine and other prominent chiral amines, including proline derivatives and Cinchona alkaloids, in key asymmetric reactions. By examining their performance through supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed catalyst selections for their synthetic endeavors.

The Central Role of Chiral Amines in Asymmetric Catalysis

Chiral amines are instrumental in asymmetric synthesis, primarily operating through two key mechanistic pathways: enamine and iminium ion catalysis.[1] In enamine catalysis, a chiral secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, with the chiral environment of the catalyst directing the stereochemical outcome of the bond formation. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.[1] Conversely, in iminium ion catalysis, the chiral amine condenses with an α,β-unsaturated carbonyl compound to generate an electrophilic iminium ion, which then reacts with a nucleophile.[1] The facial selectivity of the nucleophilic attack is controlled by the steric and electronic properties of the chiral catalyst.

This dualistic reactivity profile allows chiral amines to catalyze a broad spectrum of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions, including Aldol, Michael, and Mannich reactions, which are cornerstones of synthetic organic chemistry.

Performance Comparison in Key Asymmetric Reactions

The efficacy of a chiral amine catalyst is contingent upon numerous factors, including the nature of the substrates, reaction conditions, and the specific architecture of the catalyst itself. Here, we compare the performance of this compound derivatives and other leading chiral amines in three pivotal asymmetric transformations.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.[2] Proline and its derivatives have been extensively studied and have proven to be highly effective catalysts for this transformation.[2]

CatalystDonorAcceptorSolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
L-Proline Cyclohexanone4-NitrobenzaldehydeDMSO49999:196
(S)-Diphenylprolinol silyl ether Cyclohexanone4-NitrobenzaldehydeToluene29895:5>99
Chiral Diamide (IVa) [3]Cyclohexanonep-NitrobenzaldehydeWater-High--
Amino Acylguanidine (3b) [4]Hydroxyacetonep-NitrobenzaldehydeTHF-Low-72
Amino Acylguanidine (3e) [4]Hydroxyacetonep-NitrobenzaldehydeTHF-31(anti-selective)62 (anti)

Data for L-Proline and (S)-Diphenylprolinol silyl ether are representative values from the literature. Data for Chiral Diamide (IVa) is qualitative as presented in the source.[3] Data for Amino Acylguanidines are from initial screening.[4]

Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone for the enantioselective formation of carbon-carbon bonds in a conjugate fashion.[5] This reaction is crucial for the synthesis of a wide range of chiral compounds.

CatalystDonorAcceptorSolventAdditiveYield (%)dr (syn:anti)ee (%)
L-Proline-based CIL (2f) [5]Cyclohexanonetrans-NitrostyreneEthanol---up to 97
Thiourea-Amine [6]1,3-DicarbonylNitroolefins--High-High
(1R,2R)-Diaminocyclohexane-derived Thiourea [6]NitroalkanesN-Boc Imines--High-High
erythro-11-aminomefloquine [7]NitromethaneCyclohexanone-Carboxylic Acid--up to 93.5

Data for L-Proline-based CILs (Chiral Ionic Liquids) and Thiourea-Amine catalysts are representative values from the literature.[5][6] Data for erythro-11-aminomefloquine is from a specific study.[7]

Thiourea-based chiral amine catalysts have demonstrated exceptional performance in Michael additions, activating the electrophile through hydrogen bonding.[6] Chiral vicinal diamines, such as derivatives of mefloquine, have also been shown to be effective catalysts, highlighting the potential of diamine scaffolds in this transformation.[7] The development of chiral ionic liquids based on L-proline has also provided highly effective and recyclable catalysts for the asymmetric Michael addition.[5]

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for the synthesis of nitrogen-containing molecules.[8]

CatalystNucleophileElectrophile (Imine)SolventYield (%)dree (%)
Cinchona Alkaloid-derived Thiourea (Q-1d) [8]MalonatesN-Boc Aryl and Alkyl IminesDichloromethaneGood-High
Cinchonine [9]Dicarbonyl Compoundsα-Amido Sulfones-Good1:1 to >95:5High
Chiral N,N'-dioxide-Ni(II) Complex [10]β-Keto Esters/Amides1,3,5-Triaryl-1,3,5-triazinanes-up to 99-up to 99

Data is representative of the catalyst class from the cited literature.[8][9][10]

Cinchona alkaloids and their derivatives are particularly well-suited for catalyzing the asymmetric Mannich reaction, often providing high yields and excellent enantioselectivities.[8][9] The bifunctional nature of many Cinchona-derived catalysts, possessing both a Lewis basic amine and a hydrogen-bond donating group, allows for the simultaneous activation of both the nucleophile and the electrophile.[8]

Mechanistic Considerations and Catalyst Design

The stereochemical outcome of a chiral amine-catalyzed reaction is dictated by the transition state geometry, which is influenced by the catalyst's structure.

Proline and its Derivatives: The Role of the Carboxylic Acid and Amide Modifications

In proline-catalyzed reactions, the carboxylic acid group plays a crucial role in activating the electrophile through hydrogen bonding and orienting it for a stereoselective attack by the enamine.[2] Prolinamides and prolinethioamides, where the carboxylic acid is replaced by an amide or thioamide group, have been developed to fine-tune the catalyst's properties. The acidity of the N-H proton in these derivatives can influence their catalytic activity and selectivity.[3]

Proline_Catalysis_Mechanism Proline Proline Catalyst Enamine Chiral Enamine (Nucleophile) Proline->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine TS Stereodetermining Transition State Enamine->TS Aldehyde Aldehyde (Electrophile) Aldehyde->TS Iminium Iminium Adduct TS->Iminium Product β-Hydroxy Ketone (Product) Iminium->Product Product->Proline releases Bifunctional_Catalysis Catalyst Bifunctional Chiral Catalyst (e.g., Thiourea-Amine) Activated_Complex Ternary Complex (Activated) Catalyst->Activated_Complex H-bonds to Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Activated_Complex Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Activated_Complex Activated by Lewis Base Product Chiral Adduct Activated_Complex->Product Stereoselective C-C Bond Formation Experimental_Workflow Start Start Setup Reaction Setup: - Catalyst - Reactants - Solvent Start->Setup Reaction Stir at specified temperature and time Setup->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Extract Monitor->Workup Complete Purify Column Chromatography Workup->Purify Analyze Characterization: - NMR (dr) - Chiral HPLC (ee) Purify->Analyze End End Analyze->End

References

A Comparative Guide to the Biological Activity of 2-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Its conformational flexibility and the presence of a basic nitrogen atom allow for diverse chemical modifications, leading to derivatives with potent anticancer, antimicrobial, and neuroprotective properties. This guide provides a comparative analysis of the biological activities of various this compound and related piperidine derivatives, supported by experimental data, to assist researchers and drug development professionals in this dynamic field.

Anticancer Activity: Targeting Proliferation and Survival

Several this compound and related derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the disruption of key signaling pathways that regulate cell growth and survival, as well as the induction of programmed cell death (apoptosis).

Comparative Cytotoxicity of Piperidine Derivatives

The in vitro cytotoxic activity of various piperidine derivatives has been evaluated using cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast Adenocarcinoma1.5[1]
MDA-MB-231Breast Adenocarcinoma3.2[1]
Compound 17a PC3Prostate CancerNot specified (concentration-dependent inhibition)[2][3]
Compound 16 U251Glioma28.3[1]
MCF7Breast Adenocarcinoma31.8[1]
2,4-diaminopyrimidine derivative 9k A549Lung Carcinoma2.14[4]
HCT-116Colorectal Carcinoma3.59[4]
PC-3Prostate Cancer5.52[4]
MCF-7Breast Adenocarcinoma3.69[4]
2,4-diaminopyrimidine derivative 13f A549Lung Carcinoma1.98[4]
HCT-116Colorectal Carcinoma2.78[4]
PC-3Prostate Cancer4.27[4]
MCF-7Breast Adenocarcinoma4.01[4]
Indolin-2-one derivative 10g MCF-7Breast Adenocarcinoma0.74[5]
Indolin-2-one derivative 5b MCF-7Breast Adenocarcinoma0.99[5]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A significant number of piperidine-containing compounds exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7][8] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[9] 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a key component of this pathway.[10] By inhibiting Akt, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the point of intervention for this compound-based inhibitors.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Cancer cell lines

  • Culture medium

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial Pathogens

This compound and related heterocyclic structures have shown promise as antimicrobial agents against a variety of bacterial strains, including those with resistance to conventional antibiotics.

Comparative Antimicrobial Activity of Piperidine and Aminopyridine Derivatives

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

DerivativeBacterial StrainMIC (µg/mL)Reference
2-Aminopyridine derivative 2c Staphylococcus aureus39[11]
Bacillus subtilis39[11]
Piperidine derivative 6 Bacillus cereus< 1.5[12]
Escherichia coli< 1.5[12]
Staphylococcus aureus< 1.5[12]
1-(quinolin-3-yl) pyrrolidin-2-ol (P7) Escherichia coliNot specified (Max zone of inhibition 28 mm)
Klebsiella pneumoniaeNot specified (Max zone of inhibition 23 mm)
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds (this compound derivatives)

  • 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum concentration.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of This compound Derivatives Start->Prepare_Compounds Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate 96-Well Plates Prepare_Compounds->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Derivatives of this compound are being investigated for their potential to treat neurodegenerative disorders like Alzheimer's disease.[13][14] Their neuroprotective mechanisms are multifaceted, including the inhibition of beta-amyloid (Aβ) aggregation and the modulation of key enzymes involved in neurotransmission.[15][16][17]

Comparative Neuroprotective Activity of Piperidine Derivatives

The neuroprotective potential of these compounds is often assessed by their ability to inhibit Aβ aggregation and their inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.

DerivativeActivityIC50 / % InhibitionReference
4-Aminopiperidine derivative 9 Cognition Enhancement (in vivo)Active at 0.01 mg/kg[14]
Benzamide derivative 5d Acetylcholinesterase InhibitionIC50 = 13 nM[13]
Indanone hybrid 4 Neuroprotection (in vivo)Reduced infarct volume to 18.45% at 40 mg/kg[18]
Mechanism of Action: Inhibition of Beta-Amyloid Aggregation

The accumulation of Aβ plaques is a hallmark of Alzheimer's disease.[15] Some piperidine derivatives have been shown to interfere with the self-aggregation of Aβ peptides, thereby potentially preventing the formation of neurotoxic plaques.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.

Materials:

  • Aβ peptide (e.g., Aβ1-42)

  • Thioflavin T (ThT) stock solution

  • Phosphate buffer (pH 7.4)

  • 96-well black plates with a clear bottom

  • Test compounds (this compound derivatives)

  • Plate reader with fluorescence detection

Procedure:

  • Aβ Preparation: Prepare a solution of Aβ peptide in an appropriate solvent and dilute it in phosphate buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, mix the Aβ solution with the test compounds at various concentrations and the ThT solution.

  • Incubation: Incubate the plate at 37°C, with or without shaking, to induce Aβ aggregation.

  • Fluorescence Measurement: Monitor the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves and determine the extent of inhibition by the test compounds.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and neurodegeneration. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new drugs based on this promising chemical entity. Further exploration of structure-activity relationships and mechanistic studies will undoubtedly unlock the full therapeutic potential of this compound derivatives.

References

A Comparative Guide to the Spectroscopic Characterization of Novel 2-Aminopiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique combination of a chiral center, a basic nitrogen atom, and a conformationally flexible six-membered ring presents distinct challenges for unambiguous structural characterization. This guide provides a comprehensive comparison of essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single Crystal X-ray Diffraction—for the robust characterization of novel this compound derivatives. Authored from the perspective of a seasoned application scientist, this document emphasizes not only the "what" but the "why" of methodological choices, offering field-proven insights and detailed protocols to ensure data integrity and confidence in structural assignments for researchers, scientists, and drug development professionals.

The Unique Structural Challenges of 2-Aminopiperidines

Before delving into the techniques, it is crucial to understand the inherent molecular complexities of the this compound moiety that guide our analytical strategy.

  • Chirality and Stereoisomerism: The C2 position is a stereocenter, meaning most derivatives are chiral. Synthesis can often lead to racemic mixtures or diastereomers if other stereocenters are present. Differentiating these isomers is paramount, as biological activity is often stereospecific.

  • Conformational Isomerism: The piperidine ring exists predominantly in a chair conformation. Substituents can adopt either an axial or equatorial position, leading to conformational isomers that can interconvert. The position of the amino group at C2 significantly influences this equilibrium.

  • Proton Lability: The protons on the two nitrogen atoms (the endocyclic secondary amine and the exocyclic primary amine) are labile and can undergo rapid exchange, which can complicate NMR analysis, particularly in protic solvents.

A multi-faceted analytical approach is therefore not just recommended but necessary for the complete and accurate characterization of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful tool for determining the precise connectivity and relative stereochemistry of organic molecules. For this compound compounds, a suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.

¹H and ¹³C NMR: The Initial Blueprint
  • ¹H NMR Expertise: The proton NMR provides the first detailed look at the molecule's electronic environment. Key diagnostic signals include the proton at C2 (the stereocenter), which is coupled to adjacent protons at C3 and the endocyclic N-H. The coupling constants (J-values) between protons on the piperidine ring are invaluable for deducing the chair conformation and the relative orientation (axial/equatorial) of substituents.

  • ¹³C NMR Expertise: The carbon NMR confirms the number of unique carbon environments in the molecule. The chemical shift of C2 is particularly informative, appearing in a distinct region due to the attached nitrogen atom.

2D NMR (COSY, HSQC, HMBC): Assembling the Molecular Puzzle

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the entire spin system of the piperidine ring and any substituents. It is indispensable for assigning protons in the often-crowded aliphatic region of the spectrum.[1][2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom it is directly attached to.[1][3][4][5] This provides an unambiguous link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds.[1][3][5] This is critical for connecting different fragments of the molecule, such as linking a substituent to the specific carbon on the piperidine ring to which it is attached.

Comparative NMR Data Summary

The following table provides expected chemical shift ranges for a generic this compound structure. Actual values will vary based on substitution and solvent.

Atom Technique Expected Chemical Shift (ppm) Key Insights
H2 (CH-NH₂)¹H NMR2.5 - 3.5Position and multiplicity are diagnostic for substitution and conformation.
Ring CH₂¹H NMR1.2 - 2.0 (equatorial), 2.5 - 3.0 (axial)Crowded region; requires 2D NMR for definitive assignment.
N1-H¹H NMRVariable, often broadChemical shift and broadening are solvent/concentration dependent.
N2-H₂¹H NMRVariable, often broadMay exchange with solvent protons.
C2 (CH-NH₂)¹³C NMR50 - 60Key carbon at the stereocenter.
Ring CH₂¹³C NMR20 - 50Specific shifts depend on substitution pattern.
Experimental Protocol: High-Quality NMR Sample Preparation

A high-quality spectrum is contingent on meticulous sample preparation. This protocol is designed to be self-validating by minimizing common sources of error.

  • Sample Weighing: Accurately weigh 5-10 mg of the novel this compound compound for ¹H NMR, or 20-30 mg for ¹³C and 2D NMR experiments.[6][7][8]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d is a common choice, but DMSO-d₆ can be useful for better observation of N-H protons.[6][9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[7][10]

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a high-quality, clean 5 mm NMR tube.[6][7][9] Solid particles will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[7][9]

  • Acquisition: Acquire spectra on a spectrometer of 400 MHz or higher. Ensure the probe is properly tuned for both the ¹H and ¹³C channels before starting 2D experiments.[1]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, through fragmentation analysis, provides corroborating evidence for its structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Trustworthiness: The primary goal here is to obtain an accurate mass measurement of the molecular ion. Electrospray ionization (ESI) is a "soft" ionization technique ideal for these compounds, as it typically produces an abundant protonated molecule, [M+H]⁺, with minimal fragmentation.[11] The key is high resolution. An Orbitrap or TOF analyzer can provide mass accuracy within 5 ppm, allowing for the unambiguous determination of the elemental formula, a critical piece of data for a novel compound.[12][13]

Tandem MS (MS/MS): Probing Connectivity

Expertise & Trustworthiness: In a tandem MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. For 2-aminopiperidines, characteristic fragmentation pathways include:

  • Alpha-cleavage: The most common fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen, which is a highly favorable process.[14][15]

  • Loss of Ammonia: The amino group can be lost as a neutral ammonia molecule (NH₃).

  • Ring Opening/Cleavage: The piperidine ring itself can fragment, often initiated by cleavage adjacent to the endocyclic nitrogen.[16][17]

Studying these fragmentation patterns can help confirm the position of substituents on the ring.[18][19]

Table: Common Fragmentation Patterns for 2-Aminopiperidines (Positive ESI Mode)
Parent Ion Fragmentation Pathway Resulting Fragment Significance
[M+H]⁺α-cleavage at C2-C3[M+H - Alkyl]⁺Confirms substitution pattern on the ring.
[M+H]⁺Loss of ammonia[M+H - 17]⁺Indicates the presence of a primary amino group.
[M+H]⁺Ring cleavageVariousProvides a fingerprint characteristic of the piperidine core.
Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Before analysis, ensure the mass spectrometer is calibrated using a known standard to guarantee high mass accuracy. This is a critical self-validating step.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500 Da).

  • MS/MS Acquisition: If necessary, perform a product ion scan on the isolated [M+H]⁺ ion to obtain the fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Check

FT-IR spectroscopy is a quick and simple method to verify the presence of key functional groups.[20] While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary technique.

Expertise & Trustworthiness: For 2-aminopiperidines, the IR spectrum provides clear, diagnostic absorption bands. The presence of both N-H and C-H stretches, and the absence of other key functional groups (like a carbonyl C=O), can rapidly confirm the gross structure of the molecule.

Table: Key FT-IR Frequencies for this compound Compounds
Vibrational Mode Frequency Range (cm⁻¹) Appearance
N-H Stretch (Amine)3300 - 3500Medium to strong, often two bands for -NH₂
C-H Stretch (Aliphatic)2850 - 3000Strong
N-H Bend (Amine)1590 - 1650Medium, can be broad
C-N Stretch1020 - 1250Medium to weak

Data compiled from general knowledge and sources.[21][22][23][24][25]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.[11][26] Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Single Crystal X-ray Diffraction: The Definitive 3D Structure

When the absolute stereochemistry must be determined unambiguously, or when NMR data is inconclusive, single-crystal X-ray diffraction is the gold standard.[27][28][29]

Expertise & Trustworthiness: This technique provides a precise three-dimensional map of the atoms in a molecule, including bond lengths, bond angles, and, crucially, the absolute configuration of all stereocenters.[27][28][30] The primary challenge is not the analysis itself, but obtaining a high-quality single crystal suitable for diffraction.[30][31] For chiral molecules, the analysis of anomalous dispersion effects allows for the determination of the absolute structure.[29][32][33]

Comparison of Techniques for Stereochemistry
Technique Information Provided Pros Cons
NMR (with chiral derivatizing agents) Relative & sometimes Absolute StereochemistrySolution-phase, uses standard equipmentCan be complex, requires derivatization
Vibrational Circular Dichroism (VCD) Absolute StereochemistrySolution-phase, non-destructiveRequires specialized equipment and computational support[34]
X-ray Crystallography Absolute Stereochemistry, 3D structureUnambiguous, definitive "picture"Requires a high-quality single crystal, which can be difficult or impossible to grow[31]
Experimental Protocol: General Guide to Crystal Mounting
  • Crystal Selection: Under a microscope, select a well-formed, single crystal (typically 0.1-0.3 mm in size) that is free of cracks or defects.[31]

  • Mounting: Carefully pick up the crystal using a cryo-loop or a glass fiber coated with a minimal amount of cryo-protectant oil or epoxy.[27]

  • Centering: Mount the fiber on a goniometer head and place it on the diffractometer. Carefully center the crystal in the path of the X-ray beam.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and diffraction data is collected as the crystal is rotated.[27]

An Integrated Workflow for Characterization

No single technique is sufficient. A logical, integrated workflow ensures efficient and complete characterization. The following diagram illustrates a best-practice approach.

G cluster_start Initial Synthesis & Purification cluster_screening Rapid Screening cluster_elucidation Detailed Structural Elucidation cluster_confirmation Absolute Configuration cluster_end Final Confirmation start Novel this compound Compound Synthesized lcms LC-MS (Purity & Mass Check) start->lcms Is purity >95%? ftir FT-IR (Functional Group ID) lcms->ftir Correct mass? nmr_1d 1D NMR (¹H, ¹³C) (Basic Structure) ftir->nmr_1d Expected FGs? nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity & Relative Stereochem.) nmr_1d->nmr_2d Consistent signals? hrms HRMS (Elemental Formula) nmr_2d->hrms Structure plausible? xray X-ray Crystallography (Definitive 3D Structure) hrms->xray Absolute stereochemistry required? final Fully Characterized Novel Compound hrms->final Stereochemistry not required or known xray->final

Caption: Integrated workflow for the characterization of novel this compound compounds.

Conclusion: An Integrated Approach to Confidence in Characterization

The robust characterization of novel this compound compounds is a non-trivial task that demands a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy serves as the foundation for determining the carbon skeleton and relative stereochemistry, it must be complemented by mass spectrometry for unambiguous molecular formula determination and FT-IR for rapid functional group confirmation. For the definitive assignment of absolute stereochemistry, single-crystal X-ray diffraction remains the unparalleled gold standard. By following an integrated and logical workflow, researchers can navigate the inherent structural complexities of this important chemical scaffold, ensuring the generation of reliable, high-integrity data essential for advancing drug discovery and development.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Aminopiperidine: A Comparative Analysis of HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Aminopiperidine (C₅H₁₂N₂) is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its primary amine and cyclic structure contribute to its utility, but also introduce specific analytical challenges. Ensuring its chemical and chiral purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yield, and potentially genotoxic byproducts in the final drug substance.

This guide provides an in-depth, comparative analysis of two instrumental pillars of purity assessment—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will move beyond procedural lists to explore the fundamental principles dictating the choice of method, detailing field-proven protocols and offering a transparent comparison of their performance for the specific task of analyzing this compound. This document is intended for researchers, analytical chemists, and process development scientists who require robust and reliable methods for purity verification.

The Analytical Challenge: Physicochemical Properties of this compound

Understanding the molecule is the first step to a sound analytical method. This compound presents a classic challenge for chromatographers:

  • High Polarity: The presence of two amine functionalities makes the molecule highly polar and water-soluble.[1][2]

  • Low Volatility: Strong intermolecular hydrogen bonding results in a relatively high boiling point, complicating direct analysis by GC.[3][4]

  • Lack of a Strong Chromophore: The saturated aliphatic structure means it does not absorb ultraviolet (UV) light strongly, necessitating either derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering (ELSD).

  • Basic Nature: As an amine, it is basic and prone to strong, undesirable interactions with acidic silanol groups present on traditional silica-based chromatographic columns, leading to poor peak shape (tailing).[5]

These properties dictate that "off-the-shelf" chromatographic methods are unlikely to succeed. Instead, a tailored approach is required for both HPLC and GC to achieve the necessary accuracy, precision, and sensitivity.

High-Performance Liquid Chromatography (HPLC): Mastering the Separation of a Polar Base

HPLC is often the workhorse for purity analysis of non-volatile pharmaceutical compounds.[6] However, the high polarity and basicity of this compound mean that standard reversed-phase (RP) methods on a C18 column will fail, resulting in little to no retention. Two primary strategies can overcome this: Ion-Pair Reversed-Phase Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC). For this guide, we will focus on the more commonly implemented ion-pair approach.

Principle and Rationale: Ion-Pair Reversed-Phase HPLC

The core principle of ion-pair chromatography is to enhance the retention of ionic or highly polar analytes on a non-polar stationary phase.[7][8] This is achieved by adding an "ion-pairing reagent" to the mobile phase.

  • Mechanism: For a basic analyte like protonated this compound (R-NH₃⁺), an anionic ion-pairing reagent with a hydrophobic alkyl chain (e.g., heptafluorobutyric acid, HFBA) is added. The reagent forms a neutral, hydrophobic ion-pair with the analyte. This complex has a much greater affinity for the non-polar C18 stationary phase, allowing for controlled retention and elution. The choice of HFBA is strategic; its fluorinated chain provides strong pairing and it is volatile, making it compatible with mass spectrometry detectors.

This approach directly addresses the primary challenge of poor retention while simultaneously mitigating peak tailing by effectively "shielding" the analyte from active silanol sites on the column.

Experimental Workflow & Protocol: HPLC

The following protocol is a robust starting point for method development and validation, adhering to principles outlined in pharmacopeial guidelines like USP <621>.[9][10][11]

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Accurately weigh ~10 mg of this compound s2 Dissolve in 10 mL of Mobile Phase A (Creates 1 mg/mL Stock) s1->s2 h2 Inject 10 µL of Sample Solution s2->h2 s3 Prepare Mobile Phases A: 0.1% HFBA in Water B: 0.1% HFBA in Acetonitrile h1 Equilibrate C18 Column (e.g., 250x4.6mm, 5µm) with Initial Conditions s3->h1 h1->h2 h3 Run Gradient Elution Program h2->h3 h4 Detect at low UV (205 nm) or with ELSD/CAD/MS h3->h4 d1 Integrate Chromatogram h4->d1 d2 Perform System Suitability Test (SST) (Tailing Factor, Resolution) d1->d2 d3 Calculate Purity by Area % d2->d3

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of heptafluorobutyric acid (HFBA) to 1000 mL of HPLC-grade water. Mix thoroughly.

    • Mobile Phase B (Organic): Add 1.0 mL of HFBA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a sample diluent consisting of 90% Mobile Phase A and 10% Mobile Phase B.

    • Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 205 nm (for low-level detection) or ELSD/CAD/MS for better sensitivity without a chromophore.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 50 50
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

  • System Suitability and Data Analysis:

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • The USP tailing factor for the main peak should be between 0.8 and 1.5.[12]

    • Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography (GC): A High-Resolution Approach via Derivatization

GC offers exceptional resolving power, making it ideal for separating structurally similar, volatile impurities. The primary obstacle for analyzing this compound is its low volatility and high polarity, which cause poor peak shape and potential thermal degradation in the hot GC inlet.[3][4] The solution is chemical derivatization.

Principle and Rationale: Derivatization for GC Analysis

Derivatization is the process of chemically modifying an analyte to make it suitable for GC analysis.[13] For primary amines like this compound, the goals are to:

  • Increase Volatility: By replacing the active, polar N-H protons with a non-polar, bulky group, we reduce intermolecular hydrogen bonding and lower the boiling point of the analyte.[3]

  • Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column.

  • Enhance Peak Shape: The non-polar derivative has minimal interaction with any active sites in the GC system, resulting in sharp, symmetrical Gaussian peaks.[3]

A common and effective method is acylation , using a reagent like Trifluoroacetic Anhydride (TFAA).[14] TFAA reacts rapidly with both primary and secondary amines to form stable, volatile trifluoroacetyl derivatives. The electron-withdrawing fluorine atoms also make the derivative highly sensitive for detection by an Electron Capture Detector (ECD), though a Flame Ionization Detector (FID) is more common for general purity analysis.

Experimental Workflow & Protocol: GC

The following protocol outlines a standard procedure for the derivatization and GC analysis of this compound.

Workflow Diagram: GC Purity Assessment

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing s1 Dissolve ~5 mg of This compound in 500 µL Ethyl Acetate s2 Add 100 µL of TFAA (Trifluoroacetic Anhydride) s1->s2 s3 Cap vial and heat at 60°C for 20 min s2->s3 s4 Cool to room temp. Sample is ready for injection s3->s4 g2 Inject 1 µL of Derivatized Sample (Split Injection, e.g., 50:1) s4->g2 g1 Equilibrate DB-5 or HP-5 Column g1->g2 g3 Run Oven Temperature Program g2->g3 g4 Detect with Flame Ionization Detector (FID) g3->g4 d1 Integrate Chromatogram g4->d1 d2 Confirm Peak Identification (if using GC-MS) d1->d2 d3 Calculate Purity by Area % d2->d3

Caption: Workflow for GC purity analysis of this compound.

Detailed Protocol:

  • Derivatization Procedure:

    • In a 2 mL GC vial, accurately weigh approximately 5 mg of the synthesized this compound sample.

    • Add 500 µL of a dry, aprotic solvent like ethyl acetate or dichloromethane.

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA). Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

    • Immediately cap the vial tightly with a PTFE-lined cap.

    • Heat the vial in a heating block or oven at 60 °C for 20 minutes.[3]

    • Allow the vial to cool to room temperature before analysis.

  • Chromatographic Conditions:

    • Column: DB-5ms or HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split, 50:1 ratio.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • FID Temperature: 300 °C.

  • Data Analysis:

    • Analyze the derivatized sample. The derivatized this compound will be significantly more retained than the underivatized starting material.

    • Calculate purity by the area percent method, similar to the HPLC procedure. It is crucial to ensure that all potential impurities are also derivatized and elute under the given conditions.

Comparative Guide: HPLC vs. GC for this compound Purity

The choice between HPLC and GC is not about which is "better," but which is more "fit for purpose" based on the specific analytical need, available equipment, and the nature of the expected impurities.

FeatureHPLC (Ion-Pair RP)GC (with Derivatization)Rationale & Expert Insights
Sample Preparation Simple dissolution.Multi-step: dissolution, reagent addition, heating. Higher Complexity. HPLC offers a significant advantage in throughput and simplicity, reducing potential sources of error from sample handling.
Analysis Time ~35 minutes per sample.~20 minutes per sample. Faster Run Time. While the GC run time is shorter, this is offset by the upfront time required for derivatization. For a single sample, HPLC is faster overall. For large batches, GC may be more efficient after the derivatization is complete.
Resolution Good.Excellent. The high efficiency of capillary GC columns often provides superior resolution for separating closely related isomers or impurities compared to standard HPLC.
Sensitivity Moderate with UV. High with MS/ELSD.High with FID. Very high with ECD/MS.FID is a robust, universal detector for hydrocarbons, providing excellent sensitivity for the derivatized amine. GC-MS also offers definitive identification of unknown impurities.
Analyte Integrity Analyzes the compound directly at low temperatures. Low risk. Requires heating and chemical reaction. Potential for artifacts. The derivatization step, while necessary, can sometimes produce byproducts or may not go to completion, potentially complicating the impurity profile. HPLC analyzes the sample in its native state.
Robustness High. Ion-pair methods are well-established and reliable.Moderate. Method performance is highly dependent on the quality and consistency of the derivatization step.HPLC methods are generally considered more rugged for routine quality control environments due to fewer and simpler sample preparation steps.

Conclusion and Recommendations

Both HPLC and GC are powerful and valid techniques for assessing the purity of synthesized this compound, provided the methods are carefully tailored to the molecule's properties.

  • For routine quality control, release testing, and general purity assessment, the HPLC ion-pair reversed-phase method is recommended. Its primary advantages are the simplicity of sample preparation, high robustness, and the analysis of the compound in its native state, which eliminates the risk of derivatization artifacts. This aligns well with the high-throughput needs of a drug development environment.

  • For in-depth impurity profiling, reference standard characterization, or when very high resolution is needed to separate critical isomers, the GC method with derivatization is the superior choice. Its exceptional resolving power is invaluable for challenging separations. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled ability to identify and characterize unknown impurities, which is crucial during process development and troubleshooting.

Ultimately, a comprehensive analytical strategy in a professional drug development setting would employ both. HPLC serves as the primary workhorse for purity determination, while GC-MS is used orthogonally to validate the HPLC method and to perform the critical task of identifying any unknown peaks observed in the HPLC chromatogram. This dual-pronged approach ensures the highest level of confidence in the quality of this critical synthetic intermediate, upholding the rigorous standards of scientific integrity and patient safety. All methods must be validated in accordance with ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[15][16][17]

References

A Comparative Guide to the Reaction Kinetics of 2-Aminopiperidine and Structurally Related Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Constrained Vicinal Diamine

In the landscape of medicinal chemistry and process development, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. The introduction of an amino substituent at the 2-position creates 2-aminopiperidine, a fascinating molecule that merges the structural rigidity of a heterocycle with the rich chemical functionality of a vicinal (1,2-) diamine. This unique arrangement, featuring a primary and a secondary amine in close, constrained proximity, imparts distinct reactivity that sets it apart from simpler cyclic amines and their acyclic counterparts.

Understanding the reaction kinetics of this compound is paramount for researchers designing synthetic routes, developing new catalysts, or predicting metabolic pathways. The rate at which each nitrogen atom reacts is not merely an academic curiosity; it dictates selectivity, yield, and the feasibility of a chemical transformation. This guide provides an in-depth comparison of the kinetic profile of this compound with key structural analogues, offering field-proven insights into the causality behind their differing reactivity. We will delve into the electronic and steric factors that govern their nucleophilicity and provide a robust experimental framework for researchers to conduct their own kinetic investigations.

Comparative Kinetic & Physicochemical Analysis

Direct, side-by-side kinetic data for many amine reactions is sparse in the literature. Therefore, a robust comparison must be built upon fundamental physicochemical properties that govern nucleophilicity. The two most critical parameters are the pKa of the conjugate acid (pKaH) , which reflects the amine's basicity, and Mayr's Nucleophilicity Parameter (N) , a direct, solvent-dependent measure of nucleophilic reactivity.[1][2] A higher pKaH and a higher N value both correlate with increased nucleophilicity.

The table below summarizes these key parameters for this compound and its selected comparators. Where experimental data is unavailable, scientifically sound estimations are provided based on established electronic principles.

Table 1: Comparative Physicochemical and Kinetic Parameters of Selected Amines

CompoundStructurepKa of Conjugate Acid(s)Mayr's Nucleophilicity Parameter (N, in Water)Predicted Relative Acylation Rate
This compound this compoundpKaH₁ ≈ 10.5 (Sec. Amine)pKaH₂ ≈ 6.5 (Pri. Amine) (Estimated)Not Experimentally Determined (Predicted to be lower than Piperidine)Moderate-Fast
Piperidine Piperidine11.12[3]18.1[4]Very Fast
Ethylenediamine EthylenediaminepKaH₁ = 9.92pKaH₂ = 6.85[5]13.28[6][7][8][9]Fast
4-Aminopiperidine 4-AminopiperidinepKaH₁ ≈ 10.8 (Sec. Amine)pKaH₂ ≈ 9.7 (Pri. Amine) (Estimated)Not Experimentally Determined (Predicted to be similar to Piperidine)Fast
Causality Behind Experimental Choices & Reactivity Differences

The data and predictions in Table 1 reveal a fascinating interplay of structural and electronic effects that a researcher must consider when designing experiments.

  • This compound vs. Piperidine: Piperidine is a highly nucleophilic secondary amine, reflected in its high pKaH and N parameter.[4][10] The introduction of an amino group at the C2 position in this compound is predicted to decrease the nucleophilicity of the ring nitrogen . This is due to the electron-withdrawing inductive effect (-I effect) of the adjacent primary amino group, which pulls electron density away from the secondary amine, making its lone pair less available for donation. This effect lowers the pKaH and, consequently, the reaction rate compared to the parent piperidine.

  • This compound vs. Ethylenediamine: Ethylenediamine is the simplest acyclic vicinal diamine.[5] Its flexibility allows the two amino groups to orient themselves to minimize electrostatic repulsion. When the first amine is protonated (pKaH₁ = 9.92), the resulting positive charge significantly lowers the basicity of the second amine (pKaH₂ = 6.85) through a strong inductive effect.[11] In this compound, the cyclic structure locks the N-C-C-N dihedral angle, leading to a fixed distance between the two nitrogen centers. This pre-organization can influence chelation kinetics but also leads to a similar, pronounced difference in the basicity of the two amines. The overall nucleophilicity of the more basic nitrogen in ethylenediamine (N=13.28) is lower than that of piperidine, likely due to the lack of electron-donating alkyl groups attached to the nitrogen.[6][7][8][9]

  • This compound vs. 4-Aminopiperidine: This comparison is crucial as it isolates the effect of substituent position. In 4-aminopiperidine, the amino groups are separated by three carbon atoms. The inductive effect of one group on the other is significantly attenuated by this distance. Consequently, the pKaH of the ring nitrogen is only slightly reduced compared to piperidine, and the pKaH of the primary amino group is much higher than in the 2-isomer. This means that under many reaction conditions, both nitrogen atoms in 4-aminopiperidine are potent nucleophiles , which can lead to challenges in achieving mono-selectivity. In contrast, the significant difference in basicity between the two amines in this compound offers a handle to achieve selective reactions by carefully controlling stoichiometry and pH.

Experimental Protocol: Kinetic Analysis of Amine Acylation via Stopped-Flow UV-Vis Spectrophotometry

To quantitatively determine the rate constants for reactions involving these amines, a stopped-flow apparatus is the instrument of choice.[12][13] Many amine reactions, such as acylation with activated esters or anhydrides, are too fast to be monitored by manual mixing methods.[3] Stopped-flow instruments allow for the rapid mixing of two reactant solutions (in milliseconds) and the immediate monitoring of the reaction progress, typically by UV-Vis absorbance or fluorescence spectroscopy.[14]

This protocol provides a self-validating system for comparing the acylation rates of this compound and its analogues with an acylating agent like acetic anhydride or a chromophoric acylating agent (e.g., p-nitrophenyl acetate), which allows for convenient spectrophotometric monitoring.

Workflow Diagram: Stopped-Flow Kinetic Analysis

G cluster_prep 1. Reagent Preparation cluster_instrument 2. Stopped-Flow Instrument Setup cluster_run 3. Data Acquisition cluster_analysis 4. Kinetic Analysis prep_A Solution A: Amine (e.g., this compound) in buffered solvent (e.g., ACN) load_A Load Syringe A with Solution A prep_A->load_A prep_B Solution B: Acylating Agent (e.g., Acetic Anhydride) in same solvent load_B Load Syringe B with Solution B prep_B->load_B thermostat Thermostat Mixer & Observation Cell (e.g., 25°C) drive Rapidly Drive Syringes thermostat->drive mix Mix Reagents in Mixing Chamber drive->mix flow Flow into Observation Cell mix->flow stop Flow Stops; Trigger Acquisition flow->stop monitor Monitor Absorbance vs. Time at λmax stop->monitor plot Plot Absorbance vs. Time monitor->plot fit Fit Data to Rate Equation (e.g., Pseudo-First-Order) plot->fit k_obs Determine k_obs fit->k_obs k2 Plot k_obs vs. [Amine] to get Second-Order Rate Constant (k₂) k_obs->k2

Caption: Experimental workflow for kinetic analysis using a stopped-flow spectrophotometer.

Step-by-Step Methodology

Objective: To determine the second-order rate constant (k₂) for the acylation of an amine.

Principle: The reaction is run under pseudo-first-order conditions by using a large excess (≥10-fold) of the amine relative to the acylating agent. The rate of reaction is monitored by the appearance of a product or disappearance of a reactant that absorbs in the UV-Vis spectrum. The observed rate constant (k_obs) is determined at several different amine concentrations, and k₂ is calculated from the slope of a plot of k_obs versus amine concentration.

  • Reagent Preparation:

    • Causality: A buffered solvent (e.g., acetonitrile with a non-nucleophilic buffer like HEPES) is crucial to maintain a constant pH, as amine acylation often releases acid, which would otherwise protonate the amine reactant and complicate the kinetics.

    • Prepare a stock solution of the acylating agent (e.g., 1 mM p-nitrophenyl acetate in acetonitrile).

    • Prepare a series of amine solutions in the same buffered solvent at concentrations providing at least a 10-fold excess over the final acylating agent concentration (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM). Note that after 1:1 mixing in the stopped-flow, these concentrations will be halved.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer. Thermostat the sample-handling unit, syringes, and observation cell to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Select an appropriate observation wavelength (λ_max). For the reaction with p-nitrophenyl acetate, monitoring the formation of the p-nitrophenolate product at ~400 nm is ideal.[12]

    • Flush the drive syringes and flow circuit with the buffered solvent to ensure no contaminants are present.

  • Data Acquisition:

    • Load one syringe with the acylating agent solution and the other with one of the amine solutions.

    • Perform several rapid "push" cycles to wash the lines and ensure the observation cell contains the freshly mixed solution.

    • Initiate an acquisition run. The instrument will rapidly inject and mix the two solutions, and data collection (Absorbance vs. Time) will be triggered as the flow stops.

    • Collect data for a duration sufficient to observe the reaction reach completion (typically 5-10 half-lives).

    • Trustworthiness: Repeat each measurement 3-5 times for each amine concentration to ensure reproducibility and calculate an average kinetic trace.

  • Data Analysis:

    • For each averaged kinetic trace, fit the Absorbance vs. Time data to a single exponential function: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t), where A(t) is absorbance at time t, A_0 is initial absorbance, A_f is final absorbance, and k_obs is the observed pseudo-first-order rate constant.

    • Plot the calculated k_obs values (y-axis) against the corresponding initial amine concentrations (x-axis).

    • The data should yield a straight line. The slope of this line is the second-order rate constant, k₂. The y-intercept should be close to zero, corresponding to the rate of reaction without the amine (e.g., hydrolysis), confirming the validity of the kinetic model.

Mechanistic Considerations for this compound

The presence of two distinct nucleophilic centers on this compound introduces mechanistic complexity. The reaction pathway depends on which nitrogen acts as the initial nucleophile.

G cluster_main R_start R-CO-X TS_A Path A (Sec-Amine Attack) R_start->TS_A k_sec (Faster) TS_B Path B (Pri-Amine Attack) R_start->TS_B k_pri (Slower) Amine_start This compound Amine_start->TS_A k_sec (Faster) Amine_start->TS_B k_pri (Slower) Intermediate_A Tetrahedral Intermediate A TS_A->Intermediate_A Product_A N-Acyl-2-aminopiperidine (Major Product) Intermediate_A->Product_A - HX Intermediate_B Tetrahedral Intermediate B TS_B->Intermediate_B Product_B 2-(Acylamino)piperidine (Minor Product) Intermediate_B->Product_B - HX

Caption: Competing pathways for the mono-acylation of this compound.

Based on the higher predicted basicity and lower steric hindrance of the secondary amine's lone pair (which can adopt a pseudo-equatorial position), Path A is expected to be the dominant kinetic pathway , leading to acylation on the ring nitrogen. However, the exact ratio of products can be influenced by the solvent, the nature of the acylating agent, and the temperature, highlighting the importance of careful product analysis in conjunction with kinetic studies.

Conclusion

The kinetic behavior of this compound is a nuanced subject, governed by a delicate balance of inductive effects, steric constraints, and the interplay between its two distinct amino functionalities. While it is a less potent nucleophile than its parent, piperidine, the significant electronic differentiation between its primary and secondary amines provides a powerful tool for achieving selective chemical transformations. By leveraging fundamental principles of physical organic chemistry and employing robust kinetic analysis techniques like stopped-flow spectrophotometry, researchers can unravel the reactivity of this versatile scaffold. This understanding is critical for rationally designing syntheses, predicting reaction outcomes, and ultimately accelerating the development of novel therapeutics and chemical entities.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-aminopiperidine, a crucial reagent in synthetic chemistry and drug development. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge needed for safe and responsible chemical waste management.

Core Principles: Hazard Profile and Chemical Incompatibilities

A foundational understanding of a chemical's hazard profile is the first step in its safe management. This compound and its related compounds are classified as hazardous substances, necessitating careful handling at all stages, from use to disposal.[1][2]

Table 1: Hazard Profile of Aminopiperidines and Related Compounds

Hazard ClassificationDescriptionRationale and Key Considerations
Acute Toxicity Harmful if swallowed, toxic in contact with skin, and may be fatal if inhaled.[1][3][4]The primary routes of exposure present significant risk. All handling and disposal operations must be designed to minimize direct contact, ingestion, and inhalation of vapors.
Corrosivity Causes severe skin burns and serious eye damage.[1][5][6]The corrosive nature of this amine requires the use of robust Personal Protective Equipment (PPE) to prevent irreversible tissue damage. Accidental contact requires immediate and thorough rinsing.[7]
Environmental Hazard Harmful or toxic to aquatic life, with potential for long-lasting effects.[8][9]Direct release into the environment is strictly prohibited. Disposal procedures must ensure waste streams are isolated from all drains and waterways.[8][10]
Flammability Related piperidine compounds are flammable liquids and vapors that can form explosive mixtures with air.[4][5][11]Waste must be stored away from ignition sources such as heat, sparks, or open flames.[5][9] Use of non-sparking tools and explosion-proof equipment may be necessary.[5][11]

Chemical Incompatibilities: The high reactivity of amines dictates strict segregation from other chemical classes. Mixing this compound waste with incompatible materials can lead to violent reactions, gas evolution, or fire.

Do NOT mix this compound waste with:

  • Strong Oxidizing Agents: Can cause a violent, exothermic reaction.[5][7]

  • Acids, Acid Anhydrides, and Acid Chlorides: Leads to a strong neutralization reaction that can generate significant heat and pressure.[5][7]

  • Carbon Dioxide: Can react with some amines.[12]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following minimum PPE is mandatory. This equipment forms a non-negotiable barrier between the researcher and the chemical's hazardous properties.

Table 2: Required Personal Protective Equipment

PPE TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2][7]Protects against splashes that can cause serious, irreversible eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][7]Prevents skin contact, which can lead to severe chemical burns.[3] Contaminated gloves must be disposed of as solid hazardous waste.[7]
Body Protection Standard laboratory coat.[2][7]Protects skin and personal clothing from contamination during handling and transfer of waste.
Respiratory Protection All handling and disposal must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[6][7][8]Minimizes the inhalation of harmful vapors.[3]

The Disposal Workflow: From Generation to Final Disposition

Proper disposal is a systematic process. Each step is designed to ensure safety, containment, and regulatory compliance. The following workflow outlines the lifecycle of this compound waste within the laboratory.

G cluster_0 Step 1: At the Bench cluster_1 Step 2: Segregation cluster_2 Step 3: Containment cluster_3 Step 4: Storage & Disposal A Waste Generation (e.g., reaction quench, contaminated labware) B Segregate Waste by Type A->B Immediate Action C Liquid Waste (Aqueous/Organic Solutions) B->C D Solid Waste (Gloves, Wipes, TLC Plates) B->D E Use Compatible, Sealed Waste Containers C->E F Use Lined, Puncture- Resistant Containers D->F G Label Container with 'Hazardous Waste' & Contents E->G F->G H Store in Designated Satellite Accumulation Area G->H Secure Storage I Arrange Pickup by Licensed Hazardous Waste Disposal Service H->I Final Step

Caption: Disposal workflow for this compound waste.

Step-by-Step Methodologies

1. Waste Segregation and Containerization

  • Principle: The cardinal rule of chemical waste is segregation.[10] Never mix amine waste with other waste streams in the same container to prevent dangerous reactions.

  • Liquid Waste:

    • Designate a specific, compatible waste container (e.g., glass or polyethylene) for this compound liquid waste.

    • Keep aqueous and non-halogenated organic waste streams separate if required by your institution's disposal service.

    • Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.[10]

  • Solid Waste:

    • Collect all contaminated solid materials, such as gloves, paper towels, silica gel, and vials, in a separate, puncture-resistant container lined with a heavy-duty plastic bag.

    • Do not place any free liquids into the solid waste container.

2. Labeling

  • Principle: Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Procedure:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound Waste." List any other chemical constituents and their approximate percentages.

    • Record the date the waste was first added.

    • Include the name of the principal investigator or laboratory group.

3. Temporary Storage

  • Principle: Waste must be stored safely in a designated area pending collection.

  • Procedure:

    • Store sealed waste containers in a designated satellite accumulation area within the lab.

    • This area must be under the control of the laboratory personnel, away from general traffic, and ideally within a ventilated cabinet.

    • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks from the primary container.

4. Final Disposal

  • Principle: The ultimate disposal of hazardous waste must be handled by professionals.

  • Procedure:

    • Do not allow hazardous waste to accumulate beyond your institution's specified time limits or volume caps.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Waste must be disposed of through an approved and licensed waste disposal plant or company.[5][8][13] Never attempt to dispose of this compound waste via the sanitary sewer system.[8][9]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Control Vapors and Ignition Sources: If flammable, remove all sources of ignition.[11] Ensure adequate ventilation to disperse vapors.[9]

  • Contain the Spill: For small spills, create a dike around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[2][5][9] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Absorb and Collect: Once contained, carefully absorb the material. Use spark-proof tools for collection if the compound is flammable.[5] Place the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and the institutional EHS office, regardless of size.[2]

Empty Container Disposal

Empty reagent bottles that held this compound are also considered hazardous waste until properly decontaminated.

  • Decontamination: Under a chemical fume hood, rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.

  • Collect Rinsate: Each rinse must be collected and disposed of as liquid hazardous waste.[14]

  • Deface Label: Completely deface or remove the original label on the empty, rinsed container to prevent misuse.

  • Final Disposal: Dispose of the decontaminated container according to your institution's policy for non-hazardous lab glass or plastic.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, responsibility, and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2-Aminopiperidine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for experimental success, but for our personal safety. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating culture of laboratory safety.

Immediate Safety Briefing: The Critical Hazards

This compound is a corrosive and toxic substance that demands rigorous safety protocols.[1] The primary, immediate risks associated with this compound are severe skin burns and serious eye damage upon contact.[1][2][3] It is also classified as harmful or toxic if swallowed and may cause respiratory irritation.[1][4] Understanding these hazards is the non-negotiable first step in defining the necessary protective measures.

Hazard Assessment: A Deeper Look at this compound

To develop a robust PPE protocol, we must ground our choices in the specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound.

  • Skin Corrosion/Irritation: Classified as Category 1B, meaning it can cause severe skin burns and damage upon contact.[2]

  • Serious Eye Damage/Eye Irritation: It is rated as Category 1, indicating a risk of permanent eye damage.[1][2]

  • Acute Toxicity (Oral): The compound is harmful if swallowed.[1]

  • Specific Target Organ Toxicity (Single Exposure): It may cause respiratory system irritation.[2]

The corrosive nature of this compound dictates that our primary line of defense is preventing any and all direct contact with the body.

The "Head-to-Toe" PPE Protocol for this compound

An effective safety plan begins with engineering controls and is supplemented by carefully selected personal protective equipment.

Foundational Engineering Controls

Before any PPE is even selected, the environment must be engineered for safety.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[2] This is the most critical control for preventing respiratory exposure to its vapors or dusts.

  • Emergency Stations: Ensure that a safety shower and an eyewash station are immediately accessible and tested regularly.[2][5] Their proximity is crucial in the event of an accidental exposure.

Eye and Face Protection

Given the risk of severe and permanent eye damage, standard safety glasses are insufficient.

  • Required: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][6]

  • Recommended for High-Risk Operations: When handling larger quantities or there is a significant risk of splashing, supplement goggles with a full-face shield.[7] Contact lenses should be avoided as they can trap chemicals against the eye.[8]

Skin and Body Protection
  • Gloves: Standard lightweight latex or nitrile gloves are not sufficient for prolonged contact.

    • Selection: Choose compatible, chemical-resistant gloves. While specific breakthrough time data for this compound is not always available, selecting gloves made from materials like butyl rubber or laminate films (such as those used in Silver Shield® gloves) is a conservative and safe approach for handling corrosive amines. Always inspect gloves for any signs of degradation or punctures before use.[5]

    • Technique: Use a double-gloving technique for added protection during high-risk procedures. When finished, remove gloves using a method that avoids touching the outer contaminated surface with bare skin.[8]

  • Laboratory Coat: A standard cotton lab coat is not enough. Wear a flame-retardant and chemical-resistant lab coat or apron.[9] Ensure it has long sleeves and is fully buttoned.

  • Additional Protection: For any task with a risk of significant spillage, wear protective clothing that covers the entire body.[10] Trousers should be worn outside of boots to prevent chemicals from spilling into footwear.[8] Closed-toe shoes are mandatory at all times.

Respiratory Protection

When working within a certified fume hood, additional respiratory protection is typically not required. However, it becomes essential in specific scenarios:

  • Emergency Situations: For spill cleanup or in the event of a ventilation failure, a NIOSH-approved respirator is necessary.[2]

  • Respirator Type: A full-face respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) should be used, depending on the scale of the release.[3] All personnel who might need to use a respirator must be properly fit-tested and trained in its use, in accordance with OSHA standard 29 CFR 1910.134.[6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_assessment Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection start Start: Plan to handle This compound task_risk Assess Task Risk: - Quantity? - Splash/Aerosol Potential? start->task_risk fume_hood Is a certified chemical fume hood available and operational? task_risk->fume_hood Low Risk (Small quantity, no splash) face_shield Add Full Face Shield task_risk->face_shield High Risk (Large quantity, splash potential) stop_work STOP WORK Consult EHS fume_hood->stop_work No base_ppe Standard PPE: - Chemical Goggles - Chemical-Resistant Lab Coat - Double Nitrile/Neoprene Gloves - Closed-toe Shoes fume_hood->base_ppe Yes resp_needed Is there a risk of inhalation exposure? (e.g., spill, ventilation failure) base_ppe->resp_needed face_shield->fume_hood respirator Don NIOSH-Approved Respirator (Fit-tested personnel only) resp_needed->respirator Yes proceed Proceed with work resp_needed->proceed No respirator->proceed

Caption: PPE Selection Workflow for this compound.

Summary of PPE Recommendations

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Scale, in Fume Hood) Chemical Safety GogglesDouble-layered, chemical-resistant gloves (e.g., Nitrile over Neoprene)Chemical-resistant lab coatNot required
High-Risk Operations (Large Scale, Splash Potential) Chemical Safety Goggles & Full Face ShieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant apron over lab coatNot required (in fume hood)
Spill Cleanup / Ventilation Failure Full Face Shield over GogglesHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Full chemical-resistant suit or coverallsRequired: NIOSH-approved respirator with appropriate cartridges

Operational and Disposal Plans

Protocol 1: Step-by-Step PPE Donning Procedure
  • Inspect: Before starting, inspect all PPE for damage, degradation, or contamination.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Lab Coat/Suit: Put on the chemical-resistant lab coat, ensuring it is fully fastened.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if the procedure requires it.

  • Final Check: Perform a final check to ensure there are no gaps or exposed skin.

Protocol 2: Step-by-Step PPE Doffing Procedure

The goal is to remove PPE without contaminating yourself.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used) and goggles from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat/Suit: Unfasten the lab coat and roll it away from your body, turning it inside out to contain any contamination on the inner surface. Dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

Disposal Plan for Contaminated Materials
  • Solid Waste: All disposable PPE (gloves, lab coats, wipes) that has come into contact with this compound is considered hazardous waste. It must be collected in a clearly labeled, sealed container.[2]

  • Liquid Waste: Any solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour it down the drain.[12]

  • Waste Management: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[10]

Emergency Procedures: In Case of Exposure

The proper use of PPE should prevent exposure, but in an emergency:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

By understanding the specific risks of this compound and implementing this comprehensive, causality-driven PPE protocol, you can ensure a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopiperidine
Reactant of Route 2
2-Aminopiperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.